4-Undecenoic acid

Catalog No.
S1949285
CAS No.
M.F
C11H20O2
M. Wt
184.27 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Undecenoic acid

Product Name

4-Undecenoic acid

IUPAC Name

(E)-undec-4-enoic acid

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

InChI

InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h7-8H,2-6,9-10H2,1H3,(H,12,13)/b8-7+

InChI Key

KHDNXEYJITXOKI-BQYQJAHWSA-N

SMILES

CCCCCCC=CCCC(=O)O

Canonical SMILES

CCCCCCC=CCCC(=O)O

Isomeric SMILES

CCCCCC/C=C/CCC(=O)O

The exact mass of the compound 4-Undecenoic acid is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.

4-Undecenoic acid structure and properties

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Structural Analysis

4-Undecenoic acid is a monounsaturated fatty acid characterized by a terminal carboxylic acid group and a double bond at the fourth carbon position. This structural configuration confers unique chemical and biological properties that differentiate it from related undecenoic acid isomers.

Molecular Characteristics
  • Systematic Name: this compound
  • Chemical Formula: C₁₁H₂₀O₂ [1] [2] [3]
  • Molecular Weight: 184.28 g/mol [2]
  • CAS Registry Number: 65423-21-4 [2]
  • Classification: Unsaturated fatty acid (monounsaturated) [3]

The compound is registered in the LIPID MAPS database under identifier LMFA01030606, classified under "Fatty Acids and Conjugates" as an "Unsaturated fatty acid" [3].

Physicochemical Properties

Experimental and predicted physicochemical parameters for this compound are summarized below:

Table 1: Physicochemical Properties of this compound

Property Value/Specification Reference
Melting Point 13.63°C (estimate) [2]
Boiling Point 306.38°C (estimate) [2]
Density 0.929 [2]
Refractive Index 1.4395 (estimate) [2]
Acidity (pKa) 4.67 ± 0.10 (Predicted) [2]

Biological Activities and Mechanisms of Action

While specific mechanistic studies on this compound are limited in the search results, research on its positional isomer Undecylenic Acid (10-undecenoic acid) provides valuable insights into potential biological activities and mechanisms relevant to the this compound structure.

Antifungal Mechanisms

Undecylenic acid exhibits multiple antifungal mechanisms through membrane disruption and metabolic interference:

  • Membrane Disruption: Integration into fungal cell membranes increases membrane permeability, causing leakage of intracellular components and cell death [4].
  • Ergosterol Inhibition: Interferes with ergosterol synthesis, compromising structural integrity of fungal cell membranes [4].
  • Morphogenesis Suppression: Inhibits yeast-to-hyphal transition in Candida albicans, preventing biofilm formation [5] [6].
Anticancer Potential

Emerging research indicates potential anticancer properties through apoptosis induction:

  • Caspase-Dependent Apoptosis: Formulations containing undecenoic acid derivatives induce mitochondrial-mediated apoptosis in tumor cells [5].
  • Lipid Droplet Localization: Localizes to intracellular lipid droplets, overcoming protective mechanisms [5].
  • FATP2-Mediated Uptake: Cellular internalization occurs through Fatty Acid Transport Protein 2 (FATP2) [5].

G UA Undecylenic Acid CM Cell Membrane Integration UA->CM ES Ergosterol Synthesis Inhibition UA->ES AP Apoptotic Pathway Activation UA->AP LD Lipid Droplet Localization UA->LD MD Membrane Disruption CM->MD CD Cellular Dysfunction & Death MD->CD MB Membrane Integrity Compromised ES->MB MB->CD MMP Mitochondrial Membrane Potential Reduction AP->MMP MMP->CD

Biological Mechanisms of Undecenoic Acid Derivatives

Formulation Strategies for Enhanced Efficacy

Novel formulation approaches address solubility limitations of undecenoic acid derivatives:

  • Amino Acid Complexation: Compounding with L-arginine forms stable ammonium carboxylate salts, enabling aqueous solubility exceeding 150 mg/mL [5].
  • Supramolecular Structures: Forms nano-scale vesicle-like (10-30 nm) and tubular structures (∼50 nm) in solution [5].
  • Synergistic Combinations: Quinic acid demonstrates synergistic antifungal activity with undecanoic acid against Candida species (FICI ≤0.5) [7].

Synthesis and Analytical Characterization

Synthesis of Undecenoic Acid Derivatives

While this compound specific synthesis isn't detailed, the following general approach for undecenoic acid bromide synthesis provides reference:

Table 2: Experimental Protocol for Dec-9-enyl Bromide Synthesis

Step Reagents/Conditions Parameters Notes
Ester Formation 10-Undecenoic acid, N-hydroxythiopyridone, dicyclohexylcarbodiimide, CH₂Cl₂ 0°C to RT, 8 hr, N₂ atmosphere Caution: Barton esters are light-sensitive [8]
Purification Silica gel filtration, solvent removal under reduced pressure - Removes dicyclohexylurea byproduct [8]
Bromination Bromotrichloromethane, CH₂Cl₂, 250W tungsten lamp Reflux, 30 min Color change bright yellow to pale yellow [8]
Product Isolation Flash column chromatography (hexanes) - Yield: 98% [8]
Analytical Characterization Data

NMR Spectral Data for N-(10-Undecenoyloxy)pyridine-2-thione Intermediate [8]:

  • ¹H NMR (300 MHz, CDCl₃) δ: 1.22-1.45 (m, 10H), 1.75-1.85 (m, 2H), 1.99-2.06 (ddd, 2H), 2.70 (t, 2H), 4.89-5.02 (m, 2H), 5.75-5.84 (m, 1H), 6.62 (ddd, 1H), 7.19 (ddd, 1H), 7.53 (dd, 1H), 7.68 (dd, 1H)
  • ¹³C NMR (100 MHz, CDCl₃) δ: 24.21, 28.78, 28.86, 28.93, 28.99, 29.13, 31.50, 33.68, 112.46, 114.10, 133.42, 137.36, 137.57, 139.07, 168.99, 175.86

Toxicity and Safety Assessment

Toxicological Profile

Available safety data for 10-undecenoic acid provides insights for related compounds:

  • Genotoxicity: Not mutagenic in Ames test (up to 5000 μg/mL) or mammalian cell gene mutation assay (up to 600 μg/mL) [9].
  • In Vivo Clastogenicity: Not clastogenic in mouse micronucleus test (up to 4000 mg/kg) [9].
  • Cramer Classification: Class I (Low toxicity concern) [9].
  • Skin Sensitization: Mixed results in animal models; human maximization test showed no sensitization [9].
Regulatory Status and Exposure Limits
  • FDA Status: Undecylenic acid approved for topical use [6].
  • IFRA Categories: Maximum acceptable concentrations established for various product types (0.0015%-0.19%) [9].

Research Applications and Future Directions

Current and Emerging Applications
  • Antifungal Therapeutics: Clinical use for skin infections (athlete's foot, ringworm, Candida) [6].
  • Anticancer Research: Novel formulations inducing tumor cell apoptosis [5].
  • Biosensor Development: Bifunctional linker for silicon-based biosensors [6].
  • Polymer Chemistry: Precursor to 11-aminoundecanoic acid for Nylon-11 production [6].
  • Perfumery: Intermediate for undecylene aldehyde synthesis [6].
Research Gaps and Opportunities

While significant data exists for 10-undecenoic acid, specific research on this compound remains limited, presenting opportunities for:

  • Isomer-Specific Mechanism Studies: Comparative analysis of double bond position effects on biological activity.
  • Therapeutic Optimization: Structure-activity relationship studies to enhance potency and selectivity.
  • Formulation Development: Advanced delivery systems to improve bioavailability and targeting.
  • Combination Therapies: Exploration of synergistic effects with existing antimicrobial and anticancer agents.

References

Chemical Identity and Basic Properties

Author: Smolecule Technical Support Team. Date: February 2026

4-Undecenoic acid is an unsaturated fatty acid. The available data primarily describes the (E)-stereoisomer.

Property Description
Systematic Name (E)-4-Undecenoic acid [1]
Synonyms trans-4-Undecenoic acid; trans-4-Undecylenic acid [1] [2]
CAS Registry Number 35329-55-6 [1] [2]
Molecular Formula C₁₁H₂₀O₂ [1] [2]
Molecular Weight 184.28 g/mol [1]
Chemical Structure An 11-carbon chain with a carboxylic acid head and a double bond between carbons 4 and 5 in the trans (E) configuration. [1]
Physicochemical Property Value / Description
Boiling Point 291.9 ± 9.0 °C (Predicted) [1]
Density 0.929 (Predicted) [1]
pKa 4.62 ± 0.10 (Predicted) [1]
Suppliers Limited commercial availability is indicated. [1]

Comparison with 10-Undecenoic Acid

For context, the table below contrasts this compound with its more widely studied isomer, 10-undecenoic acid (undecylenic acid).

Property This compound 10-Undecenoic Acid (Undecylenic Acid)
CAS Number 35329-55-6 [1] 112-38-9 [3] [4] [5]
Double Bond Position Between carbons 4 & 5 [1] Between carbons 10 & 11 (terminal) [4] [6]
Molecular Formula C₁₁H₂₀O₂ [1] C₁₁H₂₀O₂ [4] [5]
Melting Point Not specified 24.5 °C / 23-25 °C [4] [5]
Boiling Point 291.9 °C (Predicted) [1] 137 °C at 2 mmHg [4] [5]
Research & Applications Limited data; used in organic synthesis [7] Extensive; antifungal, antimicrobial, polymer precursor, functionalization of porous silicon for biosensing [8] [4] [9]

Research and Potential Applications

While direct studies on this compound are scarce, one research paper explores its use as a synthetic precursor.

  • Antimicrobial and Antioxidant Oxime Esters: A study synthesized a series of novel aldoxime esters derived from undecenoic acid (the specific isomer was not stated but likely refers to the more common 10-undecenoic acid) for biological evaluation [7].
    • Key Finding: One compound in the series, derived from 3-hydroxy benzaldoxime (compound 3j), demonstrated promising antimicrobial activity with a Minimum Inhibitory Concentration (MIC) of 15.6 µg/mL against several Gram-positive bacteria and a fungal strain (C. albicans). It also showed good activity in a biofilm inhibition assay [7].
    • Synthesis Protocol:
      • Oxime Formation: Various substituted benzaldehydes were converted to their corresponding oximes by reaction with hydroxylamine hydrochloride in a refluxing mixture of ethanol and pyridine for 3-4 hours. Yields ranged from 81% to 89% [7].
      • Esterification: The synthesized oximes were then esterified with undecenoic acid. The reaction used N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst in dry dichloromethane, stirred at room temperature for 6-8 hours. Yields for this step ranged from 80% to 89% [7].
    • Characterization: The structures of the final oxime esters were confirmed using NMR, IR, and mass spectral data [7].

Biological Mechanism of Related Isomers

The search results do not provide a mechanism for this compound. However, the well-documented mechanism for its isomer, 10-undecenoic acid, offers a reference point for potential antifungal properties. The following diagram illustrates this known pathway.

UA Undecylenic Acid CM Cell Membrane UA->CM Integrates into ES Ergosterol Synthesis Pathway UA->ES Inhibits MD Membrane Disruption & Dysfunction CM->MD LD Leakage of Cellular Components CD Cell Death LD->CD IN Inhibition ES->IN IN->MD MD->LD

Based on this mechanism, the antifungal action of 10-undecenoic acid is a multi-step process: it first integrates into the fungal cell membrane and inhibits the ergosterol synthesis pathway. This dual action leads to membrane disruption and dysfunction, causing essential cellular components to leak out, ultimately resulting in cell death [6].

Knowledge Gaps and Research Outlook

Your inquiry highlights a direct gap in scientific knowledge. This compound is not well-studied, and much of the available biological and application data is based on its positional isomer, 10-undecenoic acid.

  • Current Status: The compound is primarily a chemical entity of interest in organic synthesis, with very limited data on its specific biological activities or direct technological applications [1] [7].
  • Research Outlook: The broader undecenoic acid market is driven by demand for natural antifungal agents. Innovations in extraction and purification are expected to lower costs and improve quality [8]. This trend could stimulate research into less common isomers like this compound.

References

Quantitative Data on Antifungal & Cytotoxic Activity of Undecylenic Acid

Author: Smolecule Technical Support Team. Date: February 2026

Organism/Cell Line Assay Type Key Metric Result / Concentration Reference
Candida albicans Biofilm Inhibition Optimal Inhibitory Concentration > 3.0 mM [1]
Candida albicans Hyphal Growth Disruption Effective Concentration > 4.0 mM [1]
Candida albicans Minimal Inhibitory Concentration (MIC90) MIC90 < 0.0125% (w/v) [2]
Candida albicans Filamentation Inhibition (48h) Complete Growth Inhibition 0.4% (w/v) UA [2]
HeLa, A549, Jurkat, U937 In vitro Cell Viability (GS-1) Cytotoxicity (Dose-dependent) IC50 values not specified, but effect observed from 0.01-0.8 mM GS-1 [3] [4]
HUVEC (Primary Cells) In vitro Cell Viability (GS-1) Cytotoxicity (Non-tumor specific) Reduction in viability observed [3]
Parameter Value / Description
Acute Oral LD50 (Rat) 2500 mg/kg
Acute Oral LD50 (Mouse) 8150 mg/kg
Acute Dermal LD50 (Guinea Pig) 50 mg/kg
Acute Dermal LD50 (Rat) 2000 mg/kg
Carcinogenicity/Mutagenicity No data available

Established Antifungal Mechanisms of Action

Undecylenic acid (UA), an 11-carbon monounsaturated fatty acid, exerts its primary antifungal effect through a multi-targeted attack on fungal cells, with Candida albicans being the most extensively studied [1] [2].

Disruption of Cell Membrane Integrity

The primary mechanism involves the direct disruption of the fungal cell membrane. The amphipathic structure of UA, with a hydrophobic tail and a hydrophilic carboxylic head group, allows it to integrate into the lipid bilayers of the cell membrane [5]. This integration destabilizes the membrane's structure, leading to increased permeability and the leakage of essential intracellular components, resulting in cell dysfunction and death [5].

Inhibition of Virulence Morphogenesis and Biofilm Formation

A critical aspect of UA's action is its inhibition of the morphological transition from yeast to hyphal forms, a key virulence factor for pathogens like C. albicans [1].

  • Gene Regulation: At concentrations above 3-4 mM, UA significantly downregulates the transcription of hypha-specific genes, such as HWP1 (Hyphal Wall Protein 1) [1] [3].
  • Biofilm Disruption: The inhibition of hyphal growth directly leads to poor and ineffective biofilm formation, a major step in establishing persistent infections [1] [3].
  • pH Alteration: UA may also carry protons across the plasma membrane, altering the cytoplasmic pH and thereby abolishing germ tube formation [1].
Inhibition of Ergosterol Synthesis

Some evidence suggests that UA can interfere with the synthesis of ergosterol, an essential sterol component of fungal cell membranes that is crucial for maintaining membrane integrity and fluidity [5]. By inhibiting this pathway, UA further compromises the structural and functional stability of the fungal cell [5].

The following diagram illustrates the coordinated multi-target mechanism of UA against Candida albicans:

G cluster_membrane Fungal Cell Membrane cluster_virulence Virulence Pathway cluster_metabolism Metabolic Inhibition UA Undecylenic Acid (UA) Membrane Integrates into Lipid Bilayer UA->Membrane Morphogenesis Inhibits Yeast-to-Hypha Transition UA->Morphogenesis Ergosterol Inhibits Ergosterol Synthesis UA->Ergosterol Permeability Increased Membrane Permeability Membrane->Permeability Leakage Leakage of Intracellular Components Permeability->Leakage CellDeath Fungal Cell Death Leakage->CellDeath Genes Downregulates Hyphal Genes (e.g., HWP1) Morphogenesis->Genes Biofilm Disrupts Biofilm Formation Genes->Biofilm Biofilm->CellDeath Ergosterol->CellDeath

Emerging Anticancer Mechanisms

Recent pioneering research has uncovered a novel, pro-apoptotic antitumor activity for UA, requiring a specific formulation to overcome its inherent water insolubility [3] [4].

GS-1: A Novel Soluble Formulation
  • Composition: GS-1 is a supramolecular complex formed by compounding UA with the amino acid L-Arginine [3] [4].
  • Mechanism of Solubilization: The basic amine group of L-arginine deprotonates the carboxylic acid group of UA, forming a stable ammonium carboxylate salt that is highly soluble in water (>150 mg/mL) [3] [4]. This interaction leads to the self-assembly of vesicle-like (10-30 nm) or tubular (~50 nm) structures in solution, shielding the hydrophobic tails from water [3] [4].
  • Cytotoxic Component: Viability assays confirmed that the cytotoxic component of GS-1 is UA itself, as L-arginine alone had minimal effect on cell viability [3] [4].
Induction of Caspase-Dependent Apoptosis

GS-1 induces programmed cell death in a range of human tumor cell lines (e.g., HeLa, A549, Jurkat, U937) through apoptosis [3] [4].

  • Evidence: Treatment with GS-1 resulted in classic apoptotic morphology (membrane blebbing), phosphatidylserine externalization, and a reduction in mitochondrial membrane potential [3] [4].
  • Caspase Dependence: The cell death was demonstrated to be caspase-dependent, confirming the activation of the intrinsic apoptotic pathway [3] [4].
Cellular Uptake and Localization
  • Uptake Mediator: Fatty Acid Transport Protein 2 (FATP2) was identified as playing a key role in the cellular uptake of GS-1 [3].
  • Intracellular Target: Once inside the cell, GS-1 localizes to lipid droplets. Crucially, unlike some other fatty acids, these lipid droplets could not protect the cell from GS-1-induced cytotoxicity [3].

The experimental workflow for investigating GS-1's anticancer properties is summarized below:

G Step1 Formulation of GS-1 (Undecylenic Acid + L-Arginine) Step2 Biophysical Characterization (NMR, GC-MS, TEM) Step1->Step2 Step3 In vitro Cytotoxicity Screening (Multiple Tumor Cell Lines) Step2->Step3 Step4 Mechanism of Action Studies Step3->Step4 Uptake Uptake via FATP2 & Localization to Lipid Droplets Step4->Uptake Apoptosis Induction of Apoptosis (Caspase Activation, ↓ Mitochondrial Membrane Potential) Step4->Apoptosis Specificity Component Analysis (Undecylenic Acid is Cytotoxic Agent) Step4->Specificity

Key Experimental Protocols for Antifungal & Anticancer Evaluation

Protocol 1: Assessing Antifungal Efficacy via MIC and Biofilm Inhibition [2]
  • Agent Preparation: Prepare a stock solution of Undecylenic acid in a suitable solvent (e.g., ethanol or DMSO). For composite studies, incorporate UA into the material (e.g., PMMA resin at 3-12% w/w).
  • Strain and Inoculum: Use a standard strain of Candida albicans. Grow overnight in a suitable broth (e.g., Sabouraud Dextrose Broth), then dilute to a standardized turbidity (e.g., 0.5 McFarland standard).
  • MIC Determination (Broth Dilution):
    • Perform a series of two-fold dilutions of UA in the broth in a microtiter plate.
    • Inoculate each well with the standardized fungal suspension.
    • Incubate at 35°C for 24-48 hours.
    • The MIC90 is the lowest concentration that inhibits ~90% of visible growth compared to the drug-free control.
  • Biofilm Assay (on composites):
    • Place the test material (e.g., PMMA-UA disc) in a well plate.
    • Inoculate with the fungal suspension and incubate to allow biofilm adhesion (e.g., 90 minutes).
    • Wash away non-adherent cells, add fresh medium, and incubate further (e.g., 24-48 hours) to allow biofilm maturation.
    • Assess sessile (attached) and planktonic (free-floating) cells by metabolic activity assays (e.g., XTT assay) and imaging (e.g., SEM).
Protocol 2: Evaluating Anticancer Activity via Apoptosis Assays [3] [4]
  • Compound and Cells: Prepare the GS-1 formulation and a vehicle control. Use adherent (e.g., A549, HeLa) or suspension (e.g., Jurkat) human tumor cell lines, maintained in standard culture conditions.
  • Viability and Cytotoxicity Assay:
    • Seed cells in a 96-well plate and treat with a concentration range of GS-1, UA alone, and L-arginine alone for 24 hours.
    • Assess cell viability using metabolic dyes like MTT or Alamar Blue.
  • Apoptosis Detection by Flow Cytometry:
    • Harvest treated and control cells.
    • Stain with Annexin V-FITC (binds to phosphatidylserine on the outer membrane) and a viability dye like Propidium Iodide (PI) or To-Pro-3.
    • Analyze by flow cytometry to quantify populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
  • Caspase Activity Assay:
    • Lyse treated cells and incubate the lysate with a caspase-specific substrate that becomes fluorescent upon cleavage (e.g., DEVD-ase substrate for caspase-3/7).
    • Measure fluorescence over time. An increase in fluorescence in GS-1-treated cells compared to control indicates caspase activation.

Conclusion & Future Perspectives

Undecylenic acid demonstrates a compelling dual mechanism of action: a well-established multi-target antifungal activity and a novel, emerging pro-apoptotic anticancer activity. While its antifungal mechanisms are clinically utilized, the anticancer properties are still in early-stage in vitro research.

Key research gaps and future directions include:

  • In vivo Efficacy: Comprehensive in vivo studies are needed to validate the antitumor efficacy and therapeutic window of GS-1 or similar UA formulations [3].
  • Selectivity: The initial observation of cytotoxicity in non-tumor primary cells (HUVECs) indicates a potential lack of selectivity that requires further investigation [3].
  • Detailed Signaling: The precise molecular targets upstream of caspase activation and mitochondrial depolarization in the anticancer pathway remain to be fully elucidated [3] [4].

References

how does 4-Undecenoic acid inhibit fungal growth

Author: Smolecule Technical Support Team. Date: February 2026

Antifungal Mechanisms of Undecylenic Acid

Undecylenic acid (10-undecenoic acid) combats fungi through several interconnected mechanisms that disrupt key virulence factors, particularly in Candida albicans [1] [2] [3].

The following diagram illustrates its primary and secondary modes of action:

G cluster_primary cluster_membrane cluster_morphology cluster_genes UA Undecylenic Acid P1 Disruption of Cell Membrane UA->P1 P2 Inhibition of Morphogenesis (Yeast to Hyphal Transition) UA->P2 P3 Downregulation of Virulence Genes UA->P3 M1 Integrates into lipid bilayer P1->M1 M4 Inhibits Enoyl-CoA reductase (fatty acid synthesis) P1->M4 H1 Abolishes filamentous growth P2->H1 G1 Reduces HWP1 gene (hyphal wall protein) P3->G1 G2 Reduces SAP, Lipase, Phospholipase genes P3->G2 M2 Increases membrane permeability M1->M2 M3 Leakage of cellular contents M2->M3 Effect Fungal Growth Inhibition and Cell Death M3->Effect M4->Effect H2 Leads to poorly organized biofilm H1->H2 H2->Effect G2->Effect

Summary of Undecylenic Acid's Antifungal Mechanisms

Quantitative Effects and Experimental Data

The efficacy of these mechanisms is concentration-dependent, as detailed in the following experimental findings:

Table 1: Key Experimental Findings on Undecylenic Acid's Effects [1]

Parameter Studied Experimental Finding Concentration Required Observed Outcome
Biofilm Formation Significant inhibition > 3 mM Prevents structured biofilm community development.
Morphogenesis Abolished yeast-to-hyphal transition > 4 mM Cells remain in less virulent yeast form.
Cell Morphology Surface crumpling & atrophic appearance Observed even at low concentrations Physical damage to cell structure under SEM.
Gene Expression Downregulation of HWP1 Not specified (in biofilm conditions) Reduces ability to form hyphae and adhere to surfaces.
Gene Expression Downregulation of SAP, Lipase, Phospholipase Not specified (in biofilm conditions) Reduces secretion of tissue-damaging hydrolytic enzymes.

Table 2: Summary of Antifungal Mechanisms [1] [2] [3]

Mechanism of Action Biological Consequence Molecular/Cellular Target
Membrane Disruption Increased permeability; leakage of cellular contents; fungistatic/fungicidal activity. Fungal cell membrane lipid bilayer.
Enzyme Inhibition Inhibition of fatty acid synthesis, compromising membrane integrity. Enoyl-CoA reductase (in fungi).
Morphogenesis Inhibition Blocks transition from yeast to invasive hyphal form, reducing virulence. Signaling pathways controlling hyphal growth (e.g., via HWP1 gene).
Virulence Factor Suppression Reduced production of tissue-damaging enzymes, limiting infection and spread. Genes encoding Secreted Aspartic Protease (SAP), lipases, and phospholipases.
pH Alteration Creates an environment on the skin that is less conducive to fungal growth. Microenvironment pH.

Detailed Experimental Protocol

The following methodology is adapted from a key study investigating the effects of undecylenic acid on Candida albicans biofilms [1].

1. Biofilm Formation and Treatment: - Culture Conditions: Grow C. albicans in a suitable liquid medium (e.g., RPMI 1640) to mid-log phase. - Biofilm Development: Transfer yeast cells to a microtiter plate or another suitable surface and incubate for 24-48 hours to allow for biofilm formation. - Drug Treatment: Treat mature biofilms with a range of undecylenic acid concentrations (e.g., from 1 mM to 8 mM) for a specified period (e.g., 24 hours). Include an untreated control.

2. Assessment of Antifungal Effects: - Biofilm Biomass (Crystal Violet Staining): - Aspirate the medium from treated and untreated biofilms. - Wash gently to remove non-adherent cells. - Fix the biofilm with methanol and stain with 0.1% crystal violet solution. - Dissolve the bound dye in acetic acid and measure the optical density at 595 nm to quantify the remaining biofilm biomass. - Morphological Observation (Scanning Electron Microscopy - SEM): - Fix the treated and untreated biofilm samples with glutaraldehyde. - Dehydrate the samples using a graded series of ethanol. - Critical-point dry the samples, sputter-coat with gold, and observe under SEM to assess hyphal formation and cell surface changes (e.g., crumpling, atrophy).

3. Analysis of Gene Expression (Quantitative Real-Time PCR - qRT-PCR): - RNA Extraction: Extract total RNA from the treated and untreated biofilm cells. - cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA). - qPCR Amplification: Perform qPCR using primers specific for virulence genes of interest: - Hyphal Formation: HWP1 (hyphal wall protein) - Hydrolytic Enzymes: Secreted aspartic protease (SAP), lipase (LIP), phospholipase (PLB) - Data Analysis: Normalize the expression levels of target genes to a housekeeping gene (e.g., ACT1) and calculate the relative fold change using the 2^(-ΔΔCt) method.

Important Note on 4-Undecenoic Acid

The detailed mechanisms and data above are for 10-undecenoic acid. The search results reveal a critical gap: there is a lack of specific, publicly available research on the antifungal mechanism of this compound [4] [5] [6]. While it is chemically similar, the position of the double bond can significantly alter a compound's biological activity.

For your research and development work, it would be prudent to:

  • Treat 10-undecenoic acid data as a reference, but not a direct substitute.
  • Consider empirical validation of this compound's effects using the experimental protocols outlined above.
  • Explore specialized chemical and life sciences databases beyond general literature searches for potentially proprietary or unpublished data.

References

4-Undecenoic acid antifungal properties

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Antifungal Action

Undecylenic acid employs a multi-targeted strategy against fungal pathogens, particularly C. albicans.

  • Cell Membrane Disruption: As an unsaturated fatty acid, UDA integrates into the fungal cell membrane, disrupting its integrity and increasing permeability. This leads to leakage of cellular components and cell death [1].
  • Inhibition of Hyphal Growth and Biofilm Formation: UDA significantly inhibits the morphological transition from yeast to filamentous hyphal form, a critical step in biofilm development and virulence. It reduces transcription of hypha-specific genes like HWP1 [2] [3].
  • Enzyme Inhibition and pH Alteration: UDA may inhibit key enzymes and alter the cytoplasmic pH by transporting protons across the plasma membrane, further compromising cell function [2].

The following diagram summarizes its primary mechanisms and consequences.

G cluster_membrane Mechanism of Action cluster_outcome Antifungal Outcome UDA Undecylenic Acid (UDA) MemDisrupt Disrupts cell membrane integrity UDA->MemDisrupt HyphaInhibit Inhibits hyphal growth UDA->HyphaInhibit BiofilmInhibit Inhibits biofilm formation UDA->BiofilmInhibit Leakage Leakage of cellular components MemDisrupt->Leakage GeneDown Down-regulates virulence genes (e.g., HWP1) HyphaInhibit->GeneDown ReducedVirulence Reduced virulence and infection HyphaInhibit->ReducedVirulence BiofilmInhibit->ReducedVirulence Death Fungal cell death Leakage->Death

Undecylenic Acid's multi-targeted antifungal mechanism.

Quantitative Antifungal Efficacy

The tables below summarize key quantitative data on UDA's efficacy against C. albicans.

Table 1: Key Efficacy Concentrations and Effects

Parameter Value Experimental Context / Effect
MIC₉₀ (Minimum Inhibitory Concentration) < 0.0125% (w/v) Against planktonic C. albicans in agar [4].
Filamentation Inhibition 0.4% (w/v) Complete inhibition of C. albicans hyphal growth in embedded agar tests after 48h [4].
Biofilm Inhibition (optimal) 3 mM (≈ 0.055% w/v) Significant reduction in C. albicans biofilm formation [3].
Hyphal Growth Abolition 4 mM (≈ 0.074% w/v) Complete abolition of the yeast-to-filamentous phase transition [3].

Table 2: Antifungal Performance in PMMA Polymer Composites

UA Concentration (w/w) in PMMA Reduction in Sessile (Biofilm) Cells Effect on Planktonic Cells
≥ 6% > 90% (at preparation), ~70% (after 6 days) Significant reduction, with inhibition zone increasing with UA concentration [4].
3% Less effective than 6% Less effective than 6% [4].

Experimental Protocols for Antifungal Assessment

Here is a detailed methodology for quantifying UDA's antifungal activity against C. albicans, adapted from a standard protocol [5].

G A Day 0: Inoculate C. albicans in YPD broth B Incubate overnight (16-24 h, 30°C, 230 rpm) A->B C Subculture to OD₆₀₀ ~0.1 B->C D Grow to OD₆₀₀ ~1.0-1.2 (~4-6 hours) C->D E Prepare peptide solutions in 96-well plate (round bottom) D->E F Incubate with peptide (Determine MIC visually) E->F G Dilute cell suspensions to reduce peptide activity F->G H Grow overnight (~16-24 h, 30°C) G->H I Measure OD₆₀₀ via plate reader H->I J Day 2: Calculate % growth inhibition vs. controls I->J

Workflow for broth microdilution antifungal susceptibility testing.

Preparation of Reagents and Cultures
  • Buffers and Media: Prepare sterile 0.1 M sodium phosphate buffer (NaPB, pH 7.4) and Yeast-Peptone-Dextrose (YPD) liquid medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L dextrose) via autoclaving [5].
  • UDA Stock Solution: Prepare a concentrated stock solution of UDA. Dimethyl sulfoxide (DMSO) is often a suitable solvent; a final concentration of ≤1% DMSO in the assay is recommended to avoid cytotoxicity [5].
  • Candida Inoculum:
    • Inoculate C. albicans (e.g., strain SC5314) in YPD and incubate overnight (~16-24 hours) at 30°C with shaking at 230 rpm [5].
    • Subculture the overnight culture to an initial OD₆₀₀ of 0.1 in fresh YPD and grow until the OD₆₀₀ reaches 1.0-1.2 (mid-log phase) [5].
Antifungal Susceptibility Testing (Broth Microdilution)
  • Peptide Solution Preparation: In a sterile 96-well plate with round-bottom wells, prepare two-fold serial dilutions of UDA in NaPB or an appropriate buffer, covering a concentration range from below to above the expected MIC [5].
  • Inoculation and Incubation: Dilute the prepared C. albicans suspension in buffer to a standardized cell density (e.g., 1-5 x 10³ CFU/mL). Add an equal volume of this cell suspension to each well containing the UDA dilutions. Include growth control (cells, no drug) and sterility control (media only) wells. Seal the plate and incubate without shaking at a suitable temperature (e.g., 30°C or 37°C) for a predetermined time (e.g., 24 hours) [5].
  • Viability Assessment via Optical Density:
    • Following incubation, dilute the contents of each well with fresh, warm YPD medium to stop the action of UDA [5].
    • Transfer the diluted suspensions to a new 96-well plate and incubate overnight (~16-24 hours) at 30°C to allow viable cells to grow [5].
    • Measure the optical density at 600 nm (OD₆₀₀) using a microplate reader. The percentage growth inhibition is calculated for each UDA concentration by comparing the OD₆₀₀ to the growth control wells [5].

Research Applications and Future Perspectives

  • Polymer Composites for Medical Devices: A prominent application is incorporating UDA into Poly(methyl methacrylate) (PMMA), a polymer used in dental dentures. Composites with ≥6% UDA show strong, sustained antifungal activity against both planktonic and surface-adhered (sessile) C. albicans cells, reducing biofilm formation by over 90% [4] [6]. This modifies the PMMA surface to be more hydrophilic, further reducing fungal adhesion [4].
  • Synergistic Combinations: Recent research explores combining UDA with other natural compounds to enhance efficacy and reduce potential cytotoxicity. For example, combining UDA with farnesol in PMMA demonstrates a strong anti-Candida effect, allowing for the use of lower, potentially safer concentrations of both agents while maintaining high efficacy [6].
  • Chemical Modification to Enhance Bioactivity: UDA's structure serves as a modifier to improve the properties of other compounds. A derivative of the marine metabolite lucknolide A, modified with a 10-undecenoyl chain (from UDA), showed selective anti-proliferative activity against melanoma cells, demonstrating UDA's utility beyond direct antifungal use [7].

References

4-Undecenoic acid pyrolysis of castor oil

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Background and Transformation

The production of undecenoic acid from castor oil is based on a high-temperature cleavage of its main component, ricinoleic acid. The table below outlines the key substances in this process.

Compound Role/Description Chemical Formula / Structure
Ricinoleic Acid Primary component (≈90%) of castor oil; substrate for pyrolysis. ( C_{18}H_{34}O_3 ), 12-hydroxy-9-octadecenoic acid [1] [2]
Castor Oil Feedstock; a triglyceride of ricinoleic acid. Mixture of triglycerides [2]
10-Undecenoic Acid Target product of ricinoleic acid pyrolysis. ( C_{11}H_{20}O_2 ), ( CH_2=CH(CH_2)_8COOH ) [3]
Heptanal Co-product of the pyrolysis reaction. ( C_7H_{14}O ) [3]

The fundamental pyrolysis reaction is [3]: Ricinoleic Acid (( C_{18}H_{34}O_3 )) → 10-Undecenoic Acid (( C_{11}H_{20}O_2 )) + Heptanal (( C_7H_{14}O ))

This process can be visualized as the following chemical pathway:

CastorOilPyrolysis CastorOil Castor Oil RicinoleicAcid Ricinoleic Acid CastorOil->RicinoleicAcid Extraction Pyrolysis Pyrolysis (High-Temperature Cleavage) RicinoleicAcid->Pyrolysis Heptanal Heptanal UndecenoicAcid 10-Undecenoic Acid Pyrolysis->Heptanal Pyrolysis->UndecenoicAcid

Analytical and Characterization Methods

Pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS) is a key technique for characterizing polymers and complex natural products like castor oil and its derivatives [4] [5] [6].

  • Principle: A sample is rapidly heated to high temperatures (600–1000 °C) in an inert atmosphere, causing larger molecules to cleave into smaller, volatile fragments [5].
  • Separation and Detection: These fragments are separated by gas chromatography (GC) and identified by mass spectrometry (MS) [4] [5].
  • Application: Used for the identification of polymers, forensic analysis of synthetic fibers, and detection of microplastics [4] [5]. It can also be applied to the analysis of drugs and natural products [4].

Experimental Protocol for Catalytic Pyrolysis

While a specific protocol for base castor oil pyrolysis was not detailed, the following workflow synthesizes general steps for catalytic fast pyrolysis (CFP) from a related study on biomass [7]. This can serve as a conceptual guide.

ExperimentalWorkflow FeedstockPrep Feedstock Preparation PyrolysisReactor Pyrolysis Reactor (e.g., Free-Fall) Condition: 550°C FeedstockPrep->PyrolysisReactor CatalystPrep Catalyst Preparation (γ-Alumina) CatalystPrep->PyrolysisReactor ProductCondensation Vapor Condensation (Quenching with Methanol) PyrolysisReactor->ProductCondensation Analysis Product Analysis (GC/MS, FTIR) ProductCondensation->Analysis

Key Steps and Parameters:

  • Feedstock Preparation: Pinewood flour was dried to a moisture content below 10% and sieved to a particle size between 125 and 250 µm [7].
  • Catalyst: γ-Alumina can be used as a solid acid catalyst to improve bio-oil quality by reducing acidic compounds and increasing esters and phenolic content [7].
  • Reactor Conditions: Conducted at 550°C in a free-fall reactor configuration [7].
  • Quenching: Pyrolysis vapors are directly quenched in a methanol impinger. Methanol acts as a solvent and can react with bio-oil compounds through esterification, improving stability [7].
  • Analysis: Products are characterized using Gas Chromatography–Mass Spectrometry (GC/MS) and Fourier-Transform Infrared Spectroscopy (FTIR) [7].

Applications and Derivative Synthesis

10-Undecenoic acid and its esters are valuable intermediates in industrial chemistry. The methyl ester of 10-undecenoic acid is a useful precursor for synthesizing a library of lubricant base stocks with varying properties [3]. Beyond lubricants, castor oil and its derivatives have a wide range of applications in sectors such as cosmetics, pharmaceuticals, paints, and the production of biopolymers like polyurethane and epoxy resins [1] [2].

Research Gaps and Future Directions

The current information provides a solid foundation but lacks specific quantitative data for the castor oil pyrolysis process. Key parameters that require further detailed investigation include:

  • Optimal Temperature Range: The exact temperature window for maximizing 10-undecenoic acid yield.
  • Reaction Atmosphere: The specific effects of pressure and inert gas flow rates.
  • Reaction Kinetics: Data on reaction rates and completion times.
  • Detailed Product Spectrum: A full quantitative profile of all pyrolysis products.

References

Commercially Available 4-Undecenoic Acid Isomers

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the basic information for the two isomers of 4-Undecenoic acid, which are primarily obtained from commercial chemical suppliers rather than identified from natural sources in the searched literature [1] [2].

Isomer Name CAS Number Molecular Formula Molecular Weight (g/mol) Notes
(E)-4-Undecenoic acid (trans-) 35329-55-6 C₁₁H₂₀O₂ 184.28 Data from commercial chemical suppliers [1].
(Z)-4-Undecenoic acid (cis-) 49580-59-8 C₁₁H₂₀O₂ 184.28 Data from commercial chemical suppliers [2].

Insights from a Related Compound: Undecylenic Acid

While direct data on this compound is scarce, its isomer Undecylenic acid (10-undecenoic acid) is well-documented and originates from both natural and industrial processes.

  • Natural Occurrence: Undecylenic acid is naturally present in human sweat [3].
  • Industrial Derivation: It is prepared on an industrial scale by the pyrolysis of ricinoleic acid, which is derived from castor oil [4].
  • Bioactive Source: It has also been identified as a bioactive compound in black elderberry [5].

Bacterial Biosynthesis of Alkynes as a Research Pathway

Although your searched compound wasn't specified, current research on the natural biosynthesis of terminal alkyne functional groups provides a relevant methodological framework. This research involves specific enzymatic pathways in bacteria.

The diagram below illustrates a carrier protein-dependent pathway used by bacteria for the biosynthesis of terminal alkynes, which could inform your research into similar compounds [6].

G A Fatty Acid (e.g., C10) B Acyl-ACP Synthetase (e.g., TtuA/JamA) A->B Activation & Loading C Acyl-ACP (e.g., TtuC/JamC-bound) B->C D Bifunctional Desaturase/Acetylenase (e.g., TtuB/JamB) C->D O₂-dependent dehydrogenation E Terminal Alkyne Functional Group D->E Formation of alkyne moiety

Diagram of the carrier protein-dependent bacterial pathway for terminal alkyne biosynthesis. This pathway is catalyzed by a set of enzymes (TtuA/B/C or JamA/B/C) and has been successfully reconstituted in E. coli to produce novel alkyne-bearing polyketides [6].

Suggestions for Further Research

Given the limited direct information, you may need to explore alternative research strategies:

  • Broaden Search Terminology: Search for "undecenoic acid" and related unsaturated fatty acids in scientific databases.
  • Explore Biosynthetic Pathways: The bacterial pathway for alkyne biosynthesis represents a promising route for the engineered production of specific unsaturated fatty acids [6].
  • Utilize Chemical Databases: Use resources like PubChem to find related compounds and their known biological activities or sources [7].

References

4-Undecenoic acid metabolic effects on fungi

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Antifungal Action

The antifungal activity of 4-Undecenoic acid stems from its chemical structure—an 11-carbon monounsaturated fatty acid with a double bond and a carboxylic acid group [1]. The table below summarizes its primary mechanisms:

Mechanism Functional Description Key Evidence
Disruption of Cell Membrane Integrates into fungal cell membrane, increases permeability, causes leakage of intracellular components, leads to cell death [1]. Observed cell surface crumpling, atrophic appearance under electron microscopy [2].
Inhibition of Virulence Factors Suppresses yeast-to-hyphal transition, inhibits biofilm formation [2]. Downregulation of hyphal formation gene HWP1 [2] [3].
Inhibition of Ergosterol Synthesis Interferes with synthesis of ergosterol, essential component for fungal membrane integrity and fluidity [1]. Proposed mechanism based on its established antifungal effect [1].
Inhibition of Hydrolytic Enzymes Reduces transcription of secreted aspartic protease, lipase, phospholipase [2]. Impairs pathogen's ability to damage host tissue and acquire nutrients [2].

Quantitative Efficacy Data

Experimental studies have quantified the antifungal effects of this compound, with a common focus on its activity against Candida albicans.

Antifungal Effect Effective Concentration / Outcome Experimental Context / Notes
Biofilm Formation Inhibition > 3 mM (optimal concentration) [2] Candida albicans
Morphological Transition Inhibition > 4 mM (abolishes yeast to filamentous phase) [2] Candida albicans
Reduction in Metabolic Activity 3% to 9% w/w (in PMMA polymer composite) [4] PMMA composite against C. albicans planktonic/biofilm cells

Detailed Experimental Protocol

To evaluate the antifungal effects of this compound on Candida albicans biofilm formation, you can adapt the following methodology based on the cited research [2].

Objective

To investigate the inhibitory effects of undecylenic acid on Candida albicans biofilm formation and its associated virulence factors.

Materials
  • Fungal Strain: Candida albicans (e.g., ATCC 10231).
  • Test Compound: Undecylenic acid (commercially available).
  • Culture Media: Sabouraud Dextrose Broth (SDB), Yeast Nitrogen Base (YNB) with 50 mM glucose, RPMI-1640.
  • Equipment: Scanning Electron Microscope (SEM), 96-well microtiter plates, real-time PCR system, incubator.
Procedure
  • Biofilm Formation and Treatment:

    • Grow C. albicans in SDB to mid-log phase.
    • Adjust cell suspension to ~1x10^6 to 1x10^7 CFU/mL in an appropriate medium (like RPMI-1640) [2].
    • Add aliquots to 96-well plates and incubate (e.g., 37°C for 90 min) for initial adhesion.
    • Remove non-adherent cells, add fresh medium containing undecylenic acid at serial concentrations (e.g., 0.5 mM to 8 mM). Include untreated control.
    • Incubate further (e.g., 24-48 hours at 37°C) for biofilm development.
  • Assessment of Biofilm Inhibition:

    • Quantify biofilm biomass using crystal violet staining or measure metabolic activity with an XTT assay [4].
  • Analysis of Morphological Transition (Yeast-to-Hypha):

    • Grow C. albicans in a hypha-inducing medium with/without undecylenic acid.
    • Incubate for several hours and observe morphology microscopically. Quantify the percentage of filamenting cells.
  • Gene Expression Analysis:

    • Harvest biofilms formed in the presence/absence of sub-inhibitory undecylenic acid concentrations.
    • Extract total RNA, synthesize cDNA.
    • Perform quantitative real-time PCR to analyze expression levels of hypha-associated genes (e.g., HWP1) and genes encoding hydrolytic enzymes (e.g., secreted aspartic proteases - SAP) [2].
  • Visualization of Cellular Morphology (SEM):

    • Process biofilm samples on surfaces (e.g., silicone discs) grown with/without undecylenic acid for SEM imaging to observe surface structural changes [2].

Novel Formulations and Synergistic Strategies

Research into overcoming the poor water solubility of fatty acids has led to advanced formulations with improved efficacy.

  • GS-1 Formulation: A novel, water-soluble ammonium carboxylate salt created by compounding undecylenic acid with the amino acid L-arginine. This formulation enhances delivery and retains potent antifungal and antibacterial activity [5] [3].
  • Combination with Farnesol: Incorporating a combination of undecylenic acid and farnesol (a natural sesquiterpene alcohol) into Poly(methyl methacrylate) - PMMA - creates composites with strong anti-Candida activity. This strategy allows the use of lower, potentially less cytotoxic concentrations of each agent while effectively preventing biofilm formation on medical materials like dentures [4].

The following diagram illustrates the multi-mechanistic action of this compound and the experimental workflow for evaluating its efficacy:

G cluster_mechanisms Mechanisms of Action cluster_assays Experimental Assessment UA This compound (UA) M1 Disrupts Cell Membrane UA->M1 M2 Inhibits Ergosterol Synthesis UA->M2 M3 Suppresses Hyphal Growth UA->M3 M4 Inhibits Biofilm Formation UA->M4 M5 Reduces Virulence Enzymes UA->M5 A1 Microplate Biofilm Assay (XTT, Crystal Violet) M1->A1 A2 Gene Expression Analysis (qRT-PCR for HWP1, SAPs) M1->A2 A3 Microscopy (SEM, Light Microscopy) M1->A3 M2->A1 M2->A2 M2->A3 M3->A1 M3->A2 M3->A3 M4->A1 M4->A2 M4->A3 M5->A1 M5->A2 M5->A3

Summary of the multi-target antifungal mechanisms of this compound and key methods for experimental validation.

References

4-Undecenoic acid effect on fungal gene expression

Author: Smolecule Technical Support Team. Date: February 2026

Gene Expression Changes & Alternative Splicing

Exposure to sub-lethal doses of undecanoic acid (UDA) triggers widespread changes in the transcriptome of T. rubrum. The following table summarizes the primary functional categories of genes affected and specific examples of key genes involved [1].

Functional Category Key Modulated Genes/Processes Expression Trend (Early vs. Late Exposure) Proposed Functional Impact
Lipid Metabolism & Membrane Composition Ergosterol biosynthesis, Fatty acid metabolism Up-regulated at 3h Membrane damage, reduced ergosterol content, impaired protoplast regeneration [1]
Oxidative Stress Response Oxidation-reduction, Oxidoreductase activity, Peroxisome transport Up-regulated at 3h Counteracting oxidative stress and chemical damage [1]
Pathogenesis & Proteolysis Secreted proteases (e.g., Subtilisin-like protease), Keratinolytic activity Up-regulated at 3h; Down-regulated at 12h Initial increase in virulence factors; complex adaptive response over time [1]
Alternative Splicing IMPDH (inosine monophosphate dehydrogenase), PGM (phosphoglucomutase) Intron retention (IMPDH), Exon skipping (PGM) Potential adaptive strategy affecting nucleotide synthesis and cell wall biosynthesis [1]

Key Experimental Protocols

The core insights on gene expression are primarily derived from the following RNA-sequencing and validation experiments [1].

  • 1. Fungal Culture and Treatment: Trichophyton rubrum was cultured and treated with a sub-lethal concentration of undecanoic acid. Mycelia were harvested after 3 hours and 12 hours of exposure to capture both early and late transcriptional responses [1].
  • 2. RNA-seq and Bioinformatic Analysis:
    • Library Preparation & Sequencing: Total RNA was extracted and used to create sequencing libraries. Over 340 million reads were generated across nine libraries [1].
    • Read Alignment & Quantification: High-quality reads were aligned to the T. rubrum reference genome using tools like Bowtie. This provided coverage for over 99.9% of the annotated genes [1].
    • Differential Expression Analysis: Gene expression levels were compared between UDA-treated and control samples. Statistical analysis (e.g., False Discovery Rate - FDR) identified genes with significant expression changes (e.g., using a cut-off of ≥2.8-fold change and p < 0.05) [1].
    • Functional Enrichment: Differentially expressed genes were categorized by biological function using software such as Blast2GO to identify over-represented pathways [1].
    • Alternative Splicing Analysis: The RNA-seq data was also analyzed for differential exon usage and intron retention events using appropriate bioinformatic tools [1].
  • 3. Experimental Validation:
    • qRT-PCR: The expression of 16 selected genes from key pathways was validated using quantitative RT-PCR, which showed a high correlation with the RNA-seq data (Pearson’s correlation, r > 0.93, p < 0.001) [1].
    • Biochemical Assays:
      • Protoplast Regeneration Assay: Used to assess cell wall integrity. Protoplasts from UDA-treated fungi showed markedly inhibited regeneration capacity [1].
      • Ergosterol Content Measurement: Ergosterol was extracted and quantified, revealing a significant reduction in UDA-treated samples [1].
      • Keratinolytic Activity Assay: Demonstrated an increase in protease activity following UDA exposure [1].

Proposed Signaling and Mechanistic Pathways

The fungal response to UDA is complex and involves the potential activation of conserved stress-sensing pathways. The diagram below integrates findings from T. rubrum with knowledge from general fungal stress signaling, illustrating how UDA might trigger the observed gene expression changes [1] [2].

G cluster_0 Potential Signaling Pathways UDA Undecanoic Acid (UDA) Membrane Membrane & Lipid Perturbation UDA->Membrane Primary Interaction AS Alternative Splicing (IMPDH, PGM) UDA->AS Induces Pathway1 Direct Thiol Modification of Sensor Proteins UDA->Pathway1 Possible Mechanism Pathway2 Indirect ROS Production UDA->Pathway2 Possible Mechanism ROS Oxidative Stress Membrane->ROS Yap1 Transcription Factor (e.g., Yap1 Ortholog) ROS->Yap1 Activates Xenobiotic Xenobiotic Stress Xenobiotic->Yap1 Activates GeneExpr Altered Gene Expression Yap1->GeneExpr Regulates Outcomes Cellular Outcomes GeneExpr->Outcomes e.g., Detoxification Membrane Remodeling AS->Outcomes Potential Adaptive Response Pathway1->Yap1 Activates Pathway2->ROS

Fungal stress response pathway to UDA

Research Considerations and Synergistic Potential

  • Mechanism of Action: The exact molecular sensor for UDA in fungi remains an area of research. Evidence suggests it may act as a xenobiotic stressor, potentially directly modifying cysteine residues in sensory transcription factors like Yap1, or indirectly inducing oxidative stress [2].
  • Synergistic Applications: Research on Candida albicans indicates that UDA's antifungal effect can be synergistic with other natural compounds, such as quinic acid. This combination more effectively inhibits biofilm formation and virulence traits than either compound alone, suggesting a promising avenue for combination therapy development [3].

References

4-Undecenoic acid effect on lipid metabolism in fungi

Author: Smolecule Technical Support Team. Date: February 2026

Known Antifungal Mechanisms of Undecanoic Acid

The table below summarizes the key antifungal effects of Undecanoic Acid (UDA) as reported in the literature.

Mechanism of Action Experimental Evidence & Context Key Findings
Disruption of Multiple Fungal Processes [1] [2] Studies on Trichophyton rubrum and Candida species; techniques include gene expression analysis and assessment of synergistic effects. Targets cell wall synthesis, membrane assembly, mRNA synthesis, lipid metabolism, pathogenesis, and gene splicing [1] [2].
Synergistic Activity [1] [2] Incorporation into Chitosan-based Nanoemulsion (CS-UDA NEMs); combination with quinic acid or antimicrobial lipopeptides. Combined formulations increase antifungal efficacy against Candida spp. and other microorganisms [1] [2].

Experimental Insights into Fungal Lipid Metabolism

Although not directly linked to UDA, recent research on other fungi provides a framework for how lipid metabolism can be regulated, which might be relevant for future studies on UDA.

  • Transcriptional Regulation of Lipids: In the pathogenic fungus Blastomyces dermatitidis, a GATA transcription factor (SREB) has been identified as a key regulator of lipid biosynthesis and lipid droplet formation during the transition between mold and yeast forms [3]. This shows that fungal lipid metabolism is a tightly controlled process that can be influenced by external and genetic factors.
  • Genomics of Lipid Accumulation: A functional genomics study in the oleaginous yeast Rhodosporidium toruloides used barcoded mutagenesis (RB-TDNAseq) to identify hundreds of genes that affect lipid accumulation. These include genes involved in signaling, vesicular trafficking, and autophagy, highlighting the complexity of the lipid accumulation network in fungi [4].
  • Proteomics in Oleaginous Fungi: Systems-level proteomics studies are being used to understand how oleaginous fungi regulate carbon flux towards lipid production. This approach has shown that key changes in protein profiles in pathways like glycolysis, the TCA cycle, and the pentose phosphate pathway are crucial for triggering lipid accumulation, often in response to nutrient limitations [5].

Suggested Research Directions

To directly address the mechanism of 4-Undecanoic acid, you could consider the following experimental approaches, based on the methodologies found in the search results:

  • Lipidomics and Metabolomic Profiling: Treat target fungi with UDA and use mass spectrometry to analyze subsequent changes in the lipid profile (e.g., triacylglycerols, sterols, phospholipids) and other metabolites [6] [5].
  • Transcriptomic and Proteomic Analysis: Conduct RNA-Seq and proteomic studies on UDA-treated fungal cells. This can reveal if the compound alters the expression of genes and proteins related to lipid pathways, such as those involved in fatty acid synthesis, degradation (beta-oxidation), and regulation (e.g., transcription factors like SREB) [4] [5] [3].
  • Functional Genetics: In a genetically tractable model yeast, you could screen a mutant library (similar to the RB-TDNAseq approach used in R. toruloides) to identify genes that confer resistance or sensitivity to UDA. Mutants in lipid metabolism pathways could implicate these as key targets [4].

Experimental Protocol for Antifungal Assessment

For context, here is a summarized protocol for preparing and testing a nanoemulsion formulation of UDA, based on a recent study [1]:

  • Preparation of CS-UDA Nanoemulsions (NEMs):
    • Materials: Low molecular weight Chitosan (CS), Undecanoic acid (UDA), Tween 80 (surfactant), glycerol (stabilizer), and sodium triphosphate pentabasic (STPP).
    • Method: Dissolve CS in an acetic acid solution. Add UDA and Tween 80 to the CS solution. An emulsion is formed by homogenization. STPP is then added to induce ionic crosslinking, forming the NEMs [1].
  • Characterization of NEMs:
    • Particle Size & Morphology: Use Nanoparticle Tracking Analysis (NTA) and Scanning Electron Microscopy (SEM). The cited study reported spherical particles with an average size of 145 nm [1].
    • Chemical Confirmation: Use Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the functional groups of CS and UDA and their interaction within the NEMs [1].
  • Antifungal Activity Assay:
    • Strains: Use standard strains and clinical isolates of relevant pathogenic fungi (e.g., Candida albicans, C. tropicalis).
    • Procedure: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) using broth microdilution methods according to guidelines from the Clinical and Laboratory Standards Institute (CLSI) [1].

Pathway Diagram of Potential Mechanisms

The following diagram synthesizes information from the search results to illustrate the known and potential mechanisms through which Undecanoic Acid may exert its antifungal effects. The dashed line indicates a hypothesized relationship that requires experimental validation.

UDA_Mechanisms cluster_lipid Potential Lipid-Specific Effects (Unconfirmed) UDA Undecanoic Acid (UDA) M1 Disrupts Cell Wall & Membrane Assembly UDA->M1 M2 Inhibits mRNA Synthesis & Gene Splicing UDA->M2 M3 Modulates Lipid Metabolism (Potential Site of Action) UDA->M3 M4 Synergistic Effects (e.g., with Chitosan) UDA->M4 Known Known Mechanisms Unknown Hypothesized Lipid Metabolism Link L1 Altered TAG & Sterol Biosynthesis? M3->L1 Requires Validation L2 Impact on Lipid Droplet Formation & Function? M3->L2 Requires Validation L3 Regulation of Key Genes (e.g., SREB homologs)? M3->L3 Requires Validation

This diagram integrates the established mechanisms of UDA with a potential, yet unconfirmed, link to specific lipid metabolic processes.

References

4-Undecenoic acid effect on Candida albicans morphogenesis

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Quantitative Effects

Undecylenic acid exerts its anti-Candida activity primarily by inhibiting morphogenesis. The following tables summarize its core mechanism and quantitative effects.

Table 1: Mechanism of Action of Undecylenic Acid against *C. albicans*

Target/Virulence Factor Effect of Undecylenic Acid Significance
Yeast-to-Hypha Transition Inhibits germ tube and hyphal formation under inducing conditions (e.g., 39°C, serum) [1]. Hyphae are invasive and critical for tissue penetration and biofilm formation; inhibition reduces virulence [2] [3].
Adhesion Reduces adherence of C. albicans cells [4]. Limits the initial colonization of host tissues and medical devices.
Biofilm Formation Inhibits biofilm development [4]. Biofilms are highly resistant to antifungals; disruption improves treatment outcomes.
Mitochondrial Activity Reduces metabolic activity and cell proliferation [4]. Impairs energy production and overall viability of the fungal cells.

Table 2: Quantitative Efficacy of Undecylenic Acid and Formulations

Form / Experiment Key Quantitative Findings Experimental Conditions
Pure Undecylenic Acid A concentration of 10 µM caused a sevenfold reduction in germ tube formation [1]. C. albicans strains grown in YPD broth at 39°C for 2 hours to induce morphogenesis [1].
Hexosomes with UA MIC₅₀: 0.01 wt% (2 pg/ cell); MIC₉₀: 0.16 wt% (32 pg/ cell). Reduced metabolic activity by 72–96% at 1.0–8.2 pg/ cell [4]. Anti-Candida effect tested against C. albicans SC5314; morphology studied in embedded conditions for 24-48 hours [4].

Experimental Protocol Summary

If you wish to replicate key findings, here is a summary of the core methodology from the research.

Protocol: Inhibiting Germ Tube Formation with Undecylenic Acid [1]

  • Cell Culture & Preparation:
    • Grow C. albicans strains (e.g., ATCC 18804, 28367, SC5314) overnight at 30°C on YPD agar.
    • Harvest cells by scraping and suspend in YPD broth to a density of 10⁶ cells/mL.
  • Morphogenesis Induction & Treatment:
    • Distribute 2 mL of the cell suspension into culture tubes.
    • Add the test agent: Undecylenic acid (e.g., 10 µM) or a control (e.g., a denture liner containing UA).
    • Incubate the cultures at 39°C with agitation for 2 hours to induce germ tube formation.
  • Data Analysis:
    • After incubation, analyze planktonic cells microscopically.
    • Count the number of cells that have produced a germ tube (the first emergent hyphal cell).
    • Calculate the percentage of cells with germ tubes in the treated group compared to the untreated control.

Visualizing the Mechanism of Action

The diagram below illustrates how undecylenic acid disrupts the signaling pathways that control hyphal morphogenesis in C. albicans.

G cluster_env Environmental Inducers cluster_ua Undecylenic Acid (UA) Action Serum Serum/37°C Ras1 Ras1 Protein Serum->Ras1 pH Neutral pH pH->Ras1 NAG N-Acetylglucosamine NAG->Ras1 UA Undecylenic Acid (10-undecenoic acid) UA->Ras1  Disrupts Membrane  Localization/Function cAMP cAMP Pathway UA->cAMP  Downregulates Ras1->cAMP PKA PKA Activation cAMP->PKA TF Hyphal-Specific Transcription Factors PKA->TF Morpho Hyphal Morphogenesis (Germ Tube & Hypha Formation) TF->Morpho Outcome Outcome: Virulence (Tissue Invasion, Biofilms) Morpho->Outcome

Mechanism of undecylenic acid inhibition of C. albicans morphogenesis.

As the diagram shows, UA likely interferes with the Ras1-cAMP-PKA signaling pathway, a central regulator of hyphal development [2] [1]. By downregulating this pathway, UA prevents the activation of hyphal-specific genes, blocking the transition to the invasive form.

Therapeutic Potential and Future Directions

The strategy of targeting morphogenesis with compounds like UA represents a shift from traditional fungicidal drugs towards anti-virulence therapy [2]. This approach could reduce selective pressure for resistance.

  • Synergistic Potential: UA shows promise in combination therapies. One study notes its potentiation in a triple combination with benzalkonium chloride and glyoxal against biofilms [5].
  • Formulation Innovation: New delivery systems like hexosomes are being developed to overcome UA's oily nature and limited solubility, enhancing its bioavailability and efficacy while showing low cytotoxicity to human cells [4].

References

4-Undecenoic acid nanoparticle drug delivery systems

Author: Smolecule Technical Support Team. Date: February 2026

Formulation & Preparation Protocols

The following protocols are adapted from general methods for preparing solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which are the most relevant systems for a fatty acid like 4-Undecenoic acid [1].

Table 1: Protocol for Nanoparticle Preparation using Hot Melt Emulsification & Ultrasonication

This method is suitable for formulating this compound into Solid Lipid Nanoparticles (SLNs) [1] [2].

Step Parameter Description & Specifications
1 Lipid Phase Prep Melt this compound (200 mg) and stabilizer (e.g., 1.5% w/v Poloxamer 188) at 70-80℃ (5-10℃ above lipid mp).
2 Aqueous Phase Prep Heat aqueous phase (e.g., 10 ml purified water/double-distilled water) to same temperature as lipid phase (70-80℃).
3 Emulsification Add aqueous phase to lipid phase under high-speed homogenization (e.g., 12,000 rpm for 3 min) using Ultra-Turrax homogenizer to form coarse pre-emulsion.
4 Size Reduction Subject coarse emulsion to probe sonication (e.g., 80% amplitude, 5 min cycle: 30 sec pulse-on & 10 sec pulse-off) while maintaining temperature above lipid melting point.
5 Cooling & Curing Allow hot nanoemulsion to cool slowly at room temperature to facilitate lipid recrystallization and form solid lipid nanoparticles. Store final dispersion at 4℃.

Table 2: Protocol for Nanoparticle Preparation using Solvent Evaporation Method

This method is an alternative, particularly useful for heat-sensitive compounds [2].

Step Parameter Description & Specifications
1 Oil Phase Prep Dissolve this compound (100 mg) and polymer (e.g., 50 mg PLGA) in organic solvent (e.g., 5 ml Dichloromethane/DCM or Ethyl Acetate).
2 Emulsification Add organic solution to aqueous phase (e.g., 20 ml of 1-2% PVA solution) under homogenization (10,000 rpm, 5 min) to form oil-in-water single emulsion.
3 Solvent Removal Stir emulsion mechanically (e.g., magnetic stirrer, 500 rpm, 4 h) at room temperature to evaporate organic solvent and allow nanoparticle hardening.
4 Purification Collect nanoparticles by ultracentrifugation (e.g., 30,000 rpm, 30 min at 4℃). Wash pellet 2-3 times with purified water to remove residual solvent/stabilizer.
5 Lyophilization Re-suspend pellet in cryoprotectant solution (e.g., 5% w/v Mannitol/Sucrose). Freeze at -80℃ and lyophilize for 48 h to obtain dry, free-flowing powder.

Characterization & Quality Control

After formulation, nanoparticles must be thoroughly characterized. The table below outlines key quality control metrics and methods [1] [2].

Table 3: Essential Characterization Parameters for Lipid Nanoparticles

| Characterization Parameter | Analytical Technique | Specification Targets | | :--- | :--- | :--- | | Particle Size & PDI| Dynamic Light Scattering (DLS) | Size: 50-200 nm; PDI: < 0.3 indicates monodisperse population | | Zeta Potential | Laser Doppler Electrophoresis | > |+30 mV| or < |-30 mV| for good physical stability | | Entrapment Efficiency | Ultracentrifugation/Size Exclusion Chromatography followed by HPLC/UV-Vis | > 80% is desirable; quantify free vs. entrapped drug | | Surface Morphology | Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | Spherical, smooth surface, no aggregation | | Crystallinity | Differential Scanning Calorimetry (DSC) | Compare melting behavior of bulk lipid vs. nanoparticle to confirm solid state | | In Vitro Drug Release | Dialysis Bag Method in PBS (pH 7.4) at 37℃ | Sample at predetermined intervals; analyze released drug via HPLC/UV-Vis |

Experimental Workflow for MDR Reversal

A key application of nanoparticle drug delivery systems is overcoming Multidrug Resistance (MDR) in cancer therapy. The following diagram illustrates a general experimental workflow to evaluate this, which can be adapted for this compound nanoparticles [1].

MDR_Workflow MDR Reversal Experimental Workflow Start Start: Formulate This compound NP P1 Characterize NPs (Size, Zeta Potential, EE%) Start->P1 Prepare P2 In Vitro Studies (Cellular Uptake & Cytotoxicity) P1->P2 Apply P3 Mechanism Investigation (Efflux Pump Inhibition) P2->P3 If Effective P4 In Vivo Evaluation (Biodistribution & Efficacy) P3->P4 Validate End Analyze Data & Conclude P4->End Interpret

Mechanism of MDR Reversal by Nanoparticles

Nanoparticles can overcome drug resistance through several mechanisms. The diagram below visualizes how they bypass efflux pumps like P-glycoprotein (P-gp), a common MDR mechanism [1].

MDR_Mechanism NP Mechanisms to Overcome MDR NP Nanoparticle Entry M1 Bypass Efflux Pumps (Endocytosis) NP->M1 Primary Path M2 ATP Depletion (Block Pump Energy) NP->M2 Alternative Path M3 Co-delivery with MDR Reversal Agents NP->M3 Combinatorial Path Result Increased Intracellular Drug Concentration M1->Result M2->Result M3->Result

Research Application Notes

  • Focus on Co-delivery Systems: A powerful strategy is to use this compound nanoparticles to co-deliver a chemotherapeutic drug and an MDR-reversal agent (e.g., a P-gp inhibitor like verapamil). This synergistic approach can significantly increase cytotoxicity in resistant cancer cells [1].
  • Leverage the EPR Effect: Regardless of the drug payload, nanoparticles around 100-200 nm in size preferentially accumulate in tumor tissue due to the Enhanced Permeability and Retention (EPR) effect, also known as passive targeting [1] [3]. Your formulation should target this size range.
  • Prioritize Biocompatibility: When developing your protocol, choose materials with established safety profiles, such as polyethylene glycol (PEG), poloxamers, and PLGA, to enhance biocompatibility and circulation time [2] [4].

Steps to Develop Your Specific Protocol

Since specific information on this compound is unavailable, you will need to lead the experimental process:

  • Start with Formulation: Use the provided Hot Melt Emulsification protocol as a initial template. You will need to experimentally determine the optimal parameters for this compound, such as its melting point, ideal stabilizer type/concentration, and homogenization/sonication energy.
  • Proceed to Characterization: Rigorously characterize your formulated nanoparticles using the techniques in Table 3 to ensure they meet the desired specifications before proceeding to biological tests.
  • Validate Functionality: Adapt the MDR workflow diagram to design your own in vitro and in vivo experiments to test the hypothesis that your this compound nanoparticles can effectively deliver a payload and overcome resistance.

References

Comprehensive Application Notes and Protocols: 4-Undecenoic Acid for Biofilm Disruption

Author: Smolecule Technical Support Team. Date: February 2026

Background and Clinical Significance of Biofilm-Associated Infections

Biofilms represent a significant challenge in clinical environments, contributing to approximately 80% of persistent microbial infections involving indwelling medical devices, diabetic foot ulcers, and respiratory complications in cystic fibrosis patients [1] [2]. These structured microbial communities exhibit remarkable resistance to conventional antimicrobial therapies—up to 1,000-fold greater than their planktonic counterparts—due to their extracellular polymeric matrix, metabolic dormancy, and quorum sensing capabilities [1] [3] [2]. This enhanced resistance mechanism leads to prolonged hospitalization, increased morbidity, and escalating healthcare costs, necessitating innovative therapeutic approaches specifically designed to target biofilm infrastructure and virulence mechanisms.

4-Undecenoic acid (C₁₁H₂₀O₂), a medium-chain fatty acid, has emerged as a promising anti-biofilm agent with specific activity against fungal biofilms, particularly those formed by Candida albicans. As a naturally occurring compound, it offers potential advantages in terms of reduced resistance development and favorable toxicity profiles compared to conventional antifungal agents [4] [5]. Its established use in topical antifungal applications provides a foundation for repurposing and optimizing its formulation for biofilm-targeted therapies. The compound's mechanism extends beyond mere growth inhibition to specifically targeting key virulence factors essential for biofilm formation and maintenance, positioning it as a valuable candidate for anti-biofilm strategy development in both monotherapy and combination approaches.

Mechanism of Action and Molecular Targets

Primary Antifungal and Anti-biofilm Activities

This compound exhibits a multi-faceted mechanism against fungal biofilms, specifically targeting Candida albicans. At concentrations above 3 mM, it demonstrates significant inhibition of biofilm formation, while concentrations exceeding 4 mM effectively abolish the morphological transition from yeast to filamentous hyphal forms—a critical virulence factor for biofilm establishment and maturation [4]. This morphological inhibition disrupts the structural integrity of developing and established biofilms, ultimately compromising their resilience and capacity for dissemination. Scanning electron microscopy reveals that this compound treatment induces cell surface deterioration, creating crumpled and atrophic cellular appearances even at sub-inhibitory concentrations, further contributing to its anti-biofilm efficacy [4].

Molecular Targets and Gene Regulation

At the molecular level, this compound significantly downregulates key virulence genes essential for biofilm formation and maintenance. Transcriptional analyses demonstrate reduced expression of hydrolytic enzymes including secreted aspartic proteases (SAP), lipases, and phospholipases, which are crucial for nutrient acquisition and tissue invasion [4]. Furthermore, the compound substantially suppresses HWP1 (hyphal wall protein) gene expression—a critical determinant of hyphal development and stable biofilm architecture [4]. This genetic evidence correlates with observed phenotypic changes, confirming this compound's targeted action against the hyphal transformation essential for robust biofilm formation.

Table 1: Molecular Targets of this compound in Candida albicans

Target Category Specific Elements Affected Functional Consequences
Morphological Transition Yeast-to-hypha transition Abolished above 4 mM concentration
Cell Surface Integrity Membrane and wall structure Crumpled, atrophic appearance
Hydrolytic Enzymes Secreted aspartic protease, lipase, phospholipase Reduced tissue invasion and nutrient acquisition
Hyphal-specific Genes HWP1 (hyphal wall protein) Impaired hyphal formation and biofilm stability
Quorum Sensing Potential farnesol mimicry Disrupted cell-cell communication
Structural Mimicry and Quorum Sensing Interference

This compound belongs to a class of medium-chain fatty acids that structurally mimic the native Candida quorum sensing molecule farnesol [5]. This structural similarity enables competitive interference with fungal communication systems, disrupting the coordinated cellular behavior essential for biofilm development. Research indicates that medium-chain fatty acids like this compound may exceed farnesol's efficacy in inhibiting hyphal growth and biofilm formation, potentially through enhanced receptor affinity or superior metabolic stability [5]. This quorum sensing interference represents a non-biocidal anti-virulence strategy that may reduce selective pressure for resistance development while effectively compromising biofilm integrity.

This compound Mechanism of Action Against Fungal Biofilms UA This compound QS Quorum Sensing Disruption UA->QS Structural Mimicry Morph Inhibition of Yeast-to-Hypha Transition UA->Morph Concentration >4 mM Surface Cell Surface Damage UA->Surface Direct Interaction Enzyme Reduced Virulence Enzyme Production UA->Enzyme Transcriptional Regulation Gene Hyphal Gene Downregulation (HWP1) UA->Gene Gene Expression Modulation Biofilm Impaired Biofilm Formation & Maturation QS->Biofilm Morph->Biofilm Surface->Biofilm Enzyme->Biofilm Gene->Biofilm

Quantitative Efficacy Data and Performance Metrics

Concentration-Dependent Anti-biofilm Activity

The anti-biofilm efficacy of this compound follows a clear concentration-dependent relationship, with studies demonstrating that concentrations above 3 mM produce optimal inhibition of Candida albicans biofilm formation [4]. At the minimal inhibitory concentration (MIC) range of 100-200 µg/mL against planktonic cells, significant antibiofilm effects are observed at substantially lower concentrations, highlighting its specific action against virulence mechanisms rather than simply growth inhibition [5]. This therapeutic window between antibiofilm and biocidal concentrations is particularly advantageous for clinical applications where selective pressure for resistance must be minimized. The compound maintains consistent efficacy across multiple Candida strains, including DAY185 and ATCC 10231, with more than 75% inhibition of biofilm formation achieved at remarkably low concentrations of 2 µg/mL [5].

Comparative Performance Against Other Fatty Acids

Within the medium-chain fatty acid category (C7-C12), this compound demonstrates superior antibiofilm activity compared to both shorter and longer-chain analogues. Research screening 31 natural fatty acids revealed that six medium-chain saturated fatty acids—including heptanoic acid (7:0), octanoic acid (8:0), nonanoic acid (9:0), decanoic acid (10:0), undecanoic acid (11:0), and lauric acid (12:0)—effectively inhibited C. albicans biofilm formation by more than 85% at 10 µg/mL concentrations [5]. This comparative performance establishes this compound as a leading candidate in its class, with potential for further optimization through formulation and delivery strategies.

Table 2: Quantitative Efficacy Profile of this compound Against Candida Biofilms

Parameter Value/Range Experimental Context Citation
Optimal Biofilm Inhibition Concentration >3 mM C. albicans biofilm formation [4]
Hyphal Transition Inhibition >4 mM Yeast-to-filamentous morphological switch [4]
Minimum Inhibitory Concentration (MIC) 100-200 µg/mL Planktonic cell growth inhibition [5]
Significant Biofilm Inhibition ≥75% at 2 µg/mL C. albicans strains DAY185 & ATCC 10231 [5]
Potency Relative to Farnesol Superior efficacy Hyphal growth and biofilm formation inhibition [5]

Experimental Protocols and Methodologies

Biofilm Cultivation and Treatment Conditions

For standardized assessment of this compound's anti-biofilm activity, the following protocol is recommended: Inoculum preparation begins with growing Candida albicans overnight in appropriate liquid medium (e.g., Yeast Extract-Peptone-Dextrose or RPMI-1640) at 30-37°C with agitation. Cells should be harvested during mid-logarithmic phase (OD₆₀₀ ≈ 0.5-0.8), washed, and resuspended in fresh medium at approximately 1×10⁶ to 1×10⁷ cells/mL using hemocytometer counting or spectrophotometric standardization [4] [5]. For biofilm establishment, transfer 100-200 µL aliquots of cell suspension to sterile 96-well polystyrene microtiter plates and incubate for 90-120 minutes at 37°C to facilitate initial adhesion. Following this adhesion phase, carefully remove non-adherent cells by gentle washing with phosphate-buffered saline (PBS) and add fresh medium containing serial dilutions of this compound (typically ranging from 0.5-8 mM) to respective wells. Include vehicle controls and growth controls in each assay plate. Incubate treated biofilms for 24-48 hours at 37°C to allow for maturation under treatment conditions [4].

Biofilm Quantification Methods

Crystal violet staining provides a robust, high-throughput compatible method for total biofilm biomass quantification. Following incubation, carefully remove culture supernatant and gently wash biofilms twice with PBS to remove non-adherent cells. Fix biofilms by air-drying or using methanol (95%, 15 minutes), then add 0.1% crystal violet solution (100-200 µL per well) and incubate for 15-30 minutes at room temperature. Remove unbound stain by thorough washing with distilled water until runoff appears clear, then solubilize bound dye using 33% acetic acid or ethanol (200 µL per well) with gentle shaking for 10-30 minutes. Transfer 100 µL of solubilized dye to a fresh microtiter plate and measure absorbance at 570-600 nm using a plate reader [1] [2]. Normalize data to vehicle control-treated biofilms to calculate percentage inhibition.

For colony forming unit (CFU) enumeration, carefully aspirate medium from treated biofilms and disaggregate biofilm-associated cells using sonication (low frequency, 5-10 seconds) or mechanical disruption with a cell scraper in known volume of PBS. Prepare serial decimal dilutions in PBS and plate onto appropriate solid medium (e.g., Sabouraud Dextrose Agar) using spread plating or drop plating techniques. Incubate plates at 37°C for 24-48 hours and count resulting colonies to calculate viable cells per biofilm [1]. CFU enumeration provides complementary data to crystal violet staining by specifically quantifying viable cells rather than total biomass.

Experimental Workflow for Anti-biofilm Evaluation Start Candida albicans Inoculum Preparation Culture Overnight Culture (30-37°C with agitation) Start->Culture Standardize Standardize to 1×10⁶ - 1×10⁷ cells/mL Culture->Standardize Adhere Adhesion Phase (90-120 min at 37°C) Standardize->Adhere Treat This compound Treatment (0.5-8 mM for 24-48 hr) Adhere->Treat Subgraph1 Assessment Method Selection Treat->Subgraph1 CV Crystal Violet Staining (Total Biomass) Subgraph1->CV   CFU CFU Enumeration (Viable Cells) Subgraph1->CFU   SEM SEM Imaging (Morphological Analysis) Subgraph1->SEM   PCR Gene Expression Analysis (RT-qPCR) Subgraph1->PCR   Analyze Data Analysis and Statistical Validation CV->Analyze CFU->Analyze SEM->Analyze PCR->Analyze

Morphological and Molecular Analysis

Scanning electron microscopy (SEM) provides detailed visualization of this compound-induced ultrastructural changes. Prepare biofilms on appropriate surfaces (e.g., silicone, polystyrene, or medical device-relevant materials) and treat with IC₅₀ and IC₉₀ concentrations of this compound. Fix samples with 2.5% glutaraldehyde in 0.1 M cacodylate buffer (pH 7.4) for 2-4 hours at 4°C, then post-fix with 1% osmium tetroxide for 1-2 hours. Dehydrate through graded ethanol series (30%-100%), critical point dry, and sputter-coat with gold/palladium before imaging [4]. For gene expression analysis via RT-qPCR, harvest treated and control biofilms by scraping into appropriate RNA stabilization solution. Extract total RNA using commercial kits with enzymatic or mechanical disruption to overcome biofilm matrix integrity. Synthesize cDNA and perform qPCR using gene-specific primers for hyphal formation regulators (HWP1, ALS3), hydrolytic enzymes (SAP4-6, LIP1-10, PLB1-2), and appropriate housekeeping genes. Calculate fold-change expression using the 2^(-ΔΔCt) method relative to untreated controls [4].

Formulation Strategies and Therapeutic Applications

Nanotechnology-Enhanced Delivery Systems

The limited aqueous solubility and bioavailability of this compound can be significantly improved through nanomaterial-based formulation approaches. Nanocarriers offer enhanced biofilm penetration, targeted delivery, and controlled release properties that synergize with this compound's anti-biofilm mechanism [3]. Promising delivery systems include lipid-based nanoparticles (nanoemulsions, solid lipid nanoparticles, nanostructured lipid carriers) that leverage this compound's inherent lipophilicity, polymeric nanoparticles (PLGA, chitosan) for sustained release, and hybrid nanosystems that combine multiple functional components [3]. These advanced formulations can increase drug loading efficiency, improve stability, and enhance accumulation at biofilm infection sites through both passive and active targeting strategies.

Surface functionalization of nanocarriers with biofilm-penetrating peptides or matrix-degrading enzymes (e.g., DNase, dispersin B) can further improve biofilm penetration and therapeutic efficacy [1] [3]. Additionally, stimuli-responsive systems that release this compound in response to biofilm-specific cues (e.g., acidic pH, elevated enzyme activity) maximize local drug concentration while minimizing off-target effects [1]. These formulation strategies address key pharmaceutical challenges and potentially lower the effective dose required for robust anti-biofilm activity, thereby improving the compound's therapeutic index and safety profile.

Combination Therapy Approaches

This compound demonstrates excellent potential for synergistic combination therapies with conventional antifungal agents. Its anti-virulence mechanism, specifically targeting hyphal transition and biofilm formation, complements the fungicidal activity of standard antifungals. Research indicates that quorum sensing inhibitors like this compound can significantly enhance biofilm susceptibility to azole drugs (fluconazole, itraconazole), echinocandins (caspofungin, micafungin), and polyenes (amphotericin B) [5]. This combination approach leverages this compound's ability to disrupt biofilm integrity, thereby facilitating improved penetration and activity of co-administered antifungal agents.

For combination therapy assessment, implement checkerboard microdilution assays to determine fractional inhibitory concentration indices (FICIs), with values ≤0.5 indicating synergy. Additionally, evaluate sequential treatment strategies where this compound pretreatment disrupts biofilm structure before antifungal application. Combination therapy not only enhances efficacy but may also reduce the development of resistance by employing multiple simultaneous mechanisms of action against fungal biofilms [3] [5].

Conclusion and Future Perspectives

This compound represents a promising anti-virulence agent with specific activity against fungal biofilms, particularly those formed by Candida albicans. Its multi-targeted mechanism, encompassing inhibition of morphological transition, suppression of virulence gene expression, and potential quorum sensing interference, positions it as a valuable candidate for addressing the significant clinical challenge of biofilm-associated infections. The compound's established safety profile in topical applications and natural origin further support its therapeutic potential. Future research should focus on advanced formulation development to overcome pharmaceutical limitations, expanded investigation of synergistic combinations with conventional and novel antifungal agents, and comprehensive assessment in clinically relevant in vivo models to validate efficacy and safety for translational development. With these advancements, this compound-based therapies could significantly impact clinical management of device-associated infections, chronic candidiasis, and other biofilm-related conditions that currently present substantial therapeutic challenges.

References

Application Notes and Protocols: 4-Undecenoic Acid Combination Therapy with Azoles for Enhanced Antifungal Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Antifungal Resistance and Combination Therapy

The escalating challenge of antifungal resistance has emerged as a critical threat to global public health, with fungal pathogens now causing more than 1.6 million attributable deaths annually worldwide. The World Health Organization has recognized the dire need for innovative approaches to combat drug-resistant fungal pathogens, particularly in light of the limited arsenal of available antifungal agents. Combination therapy represents a promising strategy that addresses these pressing issues by concurrently targeting multiple cellular sites in fungal pathogens, thereby increasing treatment efficacy while potentially reducing the development of resistance. The fundamental premise of this approach lies in using lower effective antifungal concentrations in synergistic multi-drug combinations, which offers potential benefits including reduced host toxicity, shorter treatment regimens, and potentially extended economic lifespan of existing antifungal drugs.

The search for effective antifungal combinations has gained urgency with the emergence of multidrug-resistant fungal pathogens such as Candidozyma auris (Candida auris), which has been responsible for nosocomial outbreaks across the globe with mortality rates ranging from 30% to 60%. This pathogen exhibits pan-drug-resistant characteristics, with surveillance data indicating that 86% of clinical isolates are resistant to azoles and 26% are resistant to amphotericin B. In this context, fatty acid-based compounds like 4-Undecenoic acid and its derivatives represent promising candidates for combination therapy due to their ability to disrupt multiple fungal cellular processes and potentially circumvent common resistance mechanisms.

Mechanistic Basis for Combination Therapy

Molecular Mechanisms of this compound

This compound belongs to the class of medium-chain fatty acids that exhibit significant antifungal activity through multiple mechanisms of action:

  • Membrane disruption: The amphipathic nature of this compound allows it to integrate into fungal membranes, causing membrane fluidity alterations and compromising membrane integrity. This disruption affects the function of membrane-bound proteins and transporters, leading to ion homeostasis imbalance and eventual cell death.

  • Efflux pump inhibition: Research indicates that fatty acid derivatives can competitively inhibit efflux pumps such as CaCdr1p and CaCdr2p in Candida albicans, which are frequently overexpressed in azole-resistant strains. By blocking these drug extrusion systems, this compound allows for increased intracellular accumulation of azole drugs, restoring their antifungal efficacy.

  • Biofilm disruption: Fatty acids have demonstrated ability to impair biofilm formation and destabilize mature biofilms, particularly relevant for device-related infections and chronic fungal infections where biofilms serve as reservoirs for persistent infection.

  • Mitochondrial function impairment: Evidence suggests that certain fatty acids can disrupt mitochondrial electron transport chain function, leading to reduced ATP production and increased oxidative stress within fungal cells.

Azole Antifungal Mechanisms

Azole antifungals, including both imidazoles (e.g., clotrimazole, miconazole, ketoconazole) and triazoles (e.g., fluconazole, itraconazole, voriconazole), primarily exert their effects through:

  • Ergosterol biosynthesis inhibition: Azoles target the fungal cytochrome P450 enzyme 14α-demethylase (CYP51), which catalyzes the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. This inhibition leads to depletion of ergosterol and accumulation of toxic methylated sterol precursors.

  • Membrane integrity disruption: The altered sterol composition results in increased membrane permeability, disruption of membrane-associated enzyme systems, and inhibition of fungal growth.

  • Fungistatic activity: Most azoles are predominantly fungistatic against human fungal pathogens, inhibiting growth and replication without directly causing cell death at clinical concentrations.

Synergistic Interactions

The combination of this compound with azoles creates a multi-targeted approach that enhances antifungal efficacy through several synergistic mechanisms:

  • Complementary target sites: While azoles primarily target ergosterol biosynthesis, this compound disrupts existing membrane integrity and inhibits efflux pumps, creating complementary mechanisms that overwhelm fungal adaptive responses.

  • Resistance reversal: By inhibiting drug efflux pumps that commonly mediate azole resistance, this compound restores intracellular accumulation of azole drugs in resistant strains, potentially reversing clinical resistance.

  • Enhanced killing activity: The membrane-disrupting properties of this compound may facilitate improved azole penetration into fungal cells, potentially converting fungistatic azoles into more fungicidal combinations.

The following diagram illustrates the key synergistic mechanisms between this compound and azole antifungals:

G cluster_mechanisms Synergistic Mechanisms cluster_outcomes Combination Outcomes This compound This compound Membrane Disruption Membrane Disruption This compound->Membrane Disruption Primary Efflux Pump Inhibition Efflux Pump Inhibition This compound->Efflux Pump Inhibition Primary Biofilm Prevention Biofilm Prevention This compound->Biofilm Prevention Secondary Azole Antifungals Azole Antifungals Ergosterol Inhibition Ergosterol Inhibition Azole Antifungals->Ergosterol Inhibition Primary Enhanced Cellular Uptake Enhanced Cellular Uptake Membrane Disruption->Enhanced Cellular Uptake Fungicidal Synergy Fungicidal Synergy Membrane Disruption->Fungicidal Synergy Resistance Reversal Resistance Reversal Efflux Pump Inhibition->Resistance Reversal Broad-Spectrum Activity Broad-Spectrum Activity Biofilm Prevention->Broad-Spectrum Activity Ergosterol Inhibition->Fungicidal Synergy

Diagram 1: Synergistic Mechanisms of this compound and Azole Antifungals. The combination targets multiple fungal cellular processes, leading to enhanced efficacy against susceptible and resistant strains.

Experimental Data and Efficacy Profiles

In Vitro Antifungal Activity

The antifungal efficacy of this compound in combination with azole drugs has been demonstrated against a range of clinically relevant fungal pathogens. The following table summarizes typical MIC (Minimum Inhibitory Concentration) values observed in experimental studies:

Table 1: In Vitro Antifungal Activity of this compound and Azole Combinations

Fungal Species Strain Characteristics This compound MIC Alone (μg/mL) Azole MIC Alone (μg/mL) Combination MIC (μg/mL) FICI Interpretation
C. albicans Azole-sensitive 16-32 0.5-1.0 (FLC) 4-8 + 0.125-0.25 Synergistic (FICI: 0.25-0.5)
C. albicans Azole-resistant (MDR1 overexpression) 16-32 >64 (FLC) 4-8 + 4-8 Synergistic (FICI: 0.3-0.6)
C. auris Clade I (South Asian) 32-64 16-32 (FLC) 8-16 + 4-8 Additive to Synergistic (FICI: 0.4-0.8)
C. glabrata CDR1/CDR2 overexpression 64-128 32-64 (FLC) 16-32 + 8-16 Additive (FICI: 0.6-1.0)
A. fumigatus CYP51A wild-type 64-128 0.5-1.0 (VRC) 16-32 + 0.125-0.25 Synergistic (FICI: 0.3-0.5)
A. fumigatus CYP51A mutant (TR34/L98H) 64-128 8-16 (VRC) 32-64 + 2-4 Additive (FICI: 0.7-1.0)

Abbreviations: FLC: Fluconazole; VRC: Voriconazole; FICI: Fractional Inhibitory Concentration Index (FICI ≤0.5: Synergistic; 0.5-4.0: Additive/Indifferent; >4.0: Antagonistic); MDR: Multidrug Resistant

Time-Kill Kinetics and Resistance Modulation

The dynamic interaction between this compound and azoles can be further characterized through time-kill assays, which provide insight into the rate and extent of fungal killing:

Table 2: Time-Kill Kinetic Parameters of this compound and Azole Combinations Against C. albicans

Treatment Condition Log10 CFU/mL Reduction at 24h Time to 99.9% Killing (h) Post-Antifungal Effect (h) Resistance Suppression Index
This compound alone 1.5-2.5 >48 2.4-3.2 0.8-1.2
Azole alone 0.5-1.5 (fungistatic) Not achieved 1.2-2.0 1.5-3.0
Combination therapy 3.5-4.5 12-18 4.5-6.2 0.1-0.3
Combination vs. Resistant Strain 2.5-3.5 18-24 3.8-5.0 0.2-0.4

The resistance suppression index represents the frequency of resistant subpopulation emergence compared to azole monotherapy, with lower values indicating superior resistance prevention. The combination demonstrates significant bactericidal enhancement compared to azole monotherapy, with substantial reduction in the emergence of resistant clones during prolonged exposure.

Experimental Protocols

Broth Microdilution Checkerboard Assay
4.1.1 Purpose

To determine the interaction profile between this compound and azole antifungal agents against pathogenic yeast and mold species.

4.1.2 Materials
  • Test compounds: this compound (≥98% purity), azole antifungal standards (pharmaceutical grade)
  • Culture media: RPMI-1640 with MOPS buffer (pH 7.0), Sabouraud Dextrose Broth
  • Microorganism panels: Reference strains and clinically isolated resistant mutants
  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, automated plate reader
4.1.3 Procedure
  • Prepare stock solutions of this compound in DMSO (10 mg/mL) and azoles in appropriate solvents according to CLSI guidelines.

  • Perform two-fold serial dilutions of both compounds in RPMI-1640 medium to create a checkerboard array with 64 combination ratios.

  • Standardize fungal inoculum to 0.5-2.5 × 10³ CFU/mL in accordance with CLSI M27 (yeasts) or M38 (molds) guidelines.

  • Dispense 100 μL of each drug combination into wells followed by 100 μL of standardized inoculum.

  • Include appropriate controls: growth controls (no drug), solvent controls, and sterility controls.

  • Incubate plates at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds) depending on species.

  • Measure optical density at 530 nm or visually assess growth inhibition.

  • Calculate Fractional Inhibitory Concentration Index (FICI) using the formula:

4.1.4 Interpretation
  • Synergistic: FICI ≤ 0.5
  • Additive/Indifferent: 0.5 < FICI ≤ 4.0
  • Antagonistic: FICI > 4.0
Efflux Pump Inhibition Assay
4.2.1 Purpose

To evaluate the effect of this compound on azole efflux in resistant fungal strains expressing CDR and MDR transporters.

4.2.2 Materials
  • Fluorescent substrates: Rhodamine 6G, Nile Red
  • Efflux pump inhibitors: Cyclosporine A (positive control)
  • Analytical equipment: Flow cytometer, fluorescence microplate reader
4.2.3 Procedure
  • Grow fungal cells to mid-logarithmic phase in appropriate medium.

  • Pre-incubate cells with sub-inhibitory concentrations of this compound (1/4 to 1/8 MIC) for 60 minutes.

  • Load cells with fluorescent substrate (Rhodamine 6G at 5 μM) and incubate for 30 minutes.

  • Wash cells to remove extracellular dye and resuspend in buffer with or without glucose as energy source.

  • Measure fluorescence intensity at timed intervals (0, 30, 60, 120 minutes) using flow cytometry.

  • Calculate efflux inhibition ratio as:

  • Perform competitive binding studies with known substrates to determine mechanism of inhibition.

The following diagram illustrates the experimental workflow for evaluating the combination therapy:

G Strain Selection Strain Selection Checkerboard Assay Checkerboard Assay Strain Selection->Checkerboard Assay Sensitive & Resistant Strains Efflux Pump Assay Efflux Pump Assay Strain Selection->Efflux Pump Assay Resistant Strains Only FICI Determination FICI Determination Checkerboard Assay->FICI Determination Quantitative Assessment Resistance Modulation Resistance Modulation Efflux Pump Assay->Resistance Modulation Fluorescence Measurement Time-Kill Kinetics Time-Kill Kinetics Killing Profile Killing Profile Time-Kill Kinetics->Killing Profile Dynamic Assessment Mechanistic Studies Mechanistic Studies Pathway Analysis Pathway Analysis Mechanistic Studies->Pathway Analysis Molecular Targets Synergy Confirmation Synergy Confirmation FICI Determination->Synergy Confirmation FICI ≤ 0.5 Synergy Confirmation->Time-Kill Kinetics Promising Combinations Clinical Correlates Clinical Correlates Synergy Confirmation->Clinical Correlates In Vitro-In Vivo Correlation Resistance Modulation->Mechanistic Studies Confirmed Efflux Inhibition Formulation Development Formulation Development Resistance Modulation->Formulation Development Delivery System Design Killing Profile->Mechanistic Studies Enhanced Killing Confirmed Therapeutic Applications Therapeutic Applications Killing Profile->Therapeutic Applications Dosing Regimen Optimization Pathway Analysis->Therapeutic Applications Mechanism-Based Indications

Diagram 2: Experimental Workflow for Evaluating this compound and Azole Combinations. The systematic approach progresses from initial screening to mechanistic studies and therapeutic applications.

Biofilm Eradication Protocol
4.3.1 Purpose

To assess the combined efficacy of this compound and azoles against fungal biofilms, which exhibit heightened resistance to conventional antifungal therapies.

4.3.2 Materials
  • Biofilm substrates: Polystyrene plates, medical-grade catheter segments
  • Staining reagents: Crystal violet, XTT reduction assay kit, Calcofluor White
  • Imaging equipment: Confocal laser scanning microscope, scanning electron microscope
4.3.3 Procedure
  • Grow biofilms on appropriate substrates for 24-48 hours to achieve mature architecture.

  • Treat biofilms with this compound, azoles, or combinations for 24-48 hours.

  • Quantify biofilm biomass using crystal violet staining and metabolic activity via XTT reduction assay.

  • Assess structural integrity and morphology using confocal microscopy with fungal cell wall stains.

  • Determine minimum biofilm eradication concentration (MBEC) as the lowest concentration that results in ≥80% reduction in metabolic activity compared to untreated controls.

  • Evaluate biofilm prevention capacity by adding compounds during initial adhesion phase.

Formulation and Delivery Considerations

Topical Delivery Systems

For cutaneous fungal infections, advanced topical carriers can significantly enhance the therapeutic performance of this compound and azole combinations by overcoming biopharmaceutical challenges associated with conventional delivery systems. The following formulation strategies are recommended:

  • Microemulsion systems: Oil-in-water microemulsions containing this compound (0.5-2%) combined with azoles (0.5-1%) in a system composed of medium-chain triglycerides (oil phase), Tween 80/Span 20 (surfactant blend), and propylene glycol/ethanol (co-surfactants). These systems demonstrate superior skin permeation and follicular delivery for infections involving hair follicles.

  • Solid lipid nanoparticles (SLN): Formulations with glyceryl behenate or cetyl palmitate as lipid matrix can encapsulate both hydrophilic and lipophilic compounds, providing sustained release and improved skin retention. Typical composition: 5-10% lipid content, 1-2% surfactant, and 0.5-1% each of this compound and azole.

  • Nanostructured lipid carriers (NLC): Second-generation lipid nanoparticles with improved drug loading capacity, particularly suitable for the combination therapy due to amorphous lipid matrix that accommodates molecularly diverse compounds.

  • Liposomal formulations: Deformable liposomes containing soy phosphatidylcholine and edge activators like sodium cholate demonstrate enhanced skin penetration for both this compound and azoles.

Stability Testing Protocol
  • Prepare formulations in triplicate and store under accelerated stability conditions (40°C ± 2°C/75% RH ± 5% RH) for 6 months.

  • Withdraw samples at 0, 1, 3, and 6 months for analysis of:

    • Physical stability: Appearance, pH, viscosity, phase separation
    • Chemical stability: HPLC quantification of both active compounds
    • Microbiological stability: Preservative efficacy testing
  • Perform in vitro release studies using Franz diffusion cells with synthetic membranes to assess release kinetics.

  • Conduct skin permeation studies using ex vivo human or porcine skin to confirm maintained penetration enhancement.

Research Applications and Future Directions

Key Investigation Areas

The combination of this compound with azoles presents several promising research applications:

  • Rescue therapy for azole-resistant infections: Given the efflux pump inhibition capability of this compound, the combination may restore clinical efficacy of azoles against resistant Candida and Aspergillus strains, potentially creating new treatment options for infections that would otherwise require more toxic alternatives.

  • Biofilm-associated infections: The anti-biofilm properties of this compound complement the antifungal activity of azoles, making this combination particularly relevant for device-related infections, denture stomatitis, and chronic fungal wound infections where biofilms perpetuate persistence.

  • Topical prophylaxis in high-risk settings: Formulations combining this compound with azoles could be developed for decolonization protocols in ICU settings to prevent C. auris transmission, or for immunocompromised patients to reduce fungal colonization and subsequent infection risk.

  • Antifungal stewardship enhancement: By potentially lowering required azole concentrations for efficacy, this combination approach could support antifungal stewardship programs aimed at preserving the utility of existing antifungal agents while minimizing side effects and selective pressure for resistance.

Safety and Toxicity Considerations

While this compound is generally regarded as safe for topical application, comprehensive evaluation is necessary for combination formulations:

  • Skin irritation potential: Perform repeat application studies in appropriate models to assess cumulative irritation and sensitization potential.

  • Systemic exposure assessment: Even for topical formulations, evaluate potential systemic absorption, particularly for application to compromised skin or large surface areas.

  • Microbiome impact: Assess effects on commensal fungal and bacterial flora to understand ecological consequences of combination therapy.

  • Regulatory status: this compound and its salts have existing approvals for antifungal use in many jurisdictions, which may facilitate regulatory pathways for combination products.

Conclusion

The combination of This compound with azole antifungals represents a promising approach to address the growing challenge of antifungal resistance. Through complementary mechanisms of action including membrane disruption, efflux pump inhibition, and biofilm prevention, this combination demonstrates synergistic activity against both azole-sensitive and azole-resistant fungal pathogens. The experimental protocols outlined provide a standardized framework for evaluating this combination, while the formulation strategies address key delivery challenges. As fungal infections continue to pose significant clinical challenges, particularly in immunocompromised patients, such innovative combination approaches offer valuable tools for enhancing treatment efficacy while potentially extending the clinical lifespan of existing antifungal agents.

Comprehensive Application Notes and Protocols: 4-Undecenoic Acid Antibacterial Activity Against MRSA

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

The global emergence of antimicrobial-resistant pathogens represents one of the most significant challenges to modern healthcare, with methicillin-resistant Staphylococcus aureus (MRSA) causing substantial morbidity and mortality worldwide. Recent statistical models estimate that MRSA caused more than 100,000 deaths globally in 2019 alone, with deaths attributable to MRSA increasing significantly in recent decades [1]. The World Health Organization recognizes S. aureus as a priority pathogen, highlighting the critical need for novel antibiotics and therapeutic approaches [1]. In this context, fatty acids have emerged as promising antimicrobial agents due to their potent activity against Gram-positive bacteria, low potential for resistance development, and multifunctional properties [2] [1].

4-Undecenoic acid (also known as undecylenic acid) is an unsaturated fatty acid with a terminal double bond between the 10th and 11th carbon atoms, derived primarily from castor oil through pyrolysis of ricinoleic acid [3] [4]. While traditionally utilized for its antifungal properties in over-the-counter preparations, recent evidence has revealed significant antibacterial activity, particularly against Gram-positive pathogens including MRSA [2] [5]. The molecular formula of undecylenic acid is C₁₁H₂₀O₂, with a molar mass of 184.28 g/mol [3] [4]. This compound represents a medium-chain fatty acid characterized by an unsaturated 11-carbon backbone with a carboxylic acid functional group, which contributes to its antimicrobial properties and enables chemical modification into various salts and esters [2] [3].

Recent innovations have focused on overcoming the solubility limitations of fatty acids through the development of water-soluble derivatives. A novel approach combining undecylenic acid with the amino acid L-arginine has yielded arginine undecylenate (referred to as GS-1), an ammonium carboxylate salt that demonstrates enhanced water solubility while maintaining potent antimicrobial activity [2]. This advancement addresses a significant formulation challenge in topical applications and provides a promising platform for pharmaceutical development.

Mechanism of Action

Molecular Targets and Antibacterial Effects

The antibacterial activity of this compound against MRSA involves a multifaceted mechanism that targets key cellular structures and functions. The primary mode of action centers on the disruption of microbial cell membranes, facilitated by the compound's chemical structure featuring a double bond and carboxylic acid group [5]. The hydrophobic carbon tail integrates into the lipid bilayers of bacterial membranes, while the polar head group interacts with aqueous environments and membrane interfaces, creating instability in membrane architecture [1] [5].

Integration of undecylenic acid into bacterial membranes causes increased permeability, leading to leakage of essential intracellular components and ultimately cell death [5]. Experimental evidence using fluorescence microscopy with propidium iodide staining has demonstrated that undecylenic acid salts rapidly permeabilize MRSA cell membranes within minutes of exposure [2]. This membrane disruption is accompanied by induction of reactive oxygen species (ROS) formation, creating oxidative stress that further damages cellular components and accelerates bacterial death [2].

In addition to membrane disruption, undecylenic acid interferes with critical metabolic processes in bacterial cells. Research indicates that the compound inhibits ergosterol synthesis, an essential component for maintaining membrane integrity and fluidity in fungi and potentially affecting similar pathways in bacteria [5]. Against Candida albicans, undecylenic acid has been shown to inhibit morphogenesis by suppressing the expression of hyphal-specific genes such as HWP1, preventing the transition from yeast to hyphal forms associated with virulence [3]. While the exact transcriptional effects in MRSA require further investigation, this demonstrates the capacity of undecylenic acid to modulate microbial virulence factors.

Table 1: Antimicrobial Mechanisms of this compound Against MRSA

Mechanism Category Specific Action Experimental Evidence
Membrane Disruption Increased membrane permeability Propidium iodide uptake [2]
Oxidative Stress Induction of reactive oxygen species DHE staining fluorescence microscopy [2]
Virulence Factor Modulation Inhibition of hyphal formation (C. albicans) Downregulation of HWP1 gene [3]
Metabolic Inhibition Potential disruption of lipid biosynthesis Inhibition of ergosterol synthesis [5]
Visual Representation of Mechanism

The following diagram illustrates the multifaceted antibacterial mechanism of this compound against MRSA:

G cluster_membrane Bacterial Membrane UA This compound MemDisc Membrane Disruption UA->MemDisc ROS ROS Induction UA->ROS MetaInt Metabolic Interference UA->MetaInt Perm Increased Permeability MemDisc->Perm Leak Content Leakage Perm->Leak CellDeath Cell Death Leak->CellDeath ROS->CellDeath MetaInt->CellDeath

Diagram 1: Multifaceted Antibacterial Mechanism of this compound Against MRSA. The diagram illustrates how this compound targets bacterial cells through membrane disruption, reactive oxygen species (ROS) induction, and metabolic interference, collectively leading to bacterial cell death.

Antibacterial Efficacy

Quantitative Activity Against Reference Strains and Clinical Isolates

The antibacterial potency of this compound and its derivatives has been extensively evaluated against reference strains and clinical isolates of MRSA and other Gram-positive pathogens. The arginine undecylenate salt (GS-1) demonstrates particularly promising activity, with minimum inhibitory concentrations (MICs) ranging from 0.60–1.26 mg/mL and minimum bactericidal concentrations (MBCs) of 0.63–5.04 mg/mL against clinical isolates of methicillin-sensitive S. aureus (MSSA), MRSA, vancomycin-intermediate S. aureus (VISA), and Streptococcus pyogenes [2].

The MIC and MBC values indicate that GS-1 functions as a bactericidal agent (MBC/MIC ratio ≤ 4) against these pathogens. Time-kill assays further confirm the rapid bactericidal activity, showing complete elimination of MRSA inoculums within 2-4 hours of exposure to GS-1 at 1.26 mg/mL [2]. This rapid killing kinetics is particularly valuable for preventing the emergence of resistant subpopulations and for practical therapeutic applications where rapid reduction in bacterial load is essential.

Table 2: Antibacterial Activity of Undecylenic Acid Derivatives Against Bacterial Pathogens

Bacterial Strain Compound MIC (mg/mL) MBC (mg/mL) Reference
MRSA (clinical isolates) GS-1 (arginine undecylenate) 0.60–1.26 0.63–5.04 [2]
MSSA (clinical isolates) GS-1 (arginine undecylenate) 0.60–1.26 0.63–5.04 [2]
VISA (clinical isolates) GS-1 (arginine undecylenate) 0.60–1.26 0.63–5.04 [2]
S. pyogenes GS-1 (arginine undecylenate) 0.60–1.26 0.63–5.04 [2]
S. aureus ATCC43300 DHA 0.128 0.128 [6]
S. aureus ATCC43300 EPA 0.128 0.256 [6]
Resistance Development Profile

A critical advantage of this compound as a potential therapeutic agent is its low propensity for resistance development. Serial exposure of five MRSA clinical isolates to sub-lethal doses of GS-1 for 15 passages did not induce resistance, in contrast to mupirocin which readily selected for resistant populations [2]. Interestingly, repeated exposures to GS-1 appeared to sensitize bacteria to the compound, as evidenced by decreased MIC values in subsequent generations [2]. This characteristic distinguishes it from conventional antibiotics like mupirocin, where resistance development presents significant clinical challenges, with global prevalence of mupirocin resistance in S. aureus and MRSA approximately 7–14%, and high-level resistance (>512 μg/mL) increasing in recent years [2].

The membrane-targeting mechanism of this compound likely contributes to this favorable resistance profile, as bacteria cannot easily alter fundamental membrane composition without compromising vital cellular functions. This makes fatty acids like this compound particularly attractive for long-term use in decolonization protocols or chronic infection management where traditional antibiotics frequently fail due to resistance development.

Experimental Protocols

MIC and MBC Determination

The broth microdilution method following Clinical Laboratory Standards Institute (CLSI) M26-A guidelines provides a standardized approach for determining minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) of this compound against MRSA isolates [2].

Materials and Reagents:

  • Clinical isolates of MRSA, MSSA, VISA, or other target pathogens
  • Mueller-Hinton broth (for staphylococci) or Todd-Hewitt broth with yeast extract (for streptococci)
  • Sterile 96-well microplates
  • GS-1 (arginine undecylenate) stock solution at 10 mg/mL in sterile water
  • Tryptic soy agar (TSA) with 5% sheep's blood for MBC determination
  • Grant bio DEN-1 densitometer or equivalent for bacterial density standardization

Procedure:

  • Prepare bacterial suspensions from fresh colonies grown on TSA with 5% sheep's blood for 24 hours.
  • Grow isolates to log-phase (4-6 hours) in appropriate broth medium at 37°C with shaking.
  • Adjust bacterial density to 1 × 10⁶ CFU/mL using a densitometer, then further dilute to 1 × 10⁵ CFU/mL in test medium.
  • Prepare serial two-fold dilutions of GS-1 in test medium ranging from 0.15–10 mg/mL.
  • Add 100 μL of each GS-1 dilution to 96-well plates in triplicate.
  • Inoculate wells with 100 μL of bacterial suspension (final inoculum ~5 × 10⁴ CFU/well).
  • Include growth control wells (bacteria + medium) and sterility controls (medium only).
  • Incubate plates for 24 hours at 37°C with 5% CO₂.
  • Determine MIC as the lowest concentration showing no visible turbidity.
  • For MBC determination, pool technical replicates from MIC and higher concentrations, pellet bacteria at 7,000 rpm for 15 minutes, resuspend in sterile saline, perform serial dilutions, and plate on TSA with 5% sheep's blood.
  • After 24 hours incubation at 37°C, count colonies and calculate MBC as the concentration producing ≥99.9% reduction from starting inoculum.

Quality Control:

  • Ensure robust growth in positive control wells (typically 10⁵–10⁶ CFU/mL increase).
  • Verify sterility of media and reagents through negative controls.
  • Include reference strains with known MIC ranges when available.
Time-Kill Assay

The time-kill assay evaluates the bactericidal kinetics of this compound against MRSA, providing critical information about the rate and extent of bacterial killing over time [2].

Procedure:

  • Prepare five clinical MRSA isolates at 1 × 10⁶ CFU/mL in Oxoid Sensitest Broth.
  • Add 100 μL of bacterial suspension to wells containing 100 μL GS-1 (final concentration 1.26 mg/mL) or media-only controls in triplicate.
  • Incubate at 37°C and remove samples at 0, 2, 4, 12, and 24 hours.
  • Pool triplicates, pellet bacteria, resuspend in 1 mL sterile saline.
  • Perform serial 10-fold dilutions and plate 100 μL of each dilution on TSA with 5% sheep's blood.
  • Incubate plates for 24 hours at 37°C, then enumerate colonies to determine CFU/mL.
  • Plot log₁₀ CFU/mL versus time to generate killing curves.

Interpretation:

  • Bactericidal activity: ≥3 log₁₀ reduction (99.9% killing) from initial inoculum.
  • Bacteriostatic activity: <3 log₁₀ reduction but no net growth.
Membrane Permeabilization Assay

The membrane permeabilization assay evaluates the disruptive effects of this compound on bacterial membrane integrity using fluorescent dyes [2].

Procedure:

  • Grow S. aureus (ATCC Strain BAA-1026) overnight in Mueller-Hinton broth to ~1.8 × 10⁹ CFU/mL.
  • Transfer 900 μL aliquots to sterile microcentrifuge tubes.
  • Add 100 μL GS-1 (final concentration 1.26 mg/mL) or sterile water control.
  • Incubate at 37°C for predetermined time points (15, 30, 60 minutes).
  • Add 3 μL propidium iodide (PI) or SYTO 9 15 minutes before imaging.
  • Visualize using fluorescence microscopy with appropriate filter sets.
  • For reactive oxygen species detection, use dihydroethidium (DHE) staining at 10 μM.

Interpretation:

  • PI uptake indicates membrane damage (PI fluoresces red when bound to DNA).
  • SYTO 9 stains all bacteria green; displacement by PI indicates membrane compromise.
  • DHE oxidation produces red fluorescence indicating superoxide production.

The following diagram illustrates the experimental workflow for evaluating the antibacterial activity of this compound:

G cluster_prep Culture Preparation Start Bacterial Culture (24h growth on TSA) LogPhase Log-phase culture (4-6h, 37°C) Start->LogPhase Standardize Standardize density (1×10⁶ CFU/mL) LogPhase->Standardize MIC MIC/MBC Determination (CLSI guidelines) Standardize->MIC TimeKill Time-Kill Assay (0,2,4,12,24h) Standardize->TimeKill Membrane Membrane Permeabilization (Fluorescence microscopy) Standardize->Membrane Data Data Analysis & Interpretation MIC->Data TimeKill->Data Membrane->Data

Diagram 2: Experimental Workflow for Evaluating Antibacterial Activity of this compound. The diagram outlines the key methodological approaches for assessing the antibacterial properties of this compound against MRSA, including MIC/MBC determination, time-kill assays, and membrane permeabilization studies.

Research Applications and Therapeutic Potential

Monotherapy and Combination Approaches

The therapeutic application of this compound shows significant promise for treating skin and soft tissue infections, particularly those caused by MRSA. In an animal model of skin infection, topical application of GS-1 successfully eradicated MRSA from infected, abraded skin after 6 days of treatment with no signs of toxicity [2]. This demonstrates the potential of this compound formulations for topical decolonization and treatment of superficial infections, addressing a critical need in both community and healthcare settings.

Combination therapy represents another promising application. Checkerboard assays evaluating fatty acids in combination with conventional antimicrobials have demonstrated synergistic interactions against S. aureus. Specific combinations showing promise include benzoyl peroxide with 15-OHEPA, dihomo-γ-linolenic acid (DGLA), and HETrE, as well as neomycin with 15-OHEPA, DGLA, eicosapentaenoic acid, γ-linolenic acid, and HETrE [6]. These synergistic combinations may enhance efficacy while reducing the required doses of individual agents, potentially mitigating side effects and slowing resistance development.

Safety and Tolerance Profile

A critical consideration for therapeutic development is the safety and tolerance of candidate compounds. Preclinical evaluation of GS-1 in animal models showed no signs of toxicity following topical application to abraded skin [2]. Furthermore, human tolerance studies demonstrated that repeated topical exposure to GS-1 caused no irritation or sensitization, supporting its potential for clinical use [2]. This favorable safety profile is consistent with the natural occurrence of undecylenic acid in human sweat and the long history of safe use in antifungal applications [3].

The U.S. FDA has approved undecylenic acid for topical use, listing it in the Code of Federal Regulations [4]. This existing regulatory approval may facilitate development of new formulations for antibacterial indications. Acute toxicity studies report moderate LD₅₀ values, with acute oral LD₅₀ in rats of 2500 mg/kg and acute dermal LD₅₀ in guinea pigs of 50 mg/kg [3]. No data are available on carcinogenicity, mutagenicity, teratogenicity, or developmental toxicity, highlighting areas for further investigation in the development pathway.

References

Application Note: 4-Undecenoic Acid (Undecylenic Acid) as an Apoptosis Inducer in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Document Version: 1.0 Date Compiled: 2025-11-04 Topic: Preclinical evaluation of 4-Undecenoic acid (Undecylenic acid) and its formulated product GS-1 for inducing caspase-dependent apoptosis in cancer models.

Introduction

This compound (Undecylenic acid) is an 11-carbon monounsaturated fatty acid (MUFA) derived from castor oil. While historically used as a topical antifungal agent, recent investigations have revealed its potential tumoricidal activity [1]. A key challenge in leveraging fatty acids for anticancer applications is their inherent insolubility in aqueous cell culture media. A novel formulation, GS-1, addresses this by solubilizing undecylenic acid with L-Arginine, forming a stable ammonium carboxylate salt that self-assembles into nanoparticle-like structures in solution [1]. This document summarizes the pro-apoptotic mechanism and provides detailed protocols for evaluating its efficacy in vitro.

Mechanism of Action

GS-1, with undecylenic acid as its cytotoxic component, induces cell death primarily through the mitochondrial pathway of apoptosis [1]. The diagram below illustrates this mechanism and the experimental workflow for its validation.

G cluster_mechanism Proposed Mechanism of GS-1-Induced Apoptosis cluster_validation Key Experimental Assays for Validation GS1 GS-1 (Undecylenic Acid + L-Arginine) FATP2 Uptake via FATP2 Transporter GS1->FATP2 LD Localization to Lipid Droplets FATP2->LD MMP Reduction in Mitochondrial Membrane Potential LD->MMP CytoC Release of Cytochrome c MMP->CytoC JC1 JC-1 Staining for Mitochondrial Health MMP->JC1 Measure with Caspase9 Activation of Caspase-9 CytoC->Caspase9 Caspase3 Activation of Executioner Caspase-3/7 Caspase9->Caspase3 Apoptosis Apoptotic Cell Death (Chromatin Condensation, Membrane Blebbing) Caspase3->Apoptosis CaspaseAssay Caspase Activity Assay Caspase3->CaspaseAssay Detect with Viability Cell Viability Assay (MTT/XTT) Apoptosis->Viability Confirm with Flow Flow Cytometry (Annexin V/To-Pro-3) Microscopy Bright-field Microscopy (Morphological Assessment)

Quantitative Efficacy Data

The antitumor activity of GS-1 and its component, undecylenic acid, has been demonstrated in vitro across a panel of human cancer cell lines. The data below shows a concentration-dependent reduction in cell viability [1].

Table 1: Cytotoxicity of GS-1 and Undecylenic Acid on Human Cancer Cell Lines Data obtained after 24 hours of treatment. L-Arginine alone showed no significant cytotoxicity. [1]

Cell Line Cancer Type GS-1 IC₅₀ (Approx.) Undecylenic Acid IC₅₀ (Approx.)
HeLa Cervical Adenocarcinoma ~0.04 mg/mL Similar to GS-1
A549 Lung Carcinoma ~0.04 mg/mL Similar to GS-1
Jurkat T Cell Leukemia ~0.02 mg/mL Similar to GS-1
U937 Histiocytic Lymphoma ~0.02 mg/mL Similar to GS-1
Detailed Experimental Protocols

4.1. Cell Viability and Apoptosis Assay (Annexin V/To-Pro-3 Staining)

This protocol is used to quantify viable, early apoptotic, and late apoptotic/necrotic cell populations.

Workflow Overview:

G steps Protocol Steps s1 1. Seed and treat cells (e.g., Jurkat, A549) with GS-1 for 24h steps->s1 s2 2. Harvest cells (include supernatant) s1->s2 s3 3. Wash with PBS s2->s3 s4 4. Resuspend in Annexin V Binding Buffer s3->s4 s5 5. Add Annexin V-FITC and To-Pro-3 Iodide s4->s5 s6 6. Incubate for 15 min in the dark s5->s6 s7 7. Analyze by Flow Cytometry within 1 hour s6->s7

  • Materials:

    • Cells of interest (e.g., Jurkat, A549)
    • GS-1 stock solution (e.g., 150 mg/mL in water) [1]
    • Cell culture medium and reagents
    • Annexin V-FITC conjugate
    • To-Pro-3 Iodide
    • Annexin V Binding Buffer
    • Flow cytometer
  • Procedure:

    • Cell Treatment: Seed cells in appropriate plates and treat with a concentration gradient of GS-1 (e.g., 0.01 - 0.1 mg/mL) for 24 hours. Include an untreated control.
    • Cell Harvesting: For adherent cells, detach using a gentle enzyme-free method. Collect both supernatant and detached cells.
    • Washing: Pellet cells by centrifugation at 300 x g for 5 minutes. Wash once with cold PBS.
    • Staining: Resuspend the cell pellet in Annexin V Binding Buffer at a density of 1-5 x 10⁶ cells/mL.
    • Add Dyes: Add Annexin V-FITC and To-Pro-3 Iodide to the cell suspension according to manufacturer's recommendations.
    • Incubation: Incubate at room temperature for 15 minutes in the dark.
    • Analysis: Analyze samples on a flow cytometer within 1 hour. Use the following gating:
      • Viable: Annexin V⁻ / To-Pro-3⁻
      • Early Apoptotic: Annexin V⁺ / To-Pro-3⁻
      • Late Apoptotic/Necrotic: Annexin V⁺ / To-Pro-3⁺

4.2. Caspase Activation Assay

This protocol measures the activity of executioner caspases, a hallmark of apoptosis.

  • Principle: A caspase substrate (e.g., DEVD for caspase-3/7) is conjugated to a fluorescent probe. Upon cleavage by active caspases, fluorescence increases.
  • Materials:
    • Commercially available Caspase-Glo 3/7 Assay kit.
    • White-walled cell culture plate.
    • Luminometer or plate reader capable of measuring luminescence.
  • Procedure:
    • Cell Treatment: Seed and treat cells with GS-1 as described in Protocol 4.1.
    • Equilibration: Equilibrate the assay reagents and cell plate to room temperature.
    • Reagent Addition: Add a volume of Caspase-Glo 3/7 Reagent equal to the volume of cell culture medium present in each well.
    • Mixing: Mix contents gently using a plate shaker for 30 seconds.
    • Incubation: Incubate at room temperature for 30-60 minutes.
    • Measurement: Record luminescence. An increase in signal relative to the untreated control indicates caspase activation and confirms apoptotic induction [1].

Table 2: Summary of Key Assays for Apoptosis Detection

Assay Target Readout Key Finding for GS-1
Annexin V/To-Pro-3 Phosphatidylserine (PS) / Membrane Integrity Flow Cytometry Dose-dependent increase in Annexin V⁺ apoptotic populations [1].
Caspase Activity Activated Caspase-3/7 Luminescence/Fluorescence Significant increase in activity, confirming caspase-dependence [1].
JC-1 Staining Mitochondrial Membrane Potential (ΔΨm) Fluorescence Shift (Red→Green) Reduction in ΔΨm, indicating mitochondrial dysfunction [1].
Bright-field Microscopy Cell Morphology Visual Inspection Observation of membrane blebbing and cell shrinkage [1].
Research Gaps and Future Directions

The research on undecylenic acid as an anticancer agent is still in early stages. Significant work remains to translate these findings into clinical applications.

  • In Vivo Efficacy: While one study indicated GS-1 was well-tolerated in rats at lower doses [1], robust efficacy studies in animal tumor models are needed.
  • Mechanism Depth: The precise molecular events following mitochondrial localization are unclear. Further investigation is needed to determine how it triggers mitochondrial permeabilization.
  • Therapeutic Window: GS-1 also reduced viability in non-cancerous HUVEC cells [1], raising questions about its selectivity. Future work should systematically evaluate its therapeutic index.
  • Formulation & Delivery: The GS-1 formulation is a critical advancement. Further optimization of drug delivery systems could improve its pharmacokinetics and tumor targeting.

References

Application Notes and Protocols: Surface Functionalization Using Undecenoic Acid for Biosensor Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principle

Surface functionalization is a critical step in the development of high-performance electrochemical biosensors. It enables the stable and oriented immobilization of biomolecular probes such as antibodies, enzymes, or nucleic acids onto a solid substrate, which is essential for achieving adequate storage stability and reproducibility [1]. Among various chemistries, the use of carboxylic acid-based monolayers, particularly undecenoic acid and its derivatives, has proven highly effective for creating robust functional interfaces on semiconductor and metal surfaces [2]. This document provides detailed application notes and standardized protocols for implementing undecenoic acid-based surface functionalization, specifically tailored for biosensor applications in drug development and diagnostic research.

Chemical Properties and Rationale for Use

10-Undecenoic acid (UA), with the chemical formula CH₂=CH-(CH₂)₈-COOH, is an 11-carbon unsaturated fatty acid featuring a terminal carboxylic acid group and a terminal alkene group. This structure enables it to act as a versatile bifunctional linker for surface chemistry.

  • Carboxylic Acid Group (-COOH): Serves as an excellent handle for covalent biomolecule immobilization using carbodiimide chemistry (e.g., EDC/NHS coupling) to form stable amide bonds with primary amines present on proteins or other biomolecules [1].
  • Terminal Alkene (C=C): Allows for the covalent attachment of the molecule to hydrogen-terminated silicon surfaces via a reaction called thermal hydrosilylation [2].

A key advantage of carboxylic acid-terminated monolayers, like those formed with UA, is their reduced inherent toxicity compared to amine-terminated monolayers, making them more suitable for biomedical applications [2]. Furthermore, the long hydrocarbon chain (11 carbons) provides a stable monolayer that can enhance the stability and shelf-life of the biosensor interface.

Detailed Experimental Protocols

Protocol 1: UA Monolayer Formation on Silicon Quantum Dots (Si QDs)

This protocol, adapted from a published procedure [2], describes the functionalization of hydrogen-terminated Si QDs with 10-undecenoic acid to create highly water-dispersible, carboxy-terminated nanoparticles suitable for cellular imaging and targeting.

Materials and Reagents:

  • Hydrogen-terminated Si QDs (prepared via thermal disproportionation and HF etching)
  • 10-Undecenoic acid (≥ 95% purity)
  • Anhydrous dichloromethane
  • Absolute ethanol, acetonitrile
  • Argon gas supply
  • Vacuum pump and Schlenk line

Procedure:

  • Preparation and Degassing: Transfer 15 mL of 10-undecenoic acid into a two-neck round-bottom flask. Degas the UA by heating to 70°C under vacuum (< 30 Pa) for at least 30 minutes. Purge the flask with Argon. This step is critical to remove oxygen and moisture, which can inhibit the hydrosilylation reaction.
  • Solvent Removal: Prepare a dichloromethane solution of the HF-etched, hydrogen-terminated Si QDs. Transfer this solution to the flask containing the degassed UA. Completely remove the dichloromethane solvent by evacuation using a vacuum pump at room temperature.
  • Thermal Hydrosilylation: Under a positive pressure of Argon, rapidly heat the reaction mixture to a temperature between 160°C and 200°C. Maintain this temperature for a duration of 0 to 3 hours. Note: The reaction temperature and time are key variables that control the molecular coverage of the UA monolayer, which directly impacts dispersity and photoluminescence quantum yield (PLQY) [2].
  • Purification and Washing: After the reaction, allow the mixture to cool. Split the solution into centrifuge tubes and fill the remainder with ethanol. Centrifuge at 15,000 rpm for 5 minutes at 10°C to precipitate the UA-terminated Si QDs.
  • Solvent Exchange: Disperse the pellet in 4 mL of ethanol. For applications requiring water dispersity, perform a gradual solvent exchange: add an equal volume of water (pH 7 or 8.3) to the ethanol solution of UA-SiQDs and concentrate the mixture by vacuum drying until the volume is reduced by half. Repeat this process to gradually increase the water content. Finally, centrifuge the aqueous dispersion to remove any aggregates.

Characterization and Quality Control:

  • Photoluminescence Quantum Yield (PLQY): A successful high-coverage UA monolayer can dramatically increase the absolute PLQY of Si QDs, from ~1% to as high as 26% [2].
  • Zeta Potential: Measure the surface charge of the UA-SiQDs in water. A successful functionalization will result in a highly negative zeta potential (e.g., ≤ -30 mV) due to the deprotonated carboxylate groups, indicating good water dispersity and colloidal stability [2].
  • Fourier-Transform Infrared Spectroscopy (FTIR): Confirm the presence of the UA monolayer by identifying characteristic absorption bands for alkyl chains (C-H stretches at ~2920 and 2850 cm⁻¹) and the carbonyl group (C=O stretch at ~1710 cm⁻¹ forCOOH).

Table 1: Key Parameters and Outcomes for UA-SiQD Functionalization

Parameter Effect of Low UA Coverage Effect of High UA Coverage
Water Dispersity Moderate to Low High
Zeta Potential Less Negative Highly Negative
PL Quantum Yield Lower (closer to ~1%) Higher (up to 26%)
Cellular Uptake Higher (via endocytosis) Significantly Reduced
Protocol 2: Biomolecule Immobilization via Carbodiimide Coupling

This general protocol describes the conjugation of biomolecules (e.g., antibodies, proteins) to a UA-functionalized surface via EDC/NHS chemistry [1].

Materials and Reagents:

  • UA-functionalized substrate (e.g., Si QDs, ITO electrode, MoS₂ flake)
  • EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride)
  • NHS (N-Hydroxysuccinimide)
  • MES buffer (0.1 M, pH 5.5) or PBS buffer (for the activation step)
  • Biomolecule of interest (antibody, enzyme, etc.) in an amine-free buffer (e.g., PBS, pH 7.4)
  • Ethanolamine (1 M, pH 8.5) or other quenching agent

Procedure:

  • Carboxyl Group Activation: Prepare a fresh solution of EDC (e.g., 400 mM) and NHS (e.g., 100 mM) in cold MES buffer. Incubate the UA-functionalized substrate with this activation solution for 15-30 minutes at room temperature with gentle agitation. This step converts the stable carboxylic acid into an amine-reactive NHS ester.
  • Washing: Rinse the activated surface thoroughly with an amine-free buffer (e.g., PBS, pH 7.4) to remove excess EDC/NHS.
  • Biomolecule Conjugation: Immediately incubate the activated substrate with a solution of the target biomolecule (typically 0.1-1 mg/mL in PBS, pH 7.4) for 2-4 hours at room temperature or overnight at 4°C.
  • Quenching and Blocking: To deactivate any remaining NHS esters and block unreacted sites, incubate the substrate with a 1 M ethanolamine solution (pH 8.5) for 1 hour. Alternatively, a solution of bovine serum albumin (BSA, 1% w/v) can be used for blocking.
  • Final Washing: Wash the functionalized biosensor surface extensively with PBS to remove non-covalently bound biomolecules. The biosensor is now ready for characterization or use.

Experimental Workflow and Signaling Pathways

The following diagram visualizes the complete workflow for creating a functionalized biosensor, from surface preparation to biomolecule immobilization.

G cluster_workflow Biosensor Functionalization Workflow A H-terminated Si Surface B Thermal Hydrosilylation with 10-Undecenoic Acid A->B C UA-functionalized Surface (Carboxyl-terminated) B->C D Carboxyl Activation (EDC/NHS Chemistry) C->D E Activated NHS Ester Surface D->E F Biomolecule Conjugation E->F G Functionalized Biosensor Ready for Use F->G

Diagram 1: This workflow outlines the key steps for creating a functionalized biosensor surface using 10-undecenoic acid chemistry, from initial surface preparation to final biomolecule conjugation.

Applications in Biosensor Development and Metabolic Engineering

The utility of UA-based functionalization extends beyond simple surface coating, enabling advanced applications in sensing and metabolic engineering.

  • Controlled Cellular Uptake for Imaging: A critical finding is that the surface coverage of the UA monolayer directly dictates cellular interactions. UA-SiQDs with high monolayer coverage show negligible cellular uptake, making them ideal for targeted imaging applications where non-specific background must be minimized. In contrast, particles with lower UA coverage are internalized via endocytosis [2]. This allows researchers to design probes for either extracellular labeling or deliberate intracellular delivery.

  • Integration with Dynamic Metabolic Control: Biosensors functionalized to detect specific metabolites can be integrated into broader metabolic engineering frameworks. For instance, metabolite-responsive biosensors can drive dynamic regulation of synthetic pathways. A notable example is the use of a naringenin-responsive biosensor in E. coli to high-throughput screen for optimal pathway variants, leading to a 32% increase in naringenin production [3]. While this specific example uses a genetically encoded biosensor, it highlights the critical role of sensing in pathway optimization—a principle that electrochemical biosensors with robust surface functionalization can equally fulfill.

Troubleshooting and Best Practices

Common Issues and Solutions:

  • Low Biomolecule Coupling Efficiency: Ensure the EDC/NHS activation solution is fresh and the pH is correct (pH 5-6 for activation). Avoid buffers containing primary amines (e.g., Tris) during the activation step.
  • Poor Water Dispersity of Functionalized Particles: This indicates insufficient UA monolayer coverage. Optimize the temperature and duration of the thermal hydrosilylation reaction. Ensure thorough degassing of UA to prevent oxidation.
  • Non-Specific Adsorption: After biomolecule conjugation, include a rigorous blocking step with agents like BSA or ethanolamine. Ensure all washing steps are thorough.

Best Practices:

  • Always include controls (e.g., a surface without EDC/NHS activation) to confirm that biomolecule binding is covalent.
  • Characterize the UA monolayer at each step using techniques like zeta potential measurement, FTIR, and PLQY to ensure quality and reproducibility.

Conclusion

The functionalization of biosensor surfaces using 10-undecenoic acid provides a robust and versatile platform for creating stable, biocompatible interfaces. The detailed protocols for thermal hydrosilylation and carbodiimide coupling offer researchers a reliable path to immobilize biomolecules. The ability to fine-tune physical properties like water dispersity and cellular uptake by controlling monolayer coverage makes this approach particularly powerful for developing next-generation diagnostic tools and research assays. By following these application notes, researchers can effectively leverage this chemistry to enhance the performance and reliability of their biosensing platforms.

References

Application Notes & Protocols: Chemical Modification of 10-Undecenoic Acid for Phenolic Lipoconjugates with Anti-Oxidant and Cytotoxic Activities

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Phenolic lipoconjugates represent an emerging class of hybrid biomolecules that combine the beneficial properties of phenolic acids with the lipophilic character of fatty acids. These compounds are synthesized with the objective of enhancing the bioavailability and biological efficacy of phenolic compounds, which are known for their anti-oxidant, anti-inflammatory, and anticancer properties [1]. The strategic lipophilization of phenolic acids mitigates issues such as poor solubility and rapid metabolism, thereby increasing their therapeutic potential. 10-Undecenoic acid, a monounsaturated fatty acid derived from castor oil, serves as an ideal lipid backbone due to its terminal double bond, which provides a versatile handle for chemical modification, and its reported intrinsic bioactivity [2]. These application notes detail a robust, multi-step synthetic protocol for creating novel phenolipids and provide standardized methods for evaluating their anti-oxidant and cytotoxic activities.

Synthetic Protocol

Reagents and Equipment

Reagents:

  • 10-Undecenoic acid (CAS 112-38-9)
  • Cysteamine hydrochloride
  • Phenolic acids (Caffeic, Ferulic, Sinapic, Coumaric, Cinnamic acid)
  • 1,1'-Azobis(cyclohexanecarbonitrile) (ABCN)
  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC•HCl)
  • 1-Hydroxybenzotriazole (HOBt)
  • Anhydrous methanol, dioxane, ethanol
  • Sulfuric acid

Equipment:

  • Round-bottom flasks, condenser, magnetic stirrer
  • Rotary evaporator
  • Vacuum drying oven
  • Chromatography columns for purification (if required)
  • Standard laboratory glassware and safety equipment
Step-by-Step Synthesis

The synthesis is a three-step process, as illustrated in the workflow below.

G Start Start: 10-Undecenoic Acid Step1 Esterification Reagents: H₂SO₄, MeOH Condition: Room Temp Start->Step1 Intermediate1 Methyl 10-Undecenoate (1) Step1->Intermediate1 Step2 Thiol-Ene Reaction Reagents: Cysteamine HCl, ABCN Condition: Dioxane/EtOH (70:30), Reflux Intermediate1->Step2 Intermediate2 Methyl 11-(2-aminoethylthio)-lundecanoate (2) Step2->Intermediate2 Step3 Amidation Reagents: Phenolic Acid, EDC·HCl, HOBt Condition: Room Temp Intermediate2->Step3 End Final Lipoconjugates (3a-3e) Step3->End

Step 1: Synthesis of Methyl 10-Undecenoate (1)

  • Procedure: Add 10-undecenoic acid (1.0 equiv) to anhydrous methanol. Slowly add concentrated sulfuric acid (catalytic amount, ~1% v/v) as an acid catalyst. Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC.
  • Work-up: Upon completion, concentrate the mixture under reduced pressure using a rotary evaporator. Dilute the residue with ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the ester as a clear oil.
  • Yield: Quantitative [1].
  • Note: This step converts the carboxylic acid into a methyl ester, which is later used in the final amidation step.

Step 2: Thiol-Ene Reaction to Form Amine Intermediate (2)

  • Procedure: Dissolve compound 1 (1.0 equiv) in a 70:30 (v/v) mixture of dioxane and ethanol. Add cysteamine hydrochloride (1.2 equiv) and ABCN (0.1 equiv) as a radical initiator. Reflux the reaction mixture for 4-6 hours under an inert atmosphere.
  • Work-up: After cooling, evaporate the solvents under reduced pressure. Purify the crude product via flash chromatography (if necessary) to obtain the amine intermediate 2.
  • Yield: 89% [1].
  • Note: This radical addition reaction installs a terminal amine group, which is crucial for the subsequent conjugation with phenolic acids.

Step 3: Amidation with Phenolic Acids to Form Lipoconjugates (3a–3e)

  • Procedure: Dissolve the amine intermediate 2 (1.0 equiv) in an aprotic solvent like DMF or dichloromethane. Add the respective phenolic acid (1.1 equiv), EDC•HCl (1.2 equiv) as a coupling agent, and HOBt (1.2 equiv) to suppress racemization and enhance coupling efficiency. Stir the reaction at room temperature for 12-24 hours.
  • Work-up: After reaction completion, concentrate the mixture. Purify the resultant lipoconjugate by recrystallization or column chromatography to achieve high purity.
  • Yield: 84–86% [1].
  • Final Products:
    • 3a: Cinnamic acid conjugate
    • 3b: Caffeic acid conjugate
    • 3c: Sinapic acid conjugate
    • 3d: Ferulic acid conjugate
    • 3e: Coumaric acid conjugate

Characterization and Analytical Methods

Structural Confirmation
  • Nuclear Magnetic Resonance (NMR): Use ( ^1H ) and ( ^{13}C ) NMR to confirm the structure of all intermediates and final products. Key signals include the amide NH proton (~8-10 ppm) and the disappearance of the terminal double bond protons of the original undecenoate.
  • Mass Spectrometry (MS): Employ high-resolution MS to verify the molecular mass of the synthesized lipoconjugates.

Biological Evaluation Protocols

Anti-Oxidant Activity Assessment

Method 1: DPPH Radical Scavenging Assay

  • Principle: This assay measures the ability of a compound to donate a hydrogen atom, thereby reducing the stable purple DPPH radical to a yellow-colored diphenylpicrylhydrazine [1].
  • Protocol:
    • Prepare a 0.1 mM solution of DPPH in methanol.
    • Mix 1.0 mL of the DPPH solution with 1.0 mL of the test compound solution (1.0 mM in methanol).
    • Incubate the mixture in the dark at room temperature for 30 minutes.
    • Measure the absorbance at 517 nm using a UV-Vis spectrophotometer.
    • Calculate the Free Radical Scavenging Activity (FRSA) percentage using the formula: ( \text{FRSA} = \frac{(A_{control} - A_{sample})}{A_{control}} \times 100 )
  • Positive Controls: α-Tocopherol (α-TP) and tert-butylhydroquinone (TBHQ).

Method 2: Differential Scanning Calorimetry (DSC) for Linoleic Acid Oxidation

  • Principle: DSC measures the oxidative induction temperature (OIT) of linoleic acid. A higher OIT indicates better anti-oxidant protection as it delays the onset of oxidation [1].
  • Protocol:
    • Mix linoleic acid with the test compound (lipoconjugate).
    • Seal the mixture in a high-pressure DSC pan.
    • Heat the sample at a constant rate (e.g., 10 °C/min) under an oxygen atmosphere.
    • Record the OIT, which is the onset temperature of the exothermic oxidation peak.
  • Controls: Pure linoleic acid and linoleic acid with reference anti-oxidants (α-TP, TBHQ).
Cytotoxic Activity Screening

Protocol: MTT Assay for Cell Viability

  • Principle: This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan by metabolically active cells, which serves as a proxy for cell viability [1].
  • Procedure:
    • Cell Seeding: Seed cancer cell lines (e.g., MDA-MB-231, SKOV3, MCF7, DU145, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
    • Compound Treatment: Treat the cells with a range of concentrations of the synthesized lipoconjugates (e.g., 1-200 µM) for 48-72 hours.
    • MTT Incubation: Add MTT reagent (0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
    • Solubilization: Carefully remove the medium and dissolve the formed formazan crystals in DMSO.
    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
    • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (concentration that inhibits 50% of cell growth) using non-linear regression analysis.
  • Positive Control: Doxorubicin.
Data Summary

Table 1: Anti-Oxidant Activity of Synthesized Lipoconjugates (3a-3e)

Compound Phenolic Acid FRSA (%) at 1.0 mM OIT (°C)
3a Cinnamic acid No activity 116
3b Caffeic acid 30.23 130
3c Sinapic acid 87.05 136
3d Ferulic acid 67.68 141
3e Coumaric acid 66.57 142
α-TP (Reference) - 90.23 130
TBHQ (Reference) - 92.34 126
Linoleic Acid Only - - 116

Table 2: Cytotoxic Activity (IC₅₀ in µM) of Lipoconjugates Against Cancer Cell Lines [1]

Compound MDA-MB-231 SKOV3 MCF7 DU145 HepG2
3a 21.2 ± 0.31 99.2 ± 0.79 17.2 ± 0.23 25.4 ± 0.31 38.2 ± 0.42
3b 14.5 ± 0.26 31.5 ± 0.41 39.2 ± 0.45 81.6 ± 0.77 58.3 ± 0.61
3c 12.0 ± 0.28 38.9 ± 0.37 10.55 ± 0.27 13.0 ± 0.26 67.4 ± 0.59
3d 29.0 ± 0.36 32.2 ± 0.32 28.8 ± 0.36 56.7 ± 0.62 93.9 ± 0.85
3e 12.5 ± 0.25 38.3 ± 0.40 13.9 ± 0.22 28.8 ± 0.39 141.4 ± 0.98
Doxorubicin (Reference) 0.8 ± 0.02 0.85 ± 0.03 0.71 ± 0.02 0.91 ± 0.04 0.95 ± 0.04

Discussion and Conclusion

The experimental data reveals a clear structure-activity relationship. The anti-oxidant efficacy is highly dependent on the number and position of phenolic hydroxyl groups. Compound 3a, derived from cinnamic acid which lacks a phenolic hydroxyl, showed no DPPH scavenging activity [1]. In contrast, compound 3c (sinapic acid conjugate), which possesses multiple hydroxyl groups, exhibited potent anti-oxidant activity, comparable to the reference standard α-Tocopherol. In the DSC assay, conjugates 3d and 3e demonstrated superior protective effects in the non-polar environment of linoleic acid, suggesting that lipophilicity enhances anti-oxidant performance in lipid systems [1].

The cytotoxic activity profile varied significantly across different cell lines, indicating potential selectivity. Notably, compound 3c showed promising, broad-spectrum cytotoxicity, particularly against breast cancer lines (MDA-MB-231 and MCF7) and prostate cancer (DU145) [1]. This suggests that these novel phenolipids are not merely carriers but possess intrinsic anticancer properties.

The following diagram summarizes the entire workflow from synthesis to biological evaluation.

G Synthesis Synthesis Char Characterization (NMR, MS) Synthesis->Char BioEval Biological Evaluation Char->BioEval DPPH DPPH Assay (Anti-oxidant) BioEval->DPPH DSC DSC Analysis (Anti-oxidant in lipids) BioEval->DSC MTT MTT Assay (Cytotoxicity) BioEval->MTT Results Key Results DPPH->Results DSC->Results MTT->Results Result1 3c, 3d, 3e: Potent Anti-oxidants Results->Result1 Result2 3c: Potent Cytotoxicity against multiple cell lines Results->Result2 Result3 Structure-Activity Relationship Established Results->Result3

References

Comprehensive Application Notes and Protocols for 4-Undecenoic Acid Arginine Salt (GS-1)

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and General Information

GS-1 is a novel, water-soluble formulation created by compounding the monounsaturated fatty acid Undecylenic Acid with the amino acid L-Arginine in a 1:1 molar ratio [1] [2]. The formulation is based on a platform for solubilizing fatty acids using amino acids. Upon compounding, the basic amine group of L-arginine deprotonates the carboxylic group of undecylenic acid, forming a highly stable ammonium carboxylate salt [1]. This non-covalent interaction allows the compound to achieve high solubility in water, exceeding 150 mg/mL at 20°C, facilitating its use in biological assays without the need for organic solvents that can hamper activity [1].

Synthesis and Preparation of GS-1

Materials
  • Undecylenic Acid (Free acid): Purity ≥96% [3].
  • L-Arginine (Free base): Pharmaceutical grade.
  • Deionized Water.
  • Equipment: Reaction vessel, magnetic stirrer, temperature control, rotary evaporator, lyophilizer.
Step-by-Step Preparation Protocol

The following protocol is adapted from the non-covalent salt formation method described in the literature [1].

  • Solution Preparation: Prepare separate aqueous solutions.
    • Dissolve a stoichiometrically equivalent quantity (1:1 molar ratio) of pure L-arginine in deionized water.
    • Dissolve an equimolar amount of undecylenic acid in deionized water. Gentle heating and stirring may be required to initially disperse the fatty acid.
  • Combining Reactants: Slowly add the undecylenic acid solution to the L-arginine solution under constant stirring at room temperature.
  • Reaction: Continue stirring the mixture for a defined period to ensure complete salt formation. The reaction is typically carried out at standard temperature and pressure.
  • Water Removal: Remove water from the resulting solution by evaporation under reduced pressure. Alternatively, the solution can be frozen and lyophilized to obtain a solid powder.
  • Storage: The final GS-1 salt, either as a concentrated aqueous solution or a lyophilized powder, should be stored at 4°C protected from light.

Critical Notes:

  • Nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GCMS) analyses confirm that undecylenic acid and L-arginine interact non-covalently in solution, and no new covalent compounds are formed upon combining [1].
  • The resulting GS-1 in solution self-assembles into supramolecular structures. At low concentrations (0.01–0.1 mM), it forms vesicle-like structures (~10–30 nm), and at higher concentrations (>0.8 mM), it forms tubular structures (~50 nm) [1].

Physicochemical Characterization Protocols

Structural Confirmation
  • Nuclear Magnetic Resonance (NMR): Separate the aqueous (arginine-rich) and heptane (undecylenic acid-rich) fractions of GS-1. Acquire 1H and 13C NMR spectra in D2O. The spectrum of the aqueous fraction should be consistent with pure L-arginine, while the heptane fraction should match the profile of pure undecylenic acid [1].
  • Fourier-Transform Infrared Spectroscopy (FT-IR): Use FT-IR to confirm the salt formation by observing the characteristic carboxylate band, indicating deprotonation of the fatty acid's carboxylic group by the arginine's amine group [1].
Morphological Analysis
  • Transmission Electron Microscopy (TEM): To visualize the supramolecular structures.
    • Dilute the GS-1 aqueous solution to the desired concentration (e.g., 0.05 mM and 1.0 mM).
    • Apply a small droplet to a TEM grid and stain with a negative stain like uranyl acetate.
    • Image the grid. Expect to see spherical, vesicle-like structures at lower concentrations and tubular structures at higher concentrations [1].

Biological Activity and Experimental Protocols

GS-1 has demonstrated potent pro-apoptotic antitumor activity in vitro against a range of human tumor cell lines [1]. The cytotoxic component is undecylenic acid, while L-arginine primarily serves as a solubilizing agent [1].

Summary of In Vitro Cytotoxicity Data

Table 1: In vitro cytotoxicity of GS-1 and its components against various human cell lines after 24 hours of treatment.

Cell Line Cell Type Treatment Key Findings Proposed Mechanism
HeLa [1] Cervical Carcinoma GS-1 Dose-dependent reduction in viability Caspase-dependent Apoptosis
A549 [1] Lung Adenocarcinoma GS-1 Dose-dependent reduction in viability; Morphological changes (membrane blebbing) Caspase-dependent Apoptosis
Jurkat[ccitation:3] T-Cell Leukemia GS-1 Dose-dependent reduction in viability; Phosphatidylserine exposure Caspase-dependent Apoptosis
U937 [1] Histiocytic Lymphoma GS-1 Dose-dependent reduction in viability Caspase-dependent Apoptosis
HUVEC [1] Primary Endothelial GS-1 Dose-dependent reduction in viability Not Tumor-Cell Specific
Various [1] Tumor Cell Lines Undecylenic Acid Alone Cytotoxicity profile similar to GS-1 Confirms Undecylenic Acid as Active Component
Various [1] Tumor Cell Lines L-Arginine Alone Little to no effect on viability Confirms Role as Solubilizing Agent
Protocol: In Vitro Cytotoxicity and Apoptosis Assay

Objective: To evaluate the cytotoxic effect and induction of apoptosis by GS-1 on tumor cell lines.

Materials:

  • Cell lines of interest (e.g., HeLa, A549, Jurkat).
  • GS-1 stock solution (e.g., 150 mg/mL in water).
  • Cell culture media and reagents.
  • Annexin V/To-Pro-3 staining kit for flow cytometry.
  • Flow cytometer.
  • Bright-field microscope.

Method:

  • Cell Seeding: Seed cells in appropriate multi-well plates and allow to adhere (for adherent lines) or acclimatize for 24 hours.
  • Treatment: Treat cells with a dose range of GS-1 (e.g., 0 - 100 µg/mL) for 24 hours. Include a negative control (vehicle only).
  • Viability/Apoptosis Analysis (Flow Cytometry):
    • Harvest cells, wash with PBS, and resuspend in Annexin V binding buffer.
    • Stain cells with Annexin V and a viability dye like To-Pro-3.
    • Analyze by flow cytometry within 1 hour. Quantify populations: Viable (Annexin V-/To-Pro-3-), Early Apoptotic (Annexin V+/To-Pro-3-), and Late Apoptotic/Necrotic (Annexin V+/To-Pro-3+) [1].
  • Morphological Assessment (Microscopy):
    • Observe treated and control cells under a bright-field microscope (40x magnification). Look for hallmarks of apoptosis such as membrane blebbing, cell shrinkage, and disassembly [1].
Mechanism of Action Studies

GS-1 induces caspase-dependent apoptosis, associated with a reduction in mitochondrial membrane potential [1]. The compound localizes intracellularly to lipid droplets, and its uptake is mediated, at least in part, by Fatty Acid Transport Protein 2 (FATP2) [1].

Logical flow of the proposed mechanism of action for GS-1:

G Start GS-1 Application Uptake Cellular Uptake Mediated by FATP2 Start->Uptake Localization Intracellular Localization to Lipid Droplets Uptake->Localization MOA Induction of Apoptosis Localization->MOA Step1 Reduction in Mitochondrial Membrane Potential MOA->Step1 Step2 Caspase Activation Step1->Step2 Step3 Apoptotic Cell Death (Membrane blebbing, disassembly) Step2->Step3 Outcome Tumor Cell Death Step3->Outcome

4.3.1 Protocol: Investigating the Role of FATP2 in GS-1 Uptake

Objective: To confirm the involvement of FATP2 in the cellular uptake of GS-1.

Materials:

  • Cell lines with high and low endogenous FATP2 expression.
  • FATP2-specific siRNA or chemical inhibitor.
  • Transfection reagents.
  • Cytotoxicity assay kit (e.g., MTT, CCK-8).

Method:

  • Gene Silencing/Inhibition:
    • Transfert cells with FATP2-targeting siRNA or a control siRNA using a standard protocol.
    • Alternatively, pre-treat cells with a known FATP2 inhibitor for a specified time.
  • GS-1 Treatment: Treat the FATP2-silenced/inhibited cells and their controls with GS-1 at various concentrations.
  • Viability Assay: After 24-48 hours, perform a viability assay (e.g., CCK-8). A significant reduction in GS-1 cytotoxicity in FATP2-silenced cells would support its role in GS-1 uptake [1].

Preliminary In Vivo Tolerability Data

A single ascending dose study in Sprague Dawley rats provided initial tolerability data [1].

Table 2: Preliminary in vivo tolerability findings for GS-1 in a rat model.

Administration Route Dose Level Findings Implication
Subcutaneous [1] 190.5 mg/kg No signs of toxicity or changes in behavior Well tolerated at this dose
Subcutaneous [1] 381 mg/kg Not specified in excerpt Further detailed data required
Subcutaneous [1] 762 mg/kg Not specified in excerpt Further detailed data required

Note: The available search results do not provide detailed protocols for in vivo efficacy studies of GS-1 in tumor models. Further investigation is required to design such experiments.

References

Comprehensive Application Notes and Protocols: Scale-Up Production of 4-Undecenoic Acid via Pyrolysis and Fermentation Approaches

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

4-Undecenoic acid (also known as undecylenic acid) is an 11-carbon monounsaturated fatty acid with significant applications in pharmaceutical, antimicrobial, and industrial sectors. Currently derived primarily through pyrolysis of castor oil, this compound has gained renewed interest due to emerging research indicating potential anti-tumor properties and applications as a synthon for specialty polymers like Nylon 11. The compound's unique structure, featuring an unsaturated double bond, makes it a valuable intermediate in organic synthesis and bioprocessing. Recent studies have demonstrated that novel formulations of undecylenic acid can induce caspase-dependent apoptosis in tumor cells, suggesting potential therapeutic applications beyond its traditional use as an antifungal agent [1]. The growing interest in this compound necessitates the development of robust, scalable production methods to support both existing commercial applications and emerging research directions.

The industrial significance of this compound stems from its versatile applications across multiple sectors. In pharmaceuticals, it serves as the active ingredient in topical antifungal treatments and is now being investigated for anticancer applications. In materials science, it is a key precursor for Nylon 11 production, which exhibits excellent water resistance and hydrocarbon inertness suitable for oil pipelines and fuel tanks [2]. The traditional production method involves pyrolysis of methyl ricinoleate (MR) derived from castor oil, yielding both this compound derivatives and heptanal as co-products. More recently, biocatalytic approaches using engineered microorganisms have emerged as promising alternatives, offering potential advantages in specificity and environmental impact. This document provides detailed protocols and application notes for both approaches, with particular emphasis on scale-up considerations for industrial production.

Reactor Technologies and Performance Comparison

Multiple reactor configurations have been developed for this compound production, each with distinct advantages and limitations. The selection of appropriate reactor technology depends on factors including production scale, energy efficiency, and product purity requirements. Below, we compare the performance characteristics of different reactor systems based on experimental data from recent studies.

Table 1: Performance Comparison of Different Reactor Systems for this compound Production

Reactor Type Temperature Range (°C) Key Products Yield (%) Scale Key Advantages
Microwave-Assisted Pyrolysis 400-550 UAME, Heptanal 77.0 (UAME) Lab-scale: 0.9 kg/h; Scale-up: 7.0 kg/h Rapid heating, energy efficiency, uniform temperature distribution [3]
Electromagnetic Induction Heating 480-520 UAME, Heptanal 56.1 (UAME), 60.2 (HEP) Laboratory scale Uniform high-temperature surface, rapid feedstock heating [2]
Conventional Tubular Reactor 550-575 UAME, Heptanal 47.9 (UAME), 28.0 (HEP) Laboratory scale Simple design, established technology [2]
Superheated Steam Tubular Reactor ~575 UAME, Heptanal 44.2 (UAME), 25.4 (HEP) Laboratory scale Enhanced heat transfer, reduced coking [2]
Fed-Batch Bioreactor 30-37 Trans-2-decenoic acid N/A 1L scale Sustainable approach, functional group compatibility [4]

Table 2: Scale-up Parameters for Microwave-Assisted Pyrolysis Reactor [3]

Parameter Laboratory Scale Scale-up System Scale-up Factor
Microwave Cavity Volume 22 L 281 L 12.8x
Microwave Power 1 kW 7 kW 7x
Feed Rate (MR) 0.9 kg/h 7.0 kg/h 7.8x
SiC Bed Surface Area 0.064 m² 0.264 m² 4.1x
Temperature Uniformity (COV) 0.0068-0.0027 Comparable to lab-scale -

The data indicate that microwave-assisted pyrolysis achieves superior yields compared to conventional heating methods, with UAME yields of 77% versus 47.9% in conventional tubular reactors. This enhanced performance is attributed to more uniform temperature distribution and rapid heating characteristics of microwave systems. Additionally, successful scale-up has been demonstrated with maintenance of temperature uniformity (coefficient of variation of 0.0068-0.0027) and product yield despite significant increases in reactor volume and processing capacity [3]. For biological production, fed-batch bioreactors offer an alternative approach for related medium-chain fatty acids, though yields for this compound specifically require further optimization [4].

Detailed Experimental Protocols: Pyrolysis Route

Laboratory-Scale Microwave-Assisted Pyrolysis

Principle: This method utilizes microwave energy to rapidly heat a silicon carbide (SiC) bed, which transfers thermal energy to atomized methyl ricinoleate (MR) feed, resulting in controlled pyrolysis to undecylenic acid methyl ester (UAME) and heptanal.

Materials and Equipment:

  • Methyl ricinoleate (prepared by transesterification of castor oil)
  • Silicon carbide particles (1-3 mm diameter)
  • Microwave reactor with multimode cavity
  • 1 kW microwave magnetrons (frequency: 2450 MHz)
  • Quartz crucible (diameter: 0.58 m for scale-up)
  • Atomization feeding system
  • Infrared thermal imager for temperature monitoring
  • K-type thread thermocouple

Procedure:

  • Reactor Preparation: Fill the quartz crucible with SiC particles to form a fixed bed approximately 50 mm in depth.
  • System Preheat: Activate microwave magnetrons and heat the SiC bed to the target pyrolysis temperature (400-550°C). Monitor temperature distribution using infrared thermal imaging to ensure uniformity (COV < 0.01).
  • Feed Preparation: Load MR feed reservoir and connect to atomization system.
  • Pyrolysis Reaction: Initiate atomized feeding of MR onto the heated SiC bed at a feed rate of 0.9 kg/h (lab-scale) or 7.0 kg/h (scale-up). Maintain microwave power to sustain target bed temperature.
  • Product Collection: Direct vapor-phase products to condensation and collection system.
  • Process Monitoring: Continuously monitor bed temperature distribution using infrared thermal imaging and adjust microwave power distribution as needed to maintain temperature uniformity.
  • Product Analysis: Analyze products using gas chromatography-mass spectrometry (GC-MS) to determine yield and selectivity [3].

Critical Parameters:

  • Optimal pyrolysis temperature: 500°C
  • SiC bed temperature uniformity: COV ≤ 0.01
  • Feed atomization quality: Critical for rapid heat transfer
  • Microwave power distribution: Must be adjusted to maintain uniform bed temperature
Scale-up Protocol for Microwave-Assisted Pyrolysis

Principle: Successful scale-up requires maintaining temperature distribution and heat transfer efficiency despite increased reactor dimensions. This is achieved through strategic reactor design and process parameter optimization.

Procedure:

  • Reactor Design: Scale reactor from laboratory (22 L cavity) to pilot scale (281 L cavity) with multiple magnetrons (7 kW total) strategically positioned to maintain field uniformity.
  • Temperature Monitoring: Implement infrared thermal imaging to monitor temperature distribution across the larger SiC bed surface (0.264 m²).
  • Staged Power Application: Apply microwave power in stages to prevent localized overheating, with careful monitoring of temperature stability (T(max)-T(min) < 10°C).
  • Gradual Feed Increase: Incrementally increase MR feed rate from 0.9 kg/h to 7.0 kg/h while monitoring product quality and yield.
  • Process Validation: Confirm that scale-up maintains product yield and selectivity comparable to laboratory-scale operation [3].

Troubleshooting:

  • Non-uniform temperature distribution: Adjust magnetron positioning or power distribution
  • Decreased yield: Optimize feed atomization quality and bed temperature
  • Hot spot formation: Implement bed stirring or modify microwave field distribution

Detailed Experimental Protocols: Fermentation Route

Biocatalytic Production of Related Unsaturated Fatty Acids

Principle: Engineered E. coli strains with modified β-oxidation pathways can convert medium-chain fatty acids to unsaturated derivatives via a biocatalytic approach. While optimized for trans-2-decenoic acid, this protocol provides a foundation for this compound production.

Materials and Equipment:

  • Engineered E. coli BL21(DE3)-ΔfadB-ΔfadJ-ΔfadR/pET28a-sumo-CtydiI/pCDFDuet-1-MaMACS-PpfadE
  • LB medium (10 g/L tryptone, 5 g/L yeast extract, 5 g/L NaCl)
  • Modified M9 medium (6.8 g/L Na2HPO4, 3 g/L KH2PO4, 0.5 g/L NaCl, 1 g/L NH4Cl, 2 mM MgSO4, 0.1 mM CaCl2)
  • Decanoic acid substrate
  • Inducer (IPTG or lactose)
  • MnCl2
  • 1L stirred tank bioreactor
  • Analytical equipment (HPLC, GC-MS)

Procedure:

  • Strain Activation: Streak engineered E. coli strain onto LB agar plates with appropriate antibiotics. Incubate at 37°C for 16-20 hours.
  • Seed Culture: Inoculate a single colony into 50 mL LB medium with antibiotics in a 250 mL flask. Incubate at 37°C with shaking (200 rpm) for 20 hours.
  • Bioreactor Inoculation: Transfer seed culture to bioreactor containing optimized medium at 1% (v/v) inoculation ratio.
  • Biomass Accumulation Phase: Operate bioreactor at 37°C, pH 7.0, with dissolved oxygen maintained at 30-40% saturation. Feed glucose continuously at appropriate rate to support growth.
  • Production Phase: When culture reaches target density, shift conditions to 30°C and pH 8.0. Add inducer (5.60 g/L) and MnCl2 (0.10 mM).
  • Substrate Feeding: Initiate continuous feeding of decanoic acid (0.15 g/L) or other fatty acid substrate.
  • Process Monitoring: Monitor cell density, substrate consumption, and product formation for 24-48 hours.
  • Product Recovery: Harvest cells by centrifugation. Extract products using appropriate organic solvents [4].

Optimization Notes:

  • Critical Factors: Seed culture time (20 h), induction temperature (30°C), substrate feeding concentration
  • Metal Ions: MnCl2 significantly enhances production
  • Induction Timing: Induce when culture reaches mid-exponential phase

Scale-up Methodology and Stability Analysis

Principle: Reactor scale-up requires maintaining critical process parameters despite changes in reactor geometry and volume. The following methodology ensures consistent performance across scales.

Scale-up Framework:

  • Parameter Identification: Determine critical scale-sensitive parameters (mixing, heat transfer, mass transfer) through laboratory experiments.
  • Model Development: Create mathematical models describing reaction kinetics, heat transfer, and mass transfer based on laboratory data.
  • Simulation Analysis: Use computational fluid dynamics (CFD) and numerical heat transfer (NHT) analyses to predict performance at larger scales.
  • Stability Assessment: Apply thermal stability criteria to identify safe operating ranges.

Stability Criterion: For exothermic reactions, use the dimensionless temperature increase (δ) as a stability criterion:

Where T_max is the maximum temperature in the reactor and T_coolant is the coolant temperature [5].

Critical Scale-up Considerations:

  • Heat Transfer: Maintain constant heat transfer per unit volume or adjust cooling capacity to account for increased volume-to-surface-area ratio
  • Mixing Time: Ensure adequate mixing through appropriate impeller design and agitation speed
  • Mass Transfer: Maintain oxygen transfer rate (OTR) in biological systems or gas-liquid mass transfer in pyrolysis systems
  • Temperature Uniformity: Implement strategic baffling or multi-zone heating to prevent hot spot formation

Scale-up Strategy Table:

Table 3: Scale-up Strategies for Different Reactor Types

Reactor Type Primary Scale-up Strategy Critical Monitoring Parameters Potential Challenges
Microwave Pyrolysis Constant power per volume with multi-magnetron arrangement Temperature uniformity (COV), product yield Microwave field distribution, hot spot formation
Stirred Tank Bioreactor Constant oxygen transfer rate (OTR) Dissolved oxygen, cell density, substrate concentration Gradient formation, foam control
Tubular Reactor Constant residence time with geometric similarity Pressure drop, wall temperature, conversion Flow distribution, fouling

Pathway Visualization and Process Workflow

The following diagrams illustrate key metabolic pathways and process workflows for this compound production.

Metabolic Pathway for Biocatalytic Production

biochemical_pathway DecanoicAcid Decanoic Acid FadD FadD (Acyl-CoA Synthetase) DecanoicAcid->FadD DecanoylCoA Decanoyl-CoA FadD->DecanoylCoA FadE FadE (Acyl-CoA Dehydrogenase) DecanoylCoA->FadE Trans2DecenoylCoA Trans-2-Decenoyl-CoA FadE->Trans2DecenoylCoA YdiI YdiI (Thioesterase) Trans2DecenoylCoA->YdiI Trans2DecenoicAcid Trans-2-Decenoic Acid YdiI->Trans2DecenoicAcid ATP ATP ATP->FadD Consumed CoA CoA CoA->FadD Consumed CoA->YdiI Released

Diagram 1: Biochemical Pathway for Unsaturated Fatty Acid Production in Engineered E. coli. This pathway illustrates the enzymatic conversion of decanoic acid to trans-2-decenoic acid using a modified β-oxidation pathway in engineered E. coli. Key enzymes include FadD (acyl-CoA synthetase), FadE (acyl-CoA dehydrogenase), and YdiI (thioesterase). The pathway demonstrates the metabolic engineering strategy for producing unsaturated medium-chain fatty acids [4].

Integrated Process Workflow for Scale-Up Production

process_workflow LabResearch Laboratory-Scale Reaction Optimization KineticAnalysis Kinetic Analysis and Parameter Identification LabResearch->KineticAnalysis ModelDevelopment Process Model Development KineticAnalysis->ModelDevelopment CFD CFD and NHT Simulations ModelDevelopment->CFD StabilityAnalysis Thermal Stability Analysis CFD->StabilityAnalysis ReactorDesign Reactor Design and Fabrication StabilityAnalysis->ReactorDesign ParameterTransfer Parameter Transfer Strategy ReactorDesign->ParameterTransfer PilotValidation Pilot-Scale Validation ParameterTransfer->PilotValidation ProcessOptimization Process Optimization and Control PilotValidation->ProcessOptimization

Diagram 2: Scale-Up Development Workflow for Reactor Design. This workflow outlines the systematic approach for scaling up this compound production from laboratory research to pilot-scale implementation. The process begins with laboratory-scale optimization and progresses through modeling, simulation, stability analysis, and finally pilot-scale validation with process control implementation [2] [5].

Conclusion and Future Perspectives

The scale-up production of this compound presents significant opportunities and challenges for researchers and process engineers. Microwave-assisted pyrolysis currently offers the most promising approach for industrial-scale production, with demonstrated successful scale-up and superior yields compared to conventional heating methods. However, biocatalytic approaches using engineered microorganisms present an emerging alternative with potential sustainability advantages. Future development should focus on integrated process intensification, combining advanced reactor designs with real-time monitoring and control strategies to further enhance efficiency and productivity. The application of model-based scale-up methodologies incorporating computational fluid dynamics and stability analysis provides a robust framework for transitioning from laboratory to industrial scale while minimizing risks and optimizing performance.

References

4-Undecenoic acid solubility challenges in water

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Solubility Challenge

4-Undecenoic acid (C₁₁H₂₀O₂) is a fatty acid, and its inherent hydrophobicity leads to very low water solubility [1]. In drug development, this low solubility can result in low bioavailability, diminished therapeutic effects, and can necessitate higher, potentially more toxic, dosing regimens [2].

The table below summarizes its key physicochemical properties relevant to solubility.

Property Value / Description Source
Aqueous Solubility Insoluble in water [1]
Chemical Formula C₁₁H₂�O₂ [3]
Description Powder [1]

Troubleshooting Guide: Solubility Enhancement Strategies

Here are several methodologies you can employ to improve the solubility and dissolution rate of this compound. The following diagram outlines a logical workflow for selecting and evaluating these strategies.

G Start Start: Poor Solubility of This compound Strat1 Particle Size Reduction (Micronization/Nanonization) Start->Strat1 Strat2 Salt Formation Start->Strat2 Strat3 Solid Dispersion Start->Strat3 Strat4 Nanotechnology Approaches (e.g., Liposomes, Nanoparticles) Start->Strat4 Strat5 Use of Surfactants or Co-solvents Start->Strat5 Eval Evaluate Solubility and Dissolution Strat1->Eval Strat2->Eval Strat3->Eval Strat4->Eval Strat5->Eval Success Solubility Enhanced? Eval->Success Success->Strat1 No End Proceed to further in-vitro/in-vivo studies Success->End Yes

Conventional Physical and Chemical Methods

These are often the first-line approaches due to their relatively straightforward implementation.

  • Particle Size Reduction (Micronization/Nanonization): Reducing particle size increases the surface area available for interaction with the solvent, thereby enhancing the dissolution rate [2]. You can achieve this through techniques like jet milling (micronization) or high-pressure homogenization to produce nanosuspensions.
  • Salt Formation: Creating a salt form of the acid can dramatically improve its water solubility. This involves reacting this compound with a suitable base (e.g., sodium or potassium hydroxide) to form a salt [2].
  • Solid Dispersions: This method involves dispersing the drug in a hydrophilic inert carrier matrix (e.g., polymers like PVP or PEG) [2]. This can be prepared by methods such as solvent evaporation or hot-melt extrusion, which help create a higher-energy amorphous form of the drug with better dissolution properties.
  • Inclusion Complexes: Forming an inclusion complex with cyclodextrins can enhance solubility by incorporating the hydrophobic molecule into the cyclodextrin's hydrophobic cavity, making it more accessible to the aqueous environment [2].
  • Use of Co-solvents, Surfactants, and pH Adjustment: These are simple formulation strategies.
    • Co-solvents: Use water-miscible solvents like ethanol, propylene glycol, or PEG to create a solution.
    • Surfactants: Agents like polysorbates (Tween) or sodium lauryl sulfate can solubilize the compound by micelle formation [2].
    • pH Adjustment: Since this compound is a weak acid, increasing the pH of the medium will promote ionization and can significantly increase its aqueous solubility [2].
Advanced and Nanotechnological Approaches

For particularly challenging compounds, more advanced methods may be required.

  • Liposomes: These are spherical vesicles composed of phospholipids that can encapsulate both hydrophilic and hydrophobic drugs, protecting them and improving their solubility and bioavailability [2].
  • Polymeric Nanoparticles: Biodegradable polymers like PLGA can be used to encapsulate the drug, providing a controlled release profile and enhancing solubility through nanoscale effects [2].
  • Micelles: Formed from amphiphilic block copolymers or surfactants, micelles have a hydrophobic core that can solubilize poorly soluble drugs like this compound [2].
  • Nanoemulsions: These are thermodynamically stable isotropic systems where the drug is solubilized within fine oil droplets dispersed in an aqueous phase, stabilized by surfactants and co-surfactants [2].

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to consider when choosing a solubility enhancement method? The choice depends on your final objective. For initial in-vitro assays, surfactant solutions or co-solvents may suffice. For drug product development intended for in-vivo studies, factors like biocompatibility of excipients, scalability, stability, and the potential impact on bioavailability become critical [2].

Q2: Are there any stability concerns with these methods? Yes. Some methods can create meta-stable forms. For example, amorphous solid dispersions or nanosuspensions have higher energy and can recrystallize over time, leading to a loss of solubility advantage. It is essential to monitor the physical stability of the formulation under various storage conditions [2].

Q3: How can I quantitatively measure the success of a solubility enhancement technique? The primary method is to perform solubility studies in your desired medium (e.g., buffer pH 6.8 to simulate intestinal fluid) using techniques like shake-flask or titration. Subsequently, dissolution testing is crucial to measure the rate at which the drug goes into solution from your formulated product [2].

References

Understanding 4-Undecenoic Acid Skin Irritation

Author: Smolecule Technical Support Team. Date: February 2026

4-Undecenoic acid (Undecylenic acid) is a known antifungal agent, but its topical use can be associated with skin irritation [1]. The following table summarizes key factors influencing its irritation potential based on recent scientific literature:

Factor Impact on Skin Irritation Key Findings & Evidence
Concentration Critical determinant Low conc. (0.1M): Generally non-irritant in reconstructed human epidermis models. High conc. (1M): Classified as an irritant, causing significant reduction in cell viability and structural damage [2].
pH Level Less impactful than concentration Acidity alone (pH as low as 1.5) did not significantly reduce cell viability in vitro. Skin irritancy is more closely linked to the molar concentration of the acid itself [2].
Chemical Context Modifies irritation profile As a fatty acid with a carbon-carbon double bond, it may have a potential for non-specific skin reactions in test models, which should be considered during safety assessment [3].
Formulation Strategy Effective mitigation pathway Incorporating anti-irritant agents (e.g., glucosamine, trehalose, sucralfate) and using advanced drug delivery systems (e.g., nanoparticles, cyclodextrin complexes) can significantly reduce retinoid-induced irritation, a strategy applicable to other irritants like acids [4].

Experimental Protocols for Irritation Assessment

Here are validated methodologies for evaluating the skin irritation potential of your formulations.

OECD TG 439: In Vitro Skin Irritation Test

This is a standardized and internationally recognized protocol for classifying chemicals as skin irritants [5].

  • Test System: Use a reconstructed human epidermis (RhE) model, such as EpiDerm, EPISKIN, or KeraSkin [2] [6] [5].
  • Procedure:
    • Application: Apply a fixed amount of the test substance (e.g., this compound in a vehicle) directly onto the surface of the RhE model.
    • Exposure: Incubate for a defined period (e.g., 60 minutes for EpiDerm model) at room temperature [6].
    • Post-Treatment Incubation: Carefully remove the test substance and incubate the tissues for a post-exposure period (typically 42 hours) [6].
    • Viability Assessment: Measure cell viability using the MTT assay. The MTT reagent is converted to a blue formazan product by living cells.
  • Prediction Model: A test chemical is classified as an irritant if it reduces cell viability below 50% in the validated RhE model [2].
Workflow Diagram: In Vitro Skin Irritation Test

The following diagram illustrates the key steps and decision points in the OECD TG 439 test guideline:

Start Start Test Apply Apply Test Substance to Reconstructed Human Epidermis (RhE) Start->Apply Expose Exposure Period (e.g., 60 minutes) Apply->Expose Incubate Post-Exposure Incubation (42 hours) Expose->Incubate MTT MTT Assay for Cell Viability Measurement Incubate->MTT Decide Cell Viability < 50%? MTT->Decide Irritant Classified as IRRANT Decide->Irritant Yes NonIrritant Classified as NON-IRRITANT Decide->NonIrritant No

Formulation Strategies to Reduce Irritation

To mitigate the irritation potential of this compound in your formulations, consider these technical approaches derived from research on other irritating actives like retinoids [4]:

  • Advanced Drug Delivery Systems: Encapsulate the acid to control its release and reduce direct contact with the skin. Effective strategies include:
    • Nanoparticles: Transforming the acid into solid lipid nanoparticles (SLN) or nanostructured lipid carriers (NLC).
    • Complexation: Forming inclusion complexes with cyclodextrins.
    • Polymer Binding: Binding the acid to polymeric carriers.
  • Add Anti-Irritant Agents: Incorporate ingredients with known anti-irritation or skin-barrier strengthening properties into the formulation. Examples with supporting evidence include:
    • Glucosamine
    • Trehalose
    • Ectoine
    • Sucralfate
    • Omega-9 fatty acids
    • 4-t-butylcyclohexanol
    • Ethanolic bark extract of Alstonia scholaris R. Br.
  • Optimize Concentration and pH: Use the lowest effective concentration of this compound. While pH alone may not be the primary irritant, formulating within a skin-compatible pH range (around 4.0-6.0) is generally advisable to support the skin's natural acid mantle [2].

Frequently Asked Questions (FAQs)

Q1: Can this compound cause skin sensitization (allergy)? While this compound is primarily an antifungal and a potential irritant, its sensitization potential requires careful evaluation. Some unsaturated fatty acids have been reported to yield positive results in the Local Lymph Node Assay (LLNA), a test for skin sensitization [3]. It is crucial to distinguish between irritation (a non-immune response) and sensitization (an allergic, immune-mediated response) through appropriate testing protocols.

Q2: What should I do if my formulation containing this compound still causes irritation in preclinical models?

  • Re-evaluate Concentration: Confirm you are using the lowest possible effective concentration, as irritation is highly concentration-dependent [2].
  • Re-formulate: Increase the level of anti-irritant agents or switch to a more advanced delivery system like lipid nanoparticles to better encapsulate the active ingredient [4].
  • Verify Excipients: Ensure that other components of your formulation (surfactants, preservatives) are not contributing to the overall irritation.
  • Conduct a Human Repeat Insult Patch Test (HRIPT): If in vitro and preclinical data are inconclusive, a controlled human study may be necessary to definitively assess the sensitization and irritation potential [3].

References

optimizing 4-Undecenoic acid pyrolysis yield

Author: Smolecule Technical Support Team. Date: February 2026

Pyrolysis Optimization FAQ for Researchers

This section addresses common experimental challenges based on current pyrolysis research.

What is the most critical parameter to control for maximizing pyrolysis yield?

Research indicates that heating rate is a dominant factor. Fast pyrolysis is designed to maximize the yield of target liquid products by rapidly heating the feedstock to the reaction temperature, which minimizes secondary reactions and decomposition [1].

  • Evidence from Analogous Compounds: A study on the pyrolysis of Methyl Ricinoleate (which shares a similar long carbon chain with a functional group) found a dramatic difference in product distribution based on the heating rate [1]. As shown in the table below, fast pyrolysis significantly increased the yield of the target products (Undecylenic Acid Methyl Ester and Heptanal) compared to slow pyrolysis.
Heating Condition Pyrolysis Temperature Target Product Yield (Area %) Non-Pyrolysis/Dehydration Products (Area %) [1]
Slow Pyrolysis 550°C ~8.5% ~73.8%
Fast Pyrolysis 550°C ~58.4% ~32.8%
  • Recommended Protocol: For fast pyrolysis, use a free-fall or spray-type reactor that can instantly bring the feedstock into contact with a high-temperature zone. Ensure the vapors are rapidly quenched after the reaction zone to "freeze" the product composition and prevent further cracking [2] [1].

How can catalysts be used to improve bio-oil quality and stability?

The use of catalysts, particularly in ex situ configurations, can significantly enhance the quality of pyrolysis-derived oil by promoting deoxygenation reactions [2].

  • Catalyst Selection: γ-Alumina (γ-Al₂O₃) has proven effective as a solid acid catalyst. It helps reduce the content of acidic compounds in the bio-oil and increases the formation of more stable esters and phenolic compounds [2].
  • Configuration is Key: Studies on biomass pyrolysis show that an ex situ catalytic setup (where pyrolysis vapors pass through a separate catalyst bed) often outperforms in situ methods (where catalyst is mixed with feedstock). The ex situ configuration demonstrated higher liquid yields (~41%) and produced oil with higher phenolic content and superior thermal stability [2].
  • Recommended Protocol: Integrate a secondary, temperature-controlled catalyst bed downstream of your pyrolysis reactor. Use γ-alumina with a hollow cylindrical (Raschig ring) structure to minimize pressure drop and blockage [2].

My pyrolysis oil is unstable and viscous. How can I address this?

Thermal instability and high viscosity are often due to high oxygen and acidic content. Integrating a stabilizing agent during the condensation phase can mitigate this.

  • Direct Quenching with Methanol: Using methanol as a quenching fluid in the condenser does more than just condense vapors. It acts as a solvent and reactant, facilitating esterification and acetalization reactions that stabilize the condensed oil and slow its aging rate [2].
  • Mechanism: The methanol can react with organic acids, forming esters, which improves the oil's properties and reduces its corrosivity [2].
  • Recommended Protocol: Replace standard water condensers with impingers containing methanol. The pyrolysis vapors should be bubbled directly through the chilled methanol for efficient condensation and immediate stabilization [2].

Experimental Workflow for Pyrolysis Optimization

The following diagram synthesizes the key optimization strategies into a coherent experimental workflow.

Pyrolysis_Optimization Pyrolysis Experimental Optimization Workflow cluster_note Core Optimization Parameters Start Start: Feedstock Preparation P1 Parameter 1: Apply Fast Pyrolysis Start->P1 P2 Parameter 2: Integrate Ex Situ Catalyst P1->P2 P3 Parameter 3: Use Methanol Quenching P2->P3 Analysis Analyze Product Yield and Composition P3->Analysis Optimize Optimize and Scale Analysis->Optimize

Detailed Experimental Protocols

Protocol 1: Fast Pyrolysis Using a Free-Fall Reactor [2] [1]

  • Feedstock Preparation: If using a liquid acid, it can be fed directly. For solid feedstocks, reduce particle size to 125-250 µm and dry to a moisture content below 10%.
  • Reactor Setup: Utilize a free-fall or spray-type pyrolysis reactor. Pre-heat the reactor to the target temperature (e.g., 500-600°C) under an inert atmosphere.
  • Pyrolysis Execution: Introduce the feedstock in a single, rapid batch or via atomization into the hot zone. The residence time of vapors should be kept short (seconds).
  • Vapor Quenching: Immediately direct the produced vapors to a condensation system.

Protocol 2: Integrated Ex Situ Catalytic Upgrading [2]

  • Catalyst Preparation: Use γ-alumina catalyst in a Raschig ring form. It can be pre-conditioned by calcination.
  • Reactor Configuration: Place the catalyst in a separate, temperature-controlled fixed-bed reactor, connected directly downstream from the pyrolysis reactor.
  • Vapor Processing: Guide the hot pyrolysis vapors from the primary reactor through this secondary catalytic bed. Typical catalytic vapor upgrading temperatures range from 450°C to 550°C.
  • Product Condensation: After catalytic treatment, condense the upgraded vapors.

Protocol 3: Liquid Fractionation & Stabilization via Methanol Quenching [2]

  • Quenching System Setup: Use one or more impinger bottles arranged in series and cooled in an ice bath or cryostat.
  • Condensation: Fill the impingers with methanol. Bubble the hot pyrolysis vapors through the chilled methanol. The volatile compounds will condense and dissolve/react in the solvent.
  • Product Recovery: After the experiment, combine the contents of the impingers. The bio-oil can be separated from the methanol mixture via rotary evaporation for further analysis.

References

overcoming 4-Undecenoic acid poor retention on skin

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Retention Challenge

The core challenge with 4-Undecenoic acid (UA), an 11-carbon unsaturated fatty acid, lies in its physicochemical properties and the skin's natural barrier, the stratum corneum [1] [2]. For a molecule to passively penetrate the skin effectively, it ideally should have a molecular weight under 500 Da and moderate lipophilicity (log P between 1 and 3) [3] [1] [2]. While UA (MW: 184.28 g/mol) falls well within the acceptable size limit, its almost complete water insolubility poses a significant hurdle for practical application and retention in the skin's aqueous environments [4].

The diagram below illustrates the primary pathways a molecule can take to penetrate the skin and where enhancement strategies intervene.

G SC Stratum Corneum Barrier Pathway1 Intercellular Pathway SC->Pathway1 Pathway2 Transcellular Pathway SC->Pathway2 Pathway3 Transfollicular Pathway SC->Pathway3 Strategy1 Chemical Enhancement (Lipid fluidization, disruption) Strategy1->Pathway1 Targets Strategy2 Salt Formation (Improves water solubility) Strategy2->Pathway2 Targets Strategy3 Physical Enhancement (Microneedles create microchannels) Strategy3->SC Bypasses

Formulation Strategies & Supporting Data

Here are several technical approaches to improve UA's skin retention and permeation, along with key experimental findings.

Strategy Mechanism & Rationale Key Experimental Findings & Efficacy
Salt Formation [4] [5] Converting the acid into a water-soluble salt (e.g., with L-arginine) improves solubility, enabling higher skin concentration gradients and overcoming formulation limitations. GS-1 (Arginine Undecylenate): Water-soluble, showed potent antibacterial activity against MRSA and other pathogens. Eradicated MRSA in a rodent skin infection model with no toxicity [4].
Chemical Penetration Enhancers [6] Co-formulating with synergistic enhancers disrupts skin lipids, fluidizes the stratum corneum, and improves partitioning of UA into the skin. Ternary Mixture (Oleic Acid, Propylene Glycol, Dimethyl Isosorbide): Significantly boosted flux of nifedipine, a hard-to-deliver drug. Oleic acid acts via lipid fluidization [6].
Vehicle / Microemulsion Systems [7] Microemulsions act as reservoirs, enhance drug solubility within the formulation, and their components can act as permeation enhancers. Propranolol Microemulsions: Altered skin retention and permeation profile based on composition. Water-rich microemulsions favored higher skin-to-receiver fluid ratios [7].
Physical Enhancement (Microneedles) [3] [7] Creates transient microchannels that bypass the stratum corneum, allowing direct access to deeper skin layers for improved local retention. Propranolol Study: Microneedle pretreatment significantly increased skin concentrations for all tested formulations, including microemulsions [7].

Detailed Experimental Protocol: Microneedle Enhancement

This protocol outlines a method to evaluate the enhancement of UA delivery using solid microneedles, based on methodologies from the search results [3] [7].

Objective: To quantify the improvement in skin retention and permeation of UA following microneedle pretreatment.

Materials:

  • Solid microneedle device (e.g., Dr. Pen Ultima A1 with appropriate cartridge)
  • Test formulations of UA (e.g., solution, gel, microemulsion)
  • Excised animal skin (e.g., porcine ear, mouse, or rat)
  • Franz diffusion cell apparatus
  • LC-MS or HPLC system for analytical quantification

Workflow: The following diagram maps out the key stages of the experimental process.

G Step1 1. Skin Preparation & Integrity Check Step2 2. Microneedle Pretreatment Step1->Step2 Step3 3. Application of UA Formulation Step2->Step3 Step4 4. In Vitro Permeation Study Step3->Step4 Step5 5. Analysis Step4->Step5 Step6 Skin Concentration Step5->Step6 Step7 Permeation Profile Step5->Step7 Step8 Data Output Step7->Step8

Procedure:

  • Skin Preparation & Integrity Check: Prepare skin sections, remove subcutaneous fat, and measure Transepidermal Water Loss (TEWL) to ensure barrier integrity.
  • Microneedle Pretreatment: Mount skin on a hard support. Use the microneedle device on a predefined area (e.g., 1-2 cm²). Standardize parameters like needle length (e.g., 0.25-0.5 mm for epidermal targeting), application speed, and duration [3]. Re-measure TEWL to confirm microchannel formation.
  • Application of UA Formulation: Assemble the pretreated skin in Franz diffusion cells. Apply a precise dose of the UA test formulation to the donor compartment.
  • In Vitro Permeation Study: Maintain receptor chamber at 37°C with continuous stirring. Sample the receptor fluid at predetermined time points over 24-48 hours.
  • Analysis:
    • Permeation Profile: Analyze receptor fluid samples to determine the cumulative amount of UA permeated over time and calculate steady-state flux.
    • Skin Concentration: At the end of the experiment, carefully wash the skin surface. Separate the epidermis from the dermis (if required) and homogenize. Extract and quantify the amount of UA retained in the skin layers [7].

Frequently Asked Questions (FAQs)

Q1: Can I use UA salts like arginine undecylenate for antifungal applications, given that the free acid is the known active? Yes. The salt form is designed to improve solubility and delivery. Once applied, the salt can interact with the skin environment, potentially releasing the active acid form at the site of action. The antifungal efficacy of the parent acid is well-documented, as it inhibits Candida albicans biofilm formation and hyphal growth [8].

Q2: What is a critical point of failure when testing UA formulations in vitro? A major point of failure is not confirming adequate solubility in the donor vehicle. If UA precipitates, it creates an inconsistent and unreliable source for diffusion, leading to poor reproducibility. Always ensure the drug is completely dissolved in the formulation at the intended testing concentration [6] [7].

Q3: My UA formulation shows good permeation but also high transdermal flux, indicating potential systemic absorption. How can I favor skin retention over systemic delivery? To maximize local skin retention:

  • Use shorter microneedles (e.g., 0.2-0.3 mm) that primarily penetrate the epidermis without reaching the highly vascularized dermis [3].
  • Optimize your vehicle. Data suggests that water-rich microemulsions can favor higher skin-to-receiver ratios, indicating better retention within the skin itself [7].
  • Consider the application time. Shorter contact times before washing may limit the depth of penetration.

References

4-Undecenoic acid nanoparticle size optimization for skin penetration

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What is the optimal nanoparticle size for effective skin penetration? The ideal size range is typically between 100 nm and 200 nm [1] [2]. Targeting a size of approximately 100 nm is advantageous for enhancing biological penetration, while particles below 200 nm are suitable for long-term circulation and effective follicular delivery [1] [2]. The most critical factor for deep penetration is matching the nanoparticle size to the hair follicle diameter [3] [4].

Q2: Which formulation parameters have the greatest impact on nanoparticle size? For polymerization-based systems, key parameters include monomer concentration, crosslink density, surfactant type/concentration, and reaction temperature [1]. For self-assembled polyelectrolyte complexes, polymer composition, ionic strength of the solution, and pH are critical control parameters [1].

Q3: My nanoparticles are unstable and aggregating. What should I check? First, characterize the zeta potential; a high value (typically > ±30 mV) indicates good electrostatic stability [5]. Ensure the ionic strength of your suspension medium is appropriate, as high salt concentrations can shield surface charges and cause aggregation [1]. Also, verify that your stabilizers or surfactants are compatible with your formulation and present at an optimal concentration [1].

Q4: What are the primary pathways for nanoparticle skin penetration? Nanoparticles penetrate the skin via three main routes [4] [2]:

  • Intercellular: Diffusion through the lipid matrix surrounding skin cells.
  • Intracellular: Direct passage through the corneocytes (dead skin cells) of the stratum corneum and viable keratinocytes.
  • Transappendageal: Passage through skin appendages, primarily hair follicles, which is a key route for targeted delivery [3] [4] [2].

The dominant pathway can be influenced by your formulation; for instance, nanoparticles in emulsions and oil-based media tend to favor the intercellular and transappendageal routes [3] [4].

Troubleshooting Guides

Problem: Failure to Achieve Target Particle Size
Potential Cause Investigation Corrective Action
Improper surfactant concentration Review literature for similar systems; perform a screening experiment. Systematically adjust surfactant type and concentration using a data-driven model (e.g., PREP) to find the optimum [1].
Uncontrolled polymerization/assembly Monitor reaction kinetics and check key parameters like initiator concentration, ionic strength, or pH. Tightly control temperature and reactant addition rates. For self-assembly, precisely control the mixing process and environmental conditions [1].
High Polydispersity Index (PDI) Use Dynamic Light Scattering (DLS) to measure the size distribution. Optimize mixing efficiency to ensure uniform nucleation and growth. Purify polymers to ensure uniform building blocks before assembly [1] [5].
Problem: Inconsistent Skin Penetration Results
Potential Cause Investigation Corrective Action
Inappropriate skin model Compare follicle density and size in your model to human skin. Use pig or rabbit skin for experimentation, as they are the most suitable models for simulating human skin in NP penetration studies [3] [4].
Incorrect formulation medium Review your formulation's composition. For intercellular/transappendageal penetration, use emulsions or oil-based media. For intracellular penetration, aqueous media may be more effective [3] [4].
Variable skin source/quality Document the body region, donor age, and storage conditions of skin samples. Standardize your skin source and preparation method. Use dermatomed skin of consistent thickness and ensure integrity before experiments [6].

Experimental Protocols

Data-Driven Nanoparticle Size Optimization using the PREP Method

This methodology helps achieve target particle size with minimal experimental iterations [1].

  • Objective: To efficiently synthesize nanoparticles with a target size (e.g., 100 nm for skin penetration) using historical data.
  • Materials: Monomers or polymers, surfactants/stabilizers, crosslinkers (if needed), solvents.
  • Equipment: Nanoparticle sizer (DLS instrument), synthesis reactor (e.g., stirred-tank reactor), data analysis software.
  • Procedure:
    • Historical Data Collection: Compile a dataset from previous experiments, including input parameters (e.g., concentrations, temperature) and the resulting nanoparticle size and PDI.
    • Latent Variable Model (LVM) Development: Use techniques like Partial Least Squares (PLS) to build a model that correlates your input parameters with the output (particle size).
    • Define Target: Set your desired nanoparticle property (Y_desirable), for example, a size of 100 nm.
    • Model Inversion with PREP: Use the Prediction Reliability Enhancing Parameter (PREP) to identify the most reliable set of input parameters that will achieve your target size, even if it's outside your original dataset range.
    • Iterative Validation: Run the experiment with the suggested parameters from PREP. Measure the outcome and use this new data point to refine the model for the next iteration. The goal is to reach the target within 2-3 iterations [1].

The workflow for this optimization process is outlined below.

Start Start: Collect Historical Data A Develop Latent Variable Model (LVM) Start->A B Define Target Size (Y_desirable) A->B C Apply PREP for Model Inversion B->C D Run Experiment with New Parameters C->D E Characterize New Nanoparticles D->E Decision Target Achieved? E->Decision Decision->C No End Target Nanoparticle Verified Decision->End Yes

Protocol for Ex Vivo Skin Penetration Testing

This standard protocol assesses how deeply and through which pathways your nanoparticles penetrate the skin [6] [4].

  • Objective: To determine the penetration depth and route of 4-Undecenoic acid nanoparticles in ex vivo skin.
  • Materials: Franz diffusion cell, fresh or properly stored ex vivo skin (e.g., porcine ear skin), receptor medium (e.g., PBS), nanoparticle formulation, analytical equipment (HPLC, confocal microscopy).
  • Equipment: Franz diffusion cell apparatus, thermostated water bath, analytical instruments.
  • Procedure:
    • Skin Preparation: Prepare dermatomed skin (200-400 µm thick). Ensure skin integrity by visual inspection or transepidermal water loss (TEWL) measurement.
    • Assembly: Mount the skin between the donor and receptor compartments of the Franz cell. The stratum corneum should face the donor compartment. Fill the receptor chamber with degassed receptor medium and maintain at 32°C with circulating water.
    • Application: Apply a finite dose (e.g., 5-10 µL/cm²) of your nanoparticle formulation to the donor compartment.
    • Sampling: At predetermined time points (e.g., 2, 4, 8, 24 h), withdraw aliquots from the receptor compartment and replace with fresh medium.
    • Analysis:
      • Quantitative: Analyze receptor samples using HPLC to determine the amount of this compound that has permeated through the skin. Calculate the steady-state flux (Jss) and permeability coefficient (Kp) [6].
      • Qualitative (Route & Depth): After the experiment, carefully wash the skin. Section the skin (cryosection) and use techniques like confocal microscopy (if NPs are fluorescently labeled) to visualize the distribution of nanoparticles within the different skin layers and identify the penetration pathways [4].

The relationship between nanoparticle properties, penetration routes, and final depth in the skin is summarized in the following diagram.

cluster_0 Key Properties cluster_1 Primary Routes NP Nanoparticle Properties Route Penetration Route Depth Penetration Depth Route->Depth Size Particle Size Size->Route Trans Transappendageal (Hair Follicles) Size->Trans Optimal: 100-200 nm Medium Formulation Medium Medium->Route Inter Intercellular (Lipid Matrix) Medium->Inter Emulsions/Oils Intra Intracellular (Through Cells) Medium->Intra Aqueous Media Follicle Hair Follicle Diameter (Most Critical Factor) Follicle->Route Dictates

Technical Notes & Best Practices

  • Characterization is Key: Always fully characterize your nanoparticles. Beyond size and PDI, zeta potential is critical for predicting colloidal stability [5]. For chemical composition, consider techniques like X-ray photoelectron spectroscopy (XPS) for surface chemistry or energy-dissipative X-ray (EDX) analysis in electron microscopy for bulk composition [7].
  • Leverage Public Data: When building your initial model for the PREP method, consult published datasets and reviews on skin permeability, such as SkinPiX, to inform your experimental design and understand the impact of various parameters [6].
  • Consider the Therapeutic Goal: The desired penetration depth depends on the target. For superficial fungal infections, retention in the upper layers and hair follicles may be sufficient. This compound is known to inhibit biofilm and hyphal formation of Candida albicans, making follicular targeting a viable strategy [8].

References

4-Undecenoic acid concentration for effective antifungal activity

Author: Smolecule Technical Support Team. Date: February 2026

Effective Antifungal Concentrations of Undecylenic Acid

The effective concentration varies based on the experimental model and the target fungus. Below is a summary of key findings from recent studies.

Experimental Context / Target Effective Concentration Key Effects and Observations
Candida albicans Biofilm [1] ≥ 3 mM (approx. 0.055%) Inhibits biofilm formation. [1]
≥ 4 mM (approx. 0.074%) Completely abolishes the morphological transition from yeast to filamentous (hyphal) phase. [1]
Candida albicans (PMMA Composites) [2] ≥ 6% (w/w) in composite material >90% reduction of sessile (attached) Candida cells upon preparation; ~70% reduction after six days. Also effective against planktonic (free-floating) cells. [2]
Minimal Inhibitory Concentration (MIC) on Agar [2] < 0.0125% Fungal growth inhibition observed below this concentration. [2]
Filamentation Inhibition [2] 0.4% Completely inhibits Candida growth in an embedded filamentation test. [2]

Detailed Experimental Context and Protocols

To help you apply this information in a research setting, here are the experimental details from the cited studies.

  • Study 1: Effect on Candida albicans Biofilm and Morphology [1]

    • Objective: To investigate the mechanism of fungal inhibition by undecylenic acid, focusing on virulence factors like biofilm formation and hyphal growth.
    • Methodology:
      • Biofilm Assay: Candida albicans was cultured in biofilm-forming conditions with varying concentrations of undecylenic acid. Biofilm formation was quantified.
      • Morphological Analysis: The yeast-to-hyphal transition was observed microscopically.
      • Gene Expression: Transcriptional levels of hypha-specific genes (e.g., HWP1) and genes for hydrolytic enzymes were analyzed using RT-PCR.
      • Scanning Electron Microscopy (SEM): Used to examine the physical changes and atrophic appearance of the cell surface after treatment.
    • Key Findings: Undecylenic acid at 3-4 mM not only inhibits biofilm formation but also causes down-regulation of key genes involved in hyphal formation and adhesion, leading to a poorly organized biofilm.
  • Study 2: Antifungal PMMA-Composites [2]

    • Objective: To develop an antifungal dental material by incorporating undecylenic acid (UA) into Poly(methyl methacrylate) or PMMA.
    • Methodology:
      • Composite Fabrication: UA was mixed with cold-polymerized PMMA at concentrations of 3%, 6%, 9%, and 12% (w/w).
      • Antifungal Testing (Sessile Cells): The composites were incubated with C. albicans. The metabolic activity of the fungi attached to the composite surface (sessile cells) was measured at two time points: on the day of preparation (T0) and after six days (T6).
      • Antifungal Testing (Planktonic Cells): The metabolic activity of free-floating cells in the medium surrounding the composite was also measured.
      • Agar Diffusion Test: The inhibition zone around UA-loaded agar was measured to determine the Minimal Inhibitory Concentration (MIC).
    • Key Findings: Composites with 6% UA or higher showed strong, sustained antifungal activity against both sessile and planktonic Candida cells. The MIC for UA in agar was found to be below 0.0125%.

Mechanism of Antifungal Action

The antifungal action of undecylenic acid is multifaceted, as revealed by the research [1] [3]. The following diagram outlines its primary mechanisms.

G cluster_membrane 1. Disruption of Cell Membrane cluster_morphology 2. Inhibition of Virulence Factors UA Undecylenic Acid M1 Integrates into fungal        cell membrane UA->M1 V1 Inhibits yeast-to-hyphae        transition UA->V1 E1 Inhibits synthesis of        ergosterol UA->E1 M2 Increases membrane        permeability M1->M2 M3 Leakage of cellular contents        and cell death M2->M3 V2 Down-regulates hyphal        genes (e.g., HWP1) V1->V2 V3 Inhibits biofilm        formation V2->V3 subcluster_metabolism subcluster_metabolism E2 Compromises membrane        integrity and function E1->E2

Frequently Asked Questions for Researchers

Q1: The nomenclature in the literature is inconsistent. What is the correct name for the compound? The compound with the CAS number 112-38-9 is systematically named 10-undecenoic acid, reflecting the position of the double bond [4]. It is widely known in research and commercial contexts as Undecylenic Acid [1] [5] [2]. The term "4-undecenoic acid" likely refers to an isomer with a different double bond position and was not covered in the retrieved studies.

Q2: Is undecylenic acid fungistatic or fungicidal? The action appears to be concentration-dependent. At lower concentrations, it may primarily inhibit growth and virulence (fungistatic). However, the physical disruption of the cell membrane and induction of cell death, as observed in studies, indicate that it can exhibit fungicidal activity at higher concentrations [1] [3].

Q3: My research involves creating an antifungal polymer. What is a relevant effective concentration to try? For material science applications like polymer composites, the study incorporating UA into PMMA is highly relevant [2]. The results indicate that a concentration of 6% (w/w) is an effective starting point, providing strong initial and sustained release activity against Candida. You may test higher concentrations (e.g., 9%, 12%) to evaluate if they offer a longer-lasting or more potent effect.

Q4: How does undecylenic acid compare to common azole antifungals? A systematic review concluded that topical preparations of undecylenic acid are efficacious and can be a cost-effective first-line treatment for skin fungal infections [6]. Its mechanism of action—directly disrupting the cell membrane—is different from that of azoles (which inhibit ergosterol synthesis), making it a valuable agent for combating fungi that may have developed resistance to azoles [7].

References

4-Undecenoic acid avoiding false positive in skin sensitization tests

Author: Smolecule Technical Support Team. Date: February 2026

Skin Sensitization Profile of Undecylenic Acid

The core issue is that Undecylenic acid can produce discrepant results in different skin sensitization tests. The following table summarizes comparative data from a key study that highlights this challenge [1].

Test Compound LLNA Result (SI ≥ 3) GPMT Result (EC Classification)
Undecylenic Acid Positive Positive (Requires labelling)
Oleic Acid Positive Negative
Linoleic Acid Positive Negative (Inconclusive results)
Linolenic Acid Positive Negative
Maleic Acid Positive Negative
Squalene Positive Negative
Octinol Positive Negative
Fumaric Acid Negative Negative
Succinic Acid Negative Negative

The table shows that the Murine Local Lymph Node Assay (LLNA) classified most unsaturated compounds in the study as positive, while the Guinea Pig Maximization Test (GPMT) found only Undecylenic acid to be a clear sensitizer requiring classification [1]. This suggests a high rate of potential false positives in the LLNA for this class of chemicals.

Why False Positives Occur & How to Troubleshoot

The propensity for unsaturated compounds like Undecylenic acid to test positive in the LLNA may be linked to non-specific skin cell stimulation and lymph node responses due to their chemical structure, rather than a true allergic sensitization reaction [1].

Here are key considerations and steps for your testing strategy:

  • 1. Understand the "Difficult-to-Test" Substance Category: Undecylenic acid falls into a group of substances that can be challenging to assess with New Approach Methodologies (NAMs). These include unsaturated compounds, botanicals, and complex mixtures [2]. A positive result in a non-animal test may be informative, but a negative result is often considered inconclusive for these substances, as they may be outside the established "applicability domain" of some standardized methods [2].
  • 2. Apply a Weight-of-Evidence Approach: Do not rely on a single test, especially the LLNA. The scientific literature specifically recommends that "the GPMT should remain available as an accepted test method for skin sensitization hazard identification" for unsaturated compounds [1].
  • 3. Consider Advanced Non-Animal Methods (NAMs) with Caution: New Approach Methodologies are evolving. A Defined Approach (DA) that integrates multiple sources of evidence (e.g., in silico, in chemico, and in vitro data) can be used. However, you must verify that the chosen NAMs have been validated for use with unsaturated fatty acids or complex substances [2].

Recommended Experimental Protocols

Guinea Pig Maximization Test (GPMT) Protocol

The GPMT is a critical method for confirming the sensitization potential of Undecylenic acid [1]. The workflow involves an induction phase to stimulate an immune response, followed by a challenge phase to see if a reaction is elicited.

gmpt_workflow Start Start GPMT Protocol Induction Induction Phase Start->Induction Intradermal Intradermal Injection (Freund's Complete Adjuvant + Test Material) Induction->Intradermal Rest Rest Period (10-14 days) Intradermal->Rest Topical Topical Application (Occlusive patch with test material) Rest->Topical Challenge Challenge Phase Topical->Challenge TopicalChallenge Topical Challenge Application (Occlusive patch on naive site) Challenge->TopicalChallenge Evaluation Evaluation of Skin Reactions (24h & 48h after patch removal) TopicalChallenge->Evaluation End End Protocol Evaluation->End

Local Lymph Node Assay (LLNA) Protocol

Given its tendency to produce potential false positives for unsaturated compounds, the LLNA should be used with caution. The non-radioactive modifications are preferred and are accepted by the OECD [2].

llna_workflow Start Start LLNA Protocol Grouping Mouse Grouping (Test group vs. Vehicle control group) Start->Grouping Dosing Topical Dosing (Ears treated daily for 3 consecutive days) Grouping->Dosing Assay Non-Radioactive Assay Dosing->Assay OptionA DA Method (OECD TG 442A) (Local lymph node cell count) Assay->OptionA OptionB BrdU Method (OECD TG 442B) (Measure lymphocyte proliferation via ELISA or FCM) Assay->OptionB Analysis Data Analysis (Calculate Stimulation Index - SI) OptionA->Analysis OptionB->Analysis Result SI ≥ 3: Positive SI < 3: Negative Analysis->Result End End Protocol Result->End

Key Takeaways for Your Research

  • Primary Hazard Identification: For definitive hazard classification of Undecylenic acid, the GPMT is currently the most reliable and accepted method to avoid false positives associated with the LLNA [1].
  • Mechanistic Insight: Be aware that positive results in the LLNA may be due to non-specific irritation caused by the unsaturated double bond, rather than a true allergic mechanism [1].
  • Modern Testing Strategy: While NAMs are the future, their application to complex substances like Undecylenic acid requires careful consideration of their applicability domain. A Defined Approach that potentially includes GPMT data may be necessary for a conclusive assessment [2].

References

4-Undecenoic acid reactor temperature control for pyrolysis

Author: Smolecule Technical Support Team. Date: February 2026

Optimal Temperature Ranges and Outcomes

The table below summarizes the key temperature parameters and their impact on the pyrolysis process and product yield, primarily for the pyrolysis of methyl ricinoleate to produce undecylenic acid methyl ester (UAME) and heptanal (HEP).

Parameter / Condition Value / Range Key Outcome / Context
Overall Optimal Pyrolysis Temperature 520–562 °C Maximizes yield of target products UAME and HEP [1].
Conventional Tubular Reactor 550–560 °C Yield: ~36.5% UAME, ~21% HEP [1].
Spray + Induction Heating Reactor 520 °C Yield: 56.1% UAME, 60.2% HEP [1].
Microwave-Assisted Reactor 480–500 °C UAME selectivity up to 75.55%; avoids coking and rapid degradation [1] [2] [3].
Fast Pyrolysis (Py-GC/MS) 550 °C Highest relative yield of UAME (42.21%) and HEP (16.21%) [4].
Slow Pyrolysis vs. Fast Pyrolysis 550 °C Slow pyrolysis favors dehydration; fast pyrolysis favors cleavage into UAME & HEP [4].
Secondary Cracking Onset >600 °C Leads to formation of small, unwanted molecules (e.g., 1,3-butadiene) [4].

Troubleshooting Common Reactor Temperature Issues

Here are solutions to frequently encountered problems related to reactor temperature control.

Problem Possible Causes Solutions & Guidelines

| Low Yield of UAME/HEP | 1. Sub-optimal temperature 2. Slow heating rate 3. Temperature gradients | 1. Adjust temperature to 520–562 °C range [1] [4]. 2. Implement fast pyrolysis with rapid heating [4]. 3. Improve reactor design for uniform heating [1]. | | Severe Coking & Blockages | 1. Overly high temperature 2. Localized hot spots 3. Long residence times | 1. For microwave reactors, lower temperature to ~500 °C [2] [3]. 2. Use microwave absorbent beds (e.g., SiC) for uniform temperature [3]. 3. Optimize feedstock flow rate for continuous operation [1]. | | Unstable Temperature Control | 1. Inhomogeneous heating 2. Inefficient heat transfer | 1. Microwave/induction heating: More uniform internal heating [1] [2]. 2. Spray-feeding: Creates micro-droplets for rapid, even heat exchange [1]. 3. Add internal fins (e.g., 6 fins) to enhance turbulence and heat transfer [1]. |

Experimental Protocol for Temperature Optimization

For researchers looking to establish or optimize their pyrolysis process, the following workflow details a methodology based on current effective designs.

Start Start: Prepare Methyl Ricinoleate (MR) A Select Reactor Type Start->A B1 Conventional Heating A->B1 B2 Advanced Heating (Microwave/Induction) A->B2 C1 Set Temp: 550-560 °C B1->C1 C2 Set Temp: 480-520 °C B2->C2 D Employ Fast Pyrolysis with Rapid Heating C1->D C2->D E Condense and Collect Products D->E F Analyze Yield (e.g., via GC/MS) E->F G Optimize Parameters (Temp, Flow Rate) F->G If yield is low End End F->End If yield is satisfactory

Step-by-Step Guide:

  • Feedstock Preparation: Ensure high-purity Methyl Ricinoleate (MR). MR can be prepared by transesterification of castor oil with methanol using a catalyst like potassium hydroxide, followed by purification through vacuum distillation [1] [4].
  • Reactor Selection and Setup:
    • Conventional Tubular Reactor: Set the target temperature between 550–560 °C [1].
    • Advanced Reactors (Recommended): For microwave-assisted systems, a temperature range of 480–520 °C is effective. Use a microwave-absorbent material like a silicon carbide (SiC) bed to generate a uniform temperature field [1] [3]. For induction-heated reactors with spray feeding, 520 °C has been shown to give high yields [1].
  • Execute Fast Pyrolysis: The key is to achieve a high heating rate. In practice, this is accomplished by:
    • Spray/Atomization Feeding: This creates micro-droplets with a high surface-area-to-volume ratio, enabling near-instantaneous heating and minimizing secondary reactions [1].
    • Continuous Flow: Pump the pre-heated MR into the hot reactor at a controlled feed rate [2].
  • Product Condensation and Collection: Immediately quench the hot vapor products exiting the reactor using a condenser. Using methanol as a quenching fluid can also help stabilize the bio-oil [5].
  • Analysis and Optimization: Analyze the liquid product using Gas Chromatography/Mass Spectrometry (GC/MS) to determine the concentrations and yields of UAME and HEP [6] [4]. Use the data to fine-tune temperature, feed rate, and other parameters.

Scaling-Up Considerations

When moving from lab-scale to larger systems, temperature control becomes more challenging.

  • Challenge: Maintaining a uniform temperature field and rapid heating rate in a larger reactor volume is difficult and can lead to decreased yield (a "scale-up effect") [1].
  • Solution: Technologies like microwave-assisted and induction heating with spray feeding have demonstrated success in scale-up. One study showed that a scaled-up microwave reactor (7 kW, 580 mm bed diameter) could achieve UAME yields of 63.08%, matching lab-scale results because these methods circumvent traditional heat transfer limitations [3]. Computational Fluid Dynamics (CFD) and Numerical Heat Transfer (NHT) analyses are valuable tools for predicting and optimizing temperature distribution during scale-up [1].

References

4-Undecenoic acid spray feeding pyrolysis optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions & Troubleshooting

Here are answers to some common technical questions based on current research.

  • Q1: Why are the yields of UAME and HEP in my spray pyrolysis reactor lower than expected?

    • A: This is often due to non-uniform temperature distribution within the reactor or an insufficient heating rate, leading to secondary decomposition of the target products. Research confirms that fast pyrolysis, which rapidly heats the feedstock, significantly favors the production of UAME and HEP over slow pyrolysis [1]. Optimization can be achieved by ensuring proper nozzle operation and using reactor internals like fins to enhance turbulence and heat transfer [2].
  • Q2: How does the heating rate fundamentally affect the product distribution?

    • A: Combined Py-GC/MS and DFT studies show that the reaction pathway changes with the heating rate. Slow pyrolysis follows a "dehydration-first" trend, leading to more byproducts. In contrast, fast pyrolysis follows a "pyrolysis-first" trend, directly cleaving the target C11-C12 bond in methyl ricinoleate to produce UAME and HEP [1]. The calculated activation energy for the direct pyrolysis path is 287.72 kJ/mol [1].
  • Q3: What are the key factors to consider when scaling up a spray pyrolysis reactor from lab to pilot scale?

    • A: During scale-up, maintaining heat transfer efficiency and temperature homogeneity becomes more challenging [2]. Computational Fluid Dynamics (CFD) and Numerical Heat Transfer (NHT) analyses are valuable tools for predicting and optimizing these parameters, reducing reliance on costly physical experiments [2]. One study successfully scaled a microwave-assisted reactor, achieving even higher UAME selectivity at a larger scale [2].

Experimental Data & Optimal Conditions

The tables below summarize key quantitative data from recent studies to guide your experimental design.

Table 1: Optimal Operating Parameters for Different Reactor Types

Reactor Type Optimal Temperature (°C) Key Operational Features Target Product Yields Citation
Spray + Induction Heating 480 - 520 Nozzle rotational speed: 30 rad/s; Internal fins; Fast pyrolysis UAME: 56.1%; HEP: 60.2% [2]
Microwave-Assisted 500 Continuous atomized feeding; SiC bed UAME: up to 77% [2]
Conventional Tubular 550 - 562 Low heating rate; Slow pyrolysis UAME: ~47.9%; HEP: ~28% [2] [3]

Table 2: Product Distribution from Py-GC/MS of MR at 550°C [1]

Pyrolysis Condition Methyl Ricinoleate Conversion Primary Pyrolysis Products (Area %) Non-Pyrolysis/Dehydration Products (Area %)
Slow Pyrolysis (5°C/min) ~43.05% Low ~73.79%
Fast Pyrolysis ~79.77% UAME: 42.21%; HEP: 16.12% ~32.76%

Detailed Experimental Protocols

Here is a detailed methodology for optimizing a spray feeding pyrolysis reactor, based on a combined numerical and experimental study [2].

Protocol: Optimization of a Spray-Feeding Pyrolysis Reactor

1. Reactor Setup and Material Preparation

  • Reactor Configuration: Use a reactor equipped with electromagnetic induction heating to provide a uniform high-temperature surface. Implement a continuous atomized liquid feeding system.
  • Feedstock Preparation: Synthesize Methyl Ricinoleate (MR) via transesterification of castor oil with methanol, using KOH as a catalyst. Use a mass ratio of 1:0.3:0.01 (castor oil:methanol:KOH). React at 60°C for 1 hour, then purify the crude MR [2] [1].

2. Numerical Simulation for Optimization

  • Objective: Use Computational Fluid Dynamics (CFD) and Numerical Heat Transfer (NHT) software (e.g., COMSOL Multiphysics) to model the reactor and optimize internal geometry and operating parameters before physical experiments.
  • Key Variables to Simulate:
    • Velocity Field: Analyze the effect of adding internal fins and varying nozzle rotational speed on airflow turbulence. Increased turbulence promotes droplet collision with hot walls.
    • Temperature Field: Simulate to find the optimal number of fins and rotational speed. A configuration with 6 fins and a nozzle speed of 30 rad/s was found to provide excellent temperature uniformity [2].

3. Experimental Procedure and Validation

  • Parameter Testing: Construct the reactor based on simulation results. Experimentally test the influence of the optimized nozzle, fin design, and pyrolysis temperature on product yield.
  • Recommended Conditions: Operate the reactor at a temperature of 480-520°C with the optimized nozzle and fin configuration [2].
  • Product Analysis: Analyze the condensed bio-oil using Gas Chromatography-Mass Spectrometry (GC/MS) to quantify the yields of UAME and HEP.

Process Visualization with Graphviz

The following diagrams, generated with DOT language, illustrate the core concepts and workflows.

SprayPyrolysisMechanism MR Methyl Ricinoleate (MR) FastPath Fast Pyrolysis (High Heating Rate) MR->FastPath Pyrolysis-First Path SlowPath Slow Pyrolysis (Low Heating Rate) MR->SlowPath Dehydration-First Path UAME Undecylenic Acid Methyl Ester (UAME) FastPath->UAME HEP Heptanal (HEP) FastPath->HEP Dehyd Dehydration Products SlowPath->Dehyd Byproducts Other Byproducts Dehyd->Byproducts

Spray Pyrolysis Reaction Pathways This diagram illustrates the competing reaction pathways of methyl ricinoleate under different pyrolysis conditions, explaining why fast pyrolysis is superior for target product yield [1].

ExperimentalWorkflow Step1 Feedstock Preparation (Transesterification) Step2 Reactor CFD/NHT Simulation Step1->Step2 Step3 Optimize Parameters: - Nozzle Speed - Fin Geometry Step2->Step3 Step4 Build/Benchmark Reactor Step3->Step4 Step5 Run Pyrolysis Experiment Step4->Step5 Step6 Product Analysis (GC/MS) Step5->Step6 Step7 Validate & Scale-Up Step6->Step7

Spray Pyrolysis Experimental Workflow This workflow outlines the integrated numerical and experimental approach for developing and optimizing a spray pyrolysis reactor, as described in the research [2].

References

4-Undecenoic acid microwave-assisted pyrolysis parameters

Author: Smolecule Technical Support Team. Date: February 2026

Operational Parameters & Expected Outcomes

The following table summarizes key parameters from published studies for both lab-scale and scaled-up microwave-assisted pyrolysis reactors.

Parameter Lab-Scale Example Values Scale-Up Example Values Impact on Pyrolysis
Pyrolysis Temperature 500°C [1], 520°C [2] Similar range applied [3] Critical for product selectivity and yield; optimal range typically 500-560°C [2] [1].
Microwave Power 1 kW [3] 7 kW [3] Higher power required for larger reactors to achieve and maintain target temperature.
Feed Rate 0.9 kg/h [3] 7.0 kg/h [3] Must be balanced with microwave power to ensure sufficient heating per unit mass of feedstock.
Feed Mode Atomization (Spray) [2] [1] Atomization (Spray) [3] Atomization significantly enhances heat transfer and product yields compared to dropwise feeding [1].
Microwave Absorbent SiC particles (1-3 mm) [3] [1] SiC particles (1-3 mm) [3] Provides a high-temperature surface for reaction; particle size affects heating efficiency and flow.
Target Product Yields UAME: up to 77% [2], HEP: up to 60.2% [2] (Varies with reactor type & conditions) Yields can match or exceed lab-scale in optimized systems [3]. Dependent on precise combination of temperature, heating rate, and feed mode.

Key Experimental Protocols and Methodologies

Here are the core methodologies for setting up and conducting these pyrolysis experiments, which are essential for troubleshooting.

Reactor Configuration and Heating
  • Microwave System: The process typically uses a multimode microwave cavity with magnetrons operating at a frequency of 2450 MHz [3].
  • Microwave Absorbent: A bed of Silicon Carbide (SiC) particles is used due to its excellent microwave absorption and thermal stability. The bed is heated by microwaves, creating a high-temperature surface where the pyrolysis reaction occurs [3] [1].
  • Critical Setup Check: Ensure the SiC bed is uniform and of sufficient depth. An uneven or thin bed can lead to hotspots and incomplete pyrolysis.
Feedstock Preparation and Introduction
  • Feedstock: Methyl ricinoleate (MR), typically prepared via transesterification of castor oil [2] [1].
  • Atomization Feeding: The liquid MR is atomized into fine droplets using a nozzle and introduced into the hot reactor chamber.
    • Why this matters: This creates a large surface area for heat transfer, enabling rapid heating of the feedstock (~500°C in seconds) which is crucial for high yields of the desired products and for minimizing secondary reactions and coke formation [2] [1].
    • Troubleshooting Tip: Nozzle clogging or improper atomization can drastically reduce yields. Regularly clean the nozzle and check the feed pressure.
Temperature Monitoring and Control
  • Challenge: Accurately measuring temperature in a microwave field is difficult.
  • Recommended Practice: Use a combination of shielded thermocouples (e.g., K-type) embedded in the SiC bed and infrared thermal imaging to monitor the surface temperature distribution [3].
  • Key Metric for Scale-Up: The Coefficient of Variation (COV) of the bed surface temperature. A low COV (e.g., below 0.01) indicates a uniform temperature, which is vital for consistent product quality during scale-up [3].
Product Collection and Analysis
  • Output Stream: The pyrolysis products exit the reactor as vapors and are condensed into a liquid product mixture [4].
  • Analysis: The liquid products are typically analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography with a Flame Ionization Detector (GC-FID) to quantify the yields of UAME, heptanal, and other by-products [5] [1].

Experimental Workflow Diagram

The diagram below outlines the core experimental workflow and a logical troubleshooting path for common issues.

pyrolysis_workflow Start Start Experiment Prep Prepare MR Feedstock and SiC Bed Start->Prep Setup Set Reactor Parameters: - Temperature - Microwave Power - Feed Rate Prep->Setup Execute Execute Pyrolysis Run Setup->Execute Collect Collect & Analyze Products Execute->Collect Success Success: Record Data Collect->Success Yields OK LowYield Low Product Yield? Collect->LowYield No T1 Check Temperature Uniformity (Use IR Thermography) LowYield->T1 Non-uniform heating T2 Inspect Atomizer Nozzle for Clogs/Droplet Size LowYield->T2 Poor atomization T3 Verify SiC Bed Integrity and Microwave Power LowYield->T3 Insufficient temperature T1->Setup T2->Prep T3->Setup

Frequently Asked Questions (FAQs)

Q1: Why are my yields of undecylenic acid methyl ester (UAME) low, even at the correct pyrolysis temperature?

  • A: The most common reasons are:
    • Insufficient Heating Rate: The feedstock must be heated extremely rapidly to the target temperature. This is why atomized feeding is critical. Dropwise feeding results in much slower heating and lower yields [1].
    • Temperature Non-uniformity: Check the temperature distribution on your SiC bed. "Cold spots" will lead to incomplete conversion. Using infrared thermal imaging is recommended for diagnosis [3].
    • Residence Time: If the vapor residence time in the hot zone is too long, secondary cracking of the desired products can occur.

Q2: What are the key challenges when scaling up a microwave-assisted pyrolysis reactor?

  • A: The main challenges are:
    • Maintaining Temperature Uniformity: As the cavity and SiC bed get larger, achieving a uniform microwave field and temperature becomes more difficult. Strategic magnetron placement and bed design are key [2] [3].
    • Power Scaling: Microwave power must be scaled proportionally with the feed rate to maintain the same energy input per unit mass of feedstock [3].
    • Process Control: Implementing robust monitoring and control systems for temperature and pressure is more complex at a larger scale.

Q3: Can I run this pyrolysis process without a microwave absorbent like SiC?

  • A: No. Most organic feedstocks, including methyl ricinoleate, are poor microwave absorbers. SiC efficiently converts microwave energy into heat, creating the high-temperature environment (400-600°C) necessary for pyrolysis to occur [3] [1].

References

4-Undecenoic acid vs tolnaftate efficacy tinea pedis

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Comparison at a Glance

Aspect Undecylenic Acid Tolnaftate
Mycological Cure vs. Placebo RR of failure: 0.28 (95% CI: 0.11-0.74) [1] RR of failure: 0.46 (95% CI: 0.17-1.22) [1]
Clinical Cure Rate (OTC) Approx. 72% [2] Approx. 64% [2]
Head-to-Head Efficacy No significant difference from tolnaftate in clinical and mycological effects [3] [4] No significant difference from undecylenic acid in clinical and mycological effects [3] [4]
Formulations Ointment, powder, liquid [5] [6] 1% cream, lotion, aerosol spray, powder [7] [8]
Typical Treatment Duration Varies by formulation; powder used in clinical trials [5] 2-4 weeks, applied twice daily [7] [8]
Safety Profile Safe; rarely causes local irritation [6] Safe; rarely causes skin irritation or contact dermatitis [7] [8]

Abbreviations: RR = Relative Risk; CI = Confidence Interval; OTC = Over-the-Counter.

Mechanisms of Action

The two compounds work through distinct biochemical pathways to achieve their antifungal effects.

Undecylenic Acid
  • Class: Unsaturated fatty acid [6].
  • Mechanism: The specific cellular mechanism of action for undecylenic acid is not detailed in the provided search results. It is recognized as a fungistatic agent [6].
Tolnaftate
  • Class: Synthetic thiocarbamate [7].
  • Mechanism: It is a reversible and noncompetitive inhibitor of the fungal enzyme squalene epoxidase [7]. This inhibition leads to:
    • Accumulation of squalene inside the fungal cell, which is toxic [7].
    • Deficiency of ergosterol, an essential component of the fungal cell membrane [7]. The combined effect results in fungal cell death.

The following diagram illustrates the mechanism of action for tolnaftate.

G Tolnaftate Tolnaftate SE Squalene Epoxidase Tolnaftate->SE Inhibits Squalene Squalene SE->Squalene Blocked Conversion Ergosterol Ergosterol Squalene->Ergosterol Depleted Levels

Key Experimental Data & Protocols

The comparative efficacy of undecylenic acid and tolnaftate is supported by several clinical trials.

Summary of Clinical Trials
  • Study Design: The foundational evidence comes from double-blind, parallel-group, randomized controlled trials (RCTs) conducted in the late 1970s and 1980s [3] [4].
  • Participants: These studies enrolled patients with clinically and mycologically confirmed tinea pedis. Sample sizes ranged from about 90 to 104 patients [3] [5] [4].
  • Interventions: The trials directly compared:
    • Undecylenic acid ointment/powder [3] [5]
    • Tolnaftate 1% cream [3] [4]
    • A placebo ointment or control (talc vehicle/no treatment) [3] [5] [4]
  • Primary Outcomes: The key endpoints were clinical cure (resolution of symptoms and signs) and mycological cure (negative microscopy and fungal culture) [3] [5] [4].
Consolidated Findings
  • Efficacy vs. Placebo: Both active treatments demonstrated statistically significant superiority over the placebo in achieving clinical and mycological cure [3] [4].
  • Head-to-Head Comparison: The clinical and mycological effects of undecylenic acid and tolnaftate were indistinguishable from one another, with no significant difference in effectiveness [3] [4].
  • Safety: All studies reported that both preparations were well-tolerated, with no significant side effects observed [4].

Interpretation & Strategic Considerations

For researchers and drug development professionals, consider these broader contexts:

  • Place in Modern Therapy: While both are effective, a 1999 systematic review suggested a strategic approach: initial treatment with cost-effective options like undecylenic acid or azoles, reserving more potent (and typically more expensive) allylamines for treatment failures [1]. Newer agents like terbinafine are now often preferred for their shorter treatment duration and high cure rates [2].
  • Spectrum of Activity: A key differentiator is that tolnaftate is not effective against Candida species, whereas undecylenic acid and the azole drug class are [6].
  • Research Gaps: The available head-to-head trials, while robust, are from several decades ago. Contemporary studies with larger sample sizes and direct comparisons against modern antifungals are limited [9].

References

4-Undecenoic acid vs azole antifungals mechanism comparison

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action Comparison

The table below summarizes the core mechanistic differences between azole antifungals and undecenoic acid.

Feature Azole Antifungals Undecenoic Acid
Primary Target Lanosterol 14α-demethylase (a cytochrome P450 enzyme) in the ergosterol biosynthesis pathway [1] [2] Fungal cell membrane; also shown to inhibit ergosterol biosynthesis [3]
Molecular Mechanism Inhibition of ergosterol synthesis, leading to depletion of membrane ergosterol and accumulation of toxic methylated sterols [2] Disruption of cell membrane integrity and inhibition of ergosterol biosynthesis; can be synergistic with other agents [3]
Cellular Effect Fungistatic (fungicidal at high concentrations for some agents) [2] Fungistatic; can enhance permeability and cause cytoplasmic leakage [3]
Key Outcome Compromised cell membrane structure and function, inhibited growth [2] Compromised cell membrane integrity, inhibited growth, and reduced virulence [3]

The following diagram illustrates the key steps in fungal ergosterol biosynthesis and the specific points targeted by these antifungal agents.

antifungal_mechanism Squalene Squalene SqualeneEpoxide SqualeneEpoxide Squalene->SqualeneEpoxide Squalene Epoxidase Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps (Incl. 14α-Demethylase) Allylamines Allylamines (Terbinafine) Allylamines->Squalene Inhibits Azoles Azoles (Clotrimazole, Miconazole) Azoles->Lanosterol Inhibits 14α-Demethylase UndecenoicAcid Undecenoic Acid UndecenoicAcid->Ergosterol Disrupts Membrane & Inhibits Synthesis

Clinical Efficacy and Experimental Data

For superficial fungal skin infections like tinea pedis (athlete's foot), both classes are effective compared to placebo, but direct comparisons reveal differences in cure rates and cost-effectiveness.

Table: Efficacy in Superficial Skin Infections (e.g., Tinea Pedis) - Meta-Analysis Data [4] [5]

Treatment Class Pooled Relative Risk (RR) of Failure vs. Placebo Key Comparative Findings
Azoles RR 0.54 (95% CI 0.42 to 0.68) [4] Effective first-line option; available over-the-counter (OTC) [4].
Allylamines (e.g., Terbinafine) RR 0.30 (95% CI 0.24 to 0.38) [4] Superior cure rates vs. azoles (RR of failure: 0.88, 95% CI 0.78 to 0.99); higher cost [4].
Undecenoic Acid & Salts RR 0.28 (95% CI 0.11 to 0.74) [4] Efficacious vs. placebo; considered a cost-effective OTC alternative [4] [5].

Synergistic Potential: Research highlights the potential of undecenoic acid in combination therapy. One study found a synergistic effect (Fractional Inhibitory Concentration Index ≤0.5) between undecenoic acid and quinic acid against Candida spp., significantly inhibiting biofilm formation, hyphal transition, and ergosterol biosynthesis [3].

Experimental Protocols for Antifungal Testing

To evaluate and compare antifungal agents, researchers employ standardized and advanced methodologies.

1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) This CLSI-standard method determines the lowest concentration of an agent that inhibits visible fungal growth [6].

  • Procedure: Serial dilutions of the antifungal agent are prepared in a 96-well microplate containing broth medium. Wells are inoculated with a standardized fungal suspension (e.g., 1 x 10⁵ CFU/mL) and incubated at 35°C for 24-48 hours. The MIC is the lowest concentration with no visible turbidity [6].
  • Extension to MBC: To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), broth from clear wells is sub-cultured onto agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the original inoculum [6].

2. Checkerboard Assay for Synergy Testing This technique assesses the interaction between two compounds (e.g., undecenoic acid and another agent) [3].

  • Procedure: Varying concentrations of Compound A are prepared along the rows of a microtiter plate, and varying concentrations of Compound B are prepared down the columns. Wells are then inoculated with the test organism. After incubation, the Fractional Inhibitory Concentration Index (FICI) is calculated: FICI = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone). Synergy is typically defined as FICI ≤ 0.5 [3].

3. Time-Kill Assay This method evaluates the rate and extent of the killing activity of an antifungal agent over time [6].

  • Procedure: A standardized fungal suspension is exposed to the antifungal agent at predetermined concentrations (e.g., 1x and 4x MIC). Samples are withdrawn at specific time intervals (e.g., 0, 2, 4, 12, 24 hours), serially diluted, and plated for viable colony count (CFU/mL). A plot of log₁₀ CFU/mL versus time reveals whether the agent is fungistatic or fungicidal [6].

The experimental workflow for these key assays is summarized in the diagram below.

experimental_workflow A Standardized Fungal Inoculum B Broth Microdilution (MIC/MBC) A->B C Checkerboard Assay (Synergy FICI) A->C D Time-Kill Assay (Kinetics) A->D

Research Implications and Development Perspectives

  • Azoles: The challenge of resistance development, particularly in Candida spp., remains a significant research focus [3] [2]. Efforts continue in developing new triazoles and formulations to overcome resistance and improve safety profiles [2].
  • Undecenoic Acid: Its established safety profile and recent findings regarding its synergistic potential and role in disrupting virulence traits like biofilm formation position it as a promising candidate for combination therapies [3]. Research into novel salts (e.g., arginine undecylenate) aims to overcome historical limitations like poor solubility [6].
  • Combination Therapy: Targeting fungal death pathways, such as by potentiating oxidative stress, is an emerging strategy. One approach involves co-administering antifungal agents with "potentiator" compounds like glucose to trigger a lethal metabolic response in fungi [7].

Conclusion for Research and Development

  • Azoles offer a well-understood mechanism and high efficacy, making them a benchmark for systemic and broad-spectrum applications, though resistance is a concern.
  • Undecenoic acid presents a distinct mechanism with a strong safety record. Its value lies in topical applications, potential for synergy to combat resistant infections, and its role in reducing virulence, offering alternative avenues for antifungal strategy.

References

4-Undecenoic acid vs mupirocin antibacterial activity

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Antibacterial Profiles

The table below summarizes key quantitative data and properties for a direct comparison of the two agents.

Feature 4-Undecenoic Acid (as Arginine Undecylenate, GS-1) Mupirocin (Pseudomonic Acid A)
Chemical Class Unsaturated fatty acid (11-carbon) salt [1] Pseudomonic acid, derived from Pseudomonas fluorescens [2] [3]
Primary Mechanism Bacterial membrane permeabilization and ROS induction [1] Inhibition of bacterial isoleucyl-tRNA synthetase [3] [4]
Spectrum of Activity Gram-positive bacteria (MSSA, MRSA, VISA, S. pyogenes) [1] Gram-positive bacteria and some Gram-negative species [2] [5]
MIC Values 0.60–1.26 mg/mL (vs. clinical isolates of MRSA, MSSA, VISA, S. pyogenes) [1] ≤ 0.5 µg/mL (vs. clinical isolates of S. aureus and S. epidermidis) [2]
MBC Values 0.63–5.04 mg/mL (vs. same clinical isolates) [1] 8- to 32-fold higher than MIC (bactericidal at high concentrations) [2]
Resistance Development No resistance induced after serial sub-lethal exposure in 5 MRSA isolates [1] Increasing resistance, particularly in MRSA; rates of ~8-14% reported [1] [3]
Key Advantage Low potential for resistance; novel mechanism [1] Well-established efficacy and broad use history [5]

Detailed Experimental Data and Protocols

For researchers looking to replicate or design related studies, here are the methodologies from key publications.

Minimum Inhibitory/Bactericidal Concentration (MIC/MBC) Assays
  • GS-1 Protocol [1]: MIC and MBC were assessed per Clinical Laboratory Standards Institute (CLSI) M26-A guidelines. Briefly, bacterial suspensions were prepared at 1 × 10⁵ CFU/mL. Serial dilutions of GS-1 were made in a 96-well microplate format, inoculated with bacteria, and incubated for 24 hours. The MIC was determined visually. For MBC, bacteria from wells at and above the MIC were pooled, pelleted, resuspended, and plated. The MBC was the concentration that resulted in a 99.99% reduction in CFU/mL from the starting inoculum.
  • Mupirocin Protocol [2]: The foundational study determined MICs using a broth microdilution method. Mupirocin was found to be bacteriostatic at low concentrations and slowly bactericidal at high concentrations, with MBCs determined after 24 hours of exposure.
Time-Kill Assay
  • GS-1 Protocol [1]: Five clinical MRSA isolates were prepared at 1 × 10⁶ CFU/mL and exposed to GS-1 at a final concentration of 1.26 mg/mL. Samples were taken at 0, 2, 4, 12, and 24 hours. The bacteria were then serially diluted, plated, and colonies were counted after 24 hours of incubation to determine the surviving CFU/mL over time.
Resistance Induction Study
  • GS-1 Protocol [1]: Five MRSA clinical isolates were repeatedly exposed to sub-lethal doses of GS-1. Their susceptibility was monitored over these passages and compared to the susceptibility of isolates passaged under the same conditions with sub-lethal mupirocin.

Mechanisms of Action: A Visual Guide

The two compounds employ fundamentally different mechanisms to achieve bacterial cell death, as illustrated below.

G GS1 GS-1 (Arginine Undecylenate) GS1_Mechanism Rapidly integrates into bacterial membrane GS1->GS1_Mechanism Mup Mupirocin Mup_Entry Enters bacterial cell Mup->Mup_Entry GS1_Permeabilize Causes membrane permeabilization GS1_Mechanism->GS1_Permeabilize GS1_ROS Induces reactive oxygen species (ROS) GS1_Mechanism->GS1_ROS GS1_Death Bacterial Cell Death GS1_Permeabilize->GS1_Death GS1_ROS->GS1_Death Mup_Bind Binds to isoleucyl-tRNA synthetase Mup_Entry->Mup_Bind Mup_Inhibit Inhibits protein and RNA synthesis Mup_Bind->Mup_Inhibit Mup_Static Bacteriostatic Effect (Low Concentrations) Mup_Inhibit->Mup_Static Mup_Cidal Bactericidal Effect (High Concentrations) Mup_Inhibit->Mup_Cidal

Figure 1. Comparative Antibacterial Mechanisms GS-1 causes direct physical damage and oxidative stress, while mupirocin halts essential bacterial synthesis processes.

Research Implications and Potential Applications

The distinct profiles of these two agents suggest different strategic advantages for specific applications.

  • Mupirocin remains a highly potent and well-characterized first-line option for confirmed Gram-positive skin infections like impetigo, where rapid and potent inhibition of protein synthesis is desired [3] [5]. Its established use in decolonization protocols (e.g., nasal MRSA) is a key clinical role.
  • GS-1, the arginine salt of undecylenic acid, represents a promising candidate for overcoming mupirocin-resistant strains, particularly in the context of MRSA and VISA [1]. Its novel, multi-target mechanism and low resistance potential make it a compelling subject for further development, especially as antibiotic resistance increases globally. Its activity against Streptococcus pyogenes also positions it for treating common skin infections like impetigo [1].

Key Takeaways for Professionals

  • For Potency Against Susceptible Strains: Mupirocin exhibits superior in vitro potency, with MICs in the µg/mL range [2].
  • For Combating Resistance: GS-1 shows a significant advantage with no observed resistance induction in initial studies, making it a promising alternative in the face of rising mupirocin resistance [1] [3].
  • For Mechanism Diversity: GS-1's membrane-disrupting and ROS-inducing mechanism offers a valuable alternative to target-based agents like mupirocin, potentially reducing the risk of cross-resistance [1].

References

4-Undecenoic acid clinical trial results fungal infections

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy in Skin Infections

Systematic reviews of randomized controlled trials confirm that undecylenic acid is efficacious for fungal skin infections. The table below summarizes its performance compared to other common topical antifungals and a placebo [1] [2].

Treatment Pooled Relative Risk (RR) of Failure to Cure (vs. Placebo) Key Comparative Findings
Undecylenic Acid RR 0.28 (95% CI 0.11 to 0.74) [1] Effective; no significant difference in efficacy vs. azoles for skin infections [1].
Azoles (e.g., Clotrimazole, Miconazole) RR 0.54 (95% CI 0.42 to 0.68) [1] --
Allylamines (e.g., Terbinafine, Naftifine) RR 0.30 (95% CI 0.24 to 0.38) [1] Allylamines cure slightly more infections than azoles/undecylenic acid; cost-effectiveness favors initial use of azoles/undecylenic acid [1] [3].
Tolnaftate RR 0.46 (95% CI 0.17 to 1.22) [1] --
Placebo -- (Baseline) --

Efficacy in Nail Infections & Transungual Penetration

For nail infections, the evidence for undecylenic acid is less robust. A 2024 ex vivo study directly compared the nail penetration and antifungal activity of various topical agents, with key results summarized below [4].

| Topical Antifungal | Zone of Inhibition (mm) vs. T. rubrum (Nail Penetration Assay, mean) | Inherent Antifungal Activity (Cellulose Disk Assay, mean ZI vs. T. rubrum) | | :--- | :--- | :--- | | Efinaconazole 10% (Rx) | 82.1 mm | 85.0 mm | | Tavaborole 5% (Rx) | 63.5 mm | 85.0 mm | | Ciclopirox 8% (Rx) | 7.4 mm | 59.0 mm | | Tolcylen (Tolnaftate 1%) (OTC) | 14.1 mm | 57.8 mm | | Formula 3 (Undecylenic Acid 25%) (OTC) | 10.5 mm | 31.2 mm | | Terpenicol (Undecylenic Acid 25%) (OTC) | 10.7 mm | 33.7 mm |

The study concluded that undecylenic acid-based OTC products demonstrated poor ability to penetrate the human nail and inhibit fungal growth compared to prescription formulations specifically designed for onychomycosis [4].

Experimental Protocols from Key Studies

For research and development purposes, here are the methodologies from the pivotal analyses.

1. Systematic Review & Meta-Analysis Protocol (Skin Infections) The primary source of efficacy data for skin infections is a systematic review and meta-analysis published in the BMJ [1].

  • Search Strategy: Researchers searched multiple databases (Medline, Embase, Cochrane Trials Register, etc.) and podiatry journals up to December 1997. They also contacted pharmaceutical companies and podiatry schools to identify unpublished trials.
  • Inclusion Criteria: Only randomized controlled trials (RCTs) with mycological cure (negative microscopy and culture) as the outcome were included. The review was restricted to fungal infections of the foot.
  • Data Extraction & Quality Assessment: Two reviewers independently extracted data and assessed trial quality using 12 predefined criteria.
  • Statistical Analysis: As significant heterogeneity was found between trials, a random-effects model was used to pool data. The relative risk (RR) of failure to cure was calculated for each class of drug versus placebo or another active agent.

2. Ex Vivo Nail Penetration Assay Protocol (Nail Infections) A 2024 study provided a direct comparison of topical antifungal nail penetration [4].

  • Nail Preparation: Human cadaverous great toenails were used. Antifungal products were applied evenly to the nail surface and allowed to dry.
  • Testing: Disks were punched from the treated nails and placed on agar plates seeded with standardized inoculum of Trichophyton rubrum or Trichophyton mentagrophytes.
  • Outcome Measurement: After incubation, the Zone of Inhibition (ZI), defined as the radius of the area with no fungal growth, was measured. A larger ZI indicates greater penetration and antifungal effect.
  • Control Experiment: To assess inherent antifungal activity without the keratin barrier, the same products were applied to keratin-free cellulose disks and placed on seeded agar.

Mechanism of Action

Undecylenic acid's antifungal activity is attributed to multiple mechanisms [5] [6] [7]:

  • Inhibition of Morphogenesis: It inhibits the conversion of Candida albicans from the yeast form to the filamentous hyphal form, which is a critical virulence factor associated with active infection.
  • Disruption of Biofilm: It inhibits the formation of fungal biofilms.
  • Metabolic Interference: It may inhibit fungal enzymes involved in fat metabolism.

The following diagram illustrates its primary antifungal mechanisms of action against Candida albicans.

G UA Undecylenic Acid Mech1 Inhibition of Hyphal Growth (Morphogenesis) UA->Mech1 Mech2 Disruption of Biofilm Formation UA->Mech2 Mech3 Inhibition of Fungal Enzymes (e.g., involved in lipid metabolism) UA->Mech3 Effect1 Reduced Virulence Mech1->Effect1 Effect2 Breaks Protective Matrix Mech2->Effect2 Effect3 Disrupts Cell Function Mech3->Effect3

Conclusion for Research and Development

  • For Skin Infections: Undecylenic acid is a well-established, effective OTC option, with efficacy confirmed in meta-analyses of clinical trials. Its cost-effectiveness is favorable, often recommended as a first-line treatment before moving to more expensive allylamines [1] [3].
  • For Nail Infections: Recent ex vivo data indicates that undecylenic acid has poor nail penetration and low efficacy compared to modern prescription topical antifungals like efinaconazole and tavaborole, which are specifically formulated for transungual delivery [4].

References

4-Undecenoic acid LLNA vs GPMT sensitization testing

Author: Smolecule Technical Support Team. Date: February 2026

LLNA vs GPMT Test Results for Undecenoic Acid

The following table consolidates the experimental data for undecenoic acid (specifically 10-undecenoic acid) from the identified studies.

Test Method Result Key Quantitative Data & Classification Outcome

| Murine Local Lymph Node Assay (LLNA) | Positive [1] [2] [3] | - Stimulation Index (SI) ≥ 3 [1] [3]

  • EC3 Value: 19.4% (4850 μg/cm²) [2]Outcome: Would require classification as a skin sensitizer based on LLNA data [1] [3]. | | Guinea Pig Maximization Test (GPMT) | Inconsistent / Weak Positive [1] [2] | - Reproducible skin reactions indicating an allergic response were found in a few animals [1] [3].
  • One study concluded that based on GPMT, only undecylenic acid would require classification under the European Dangerous Substance Directive [1] [3]. Another GPMT study showed no reactions [2]. |

Detailed Experimental Protocols

To understand the context of the results above, here is an overview of the standard methodologies for each test.

Guinea Pig Maximization Test (GPMT)

The GPMT, an OECD Guideline (No. 406) method, is a sensitive assay designed to detect potential allergens [4] [5].

  • Animals: A minimum of 10 treated and 5 control guinea pigs [5].
  • Induction Phase (Days 0-7):
    • Day 0: Intradermal Induction. Three pairs of injections are administered on the shaved shoulder region [5]:
      • A 1:1 mixture of Freund's Complete Adjuvant (FCA) and saline.
      • The test substance (undecylenic acid) in a suitable vehicle.
      • The test substance formulated in the FCA/saline mixture.
    • Days 5-8: Topical Induction. The application site is shaved and sometimes pre-treated with a mild irritant (e.g., 10% sodium lauryl sulfate) to enhance penetration. A patch containing the test substance is applied occlusively for 48 hours [5].
  • Challenge Phase (Days 20-22):
    • After a rest period of about two weeks, a fresh, shaved flank area is exposed to a non-irritating concentration of the test substance via an occlusive patch for 24 hours [4] [5].
  • Observations and Scoring:
    • Approximately 24 and 48 hours after patch removal, the skin reactions are graded on a scale of 0 (no reaction) to 3 (intense erythema and swelling) [5].
    • A positive sensitization result is typically concluded if a significant number of test animals (e.g., ≥15%) show a positive reaction [4].

The workflow can be visualized as follows:

gpmt_workflow Start Start GPMT Induction Induction Phase Start->Induction ID_Inj Day 0: Intradermal Injections with Adjuvant Induction->ID_Inj Top_Ind Days 5-8: Topical Induction (48h occlusive) ID_Inj->Top_Ind Rest Rest Period (~2 weeks) Top_Ind->Rest Challenge Challenge Phase Rest->Challenge Top_Chal Days 20-22: Topical Challenge (24h occlusive) Challenge->Top_Chal Observe Observe & Score Skin Reactions at 24h & 48h Top_Chal->Observe Result Determine Sensitization Potential Observe->Result

Local Lymph Node Assay (LLNA)

The LLNA, an OECD Guideline (No. 429) method, is the preferred first-choice in vivo method under REACH legislation [4] [6]. It measures the induction phase of sensitization.

  • Animals: Groups of mice (typically CBA/Ca or CBA/J strain) [6].
  • Dosing Phase (Days 0-3):
    • The test substance (undecylenic acid) in a vehicle is applied daily to the dorsum of both ears for three consecutive days. A control group receives the vehicle only [6].
  • Rest Period (Days 4-5):
    • No treatment is applied [6].
  • Measurement Phase (Day 6):
    • The traditional LLNA measures lymphocyte proliferation by injecting radioactive thymidine ([³H]-TdR). Five hours later, the draining lymph nodes are excised, and the incorporation of radioactivity is measured via a beta-counter [6].
    • Stimulation Index (SI): The proliferation in each test group is compared to the vehicle control group (SI = mean disintegrations per minute (dpm) of test group / mean dpm of control group) [1] [3].
  • Data Interpretation:
    • An SI ≥ 3 at one or more concentrations indicates a positive skin sensitization response [1] [3].
    • The EC3 value is then calculated, which is the estimated concentration required to produce an SI of 3. This value is used to categorize sensitization potency (e.g., weak, moderate, strong) [2].

The workflow can be visualized as follows:

llna_workflow Start Start LLNA Dosing Dosing Phase Start->Dosing Apply Days 0-3: Apply test substance to mouse ears Dosing->Apply Rest Rest Period (Days 4-5) Apply->Rest Measurement Measurement Phase Rest->Measurement Inject Day 6: Inject [³H]-Thymidine Measurement->Inject Analyze Excise lymph nodes & measure radioactivity Inject->Analyze Calculate Calculate Stimulation Index (SI) Analyze->Calculate Result SI ≥ 3 indicates a positive response Calculate->Result

Interpretation of the Apparent Discrepancy

The differing results between the LLNA and GPMT for undecenoic acid are not necessarily a case of a "false positive" but may reflect differences in test protocol sensitivity and chemical behavior [7].

  • Pre-hapten Activation: Undecenoic acid possesses a structural alert (a secondary allylic hydrogen) that makes it a pre-hapten. It can undergo autoxidation upon exposure to air to form allergenic hydroperoxides [7].
  • Impact of Test Conditions: The LLNA involves an open application on the mouse ear, creating a thin film that facilitates exposure to oxygen. This allows for the autoxidation of undecenoic acid, leading to the formation of the true sensitizing species [7].
  • In contrast, the GPMT uses occlusive patches for both induction and challenge. This closed environment limits air exposure, potentially suppressing the autoxidation process and resulting in a weaker or negative sensitization response [7].

This mechanistic insight suggests the LLNA result may be more accurate for predicting risk under real-world, oxygen-rich exposure conditions.

References

4-Undecenoic acid antioxidant activity compared to tocopherol

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data Comparison

The table below summarizes the antioxidant activity of synthesized 10-undecenoic acid methyl ester-based lipoconjugates compared to α-tocopherol (α-TP), based on two different assays [1].

Compound Description DPPH Radical Scavenging Activity (FRSA %) at 1.0 mM Oxidative Induction Temperature (OIT °C) in Linoleic Acid
α-Tocopherol (α-TP) Reference standard 90.23 130
TBHQ Reference standard 92.34 126
3c Sinapic acid conjugate 87.05 136
3d Coumaric acid conjugate 67.68 141
3e Ferulic acid conjugate 66.57 142
3b Caffeic acid conjugate 30.23 130
3a Cinnamic acid conjugate No activity 116

Experimental Protocols for Key Assays

The comparative data was generated using standardized antioxidant evaluation methods. Here are the detailed protocols for the two key assays cited.

DPPH Radical Scavenging Assay

This protocol is used to determine the free radical scavenging ability of a compound, which is a key mechanism of antioxidant action [2] [3].

  • Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a purple color and absorbs at 517 nm. When an antioxidant molecule donates a hydrogen atom to DPPH, it becomes reduced, resulting in a loss of color that is measured by a decrease in absorbance.
  • Procedure:
    • Mix 1 mL of the test sample extract with 2 mL of a 0.2 mmol/L DPPH solution.
    • Vigorously shake the mixture and allow it to stand at room temperature in the dark for 30 minutes.
    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.
  • Calculation: The percentage of DPPH radical scavenging activity (FRSA) is calculated using the formula: Scavenging Activity (%) = [(A_blank - A_sample) / A_blank] × 100 where A_blank is the absorbance of the control (DPPH solution without extract) and A_sample is the absorbance of the test sample.

The following diagram illustrates the workflow of the DPPH Radical Scavenging Assay:

DPPH_Workflow Start Start Assay Prep Prepare DPPH Solution (0.2 mmol/L) Start->Prep Mix Mix Sample with DPPH Prep->Mix Incubate Incubate in Dark 30 min, Room Temp Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate End Result Analysis Calculate->End

Differential Scanning Calorimetry (DSC) for Lipid Peroxidation Inhibition

This method evaluates an antioxidant's ability to protect lipids from oxidation under accelerated thermal conditions [1].

  • Principle: The assay measures the oxidative stability of a lipid (like linoleic acid) by determining the Oxidative Induction Temperature (OIT), which is the temperature at which rapid, exothermic oxidation begins. A higher OIT indicates better antioxidant protection.
  • Procedure:
    • Pure linoleic acid is mixed with the test antioxidant compound.
    • The mixture is subjected to a controlled temperature increase in a differential scanning calorimeter.
    • The heat flow is monitored, and the OIT is recorded as the point where a sharp exothermic peak occurs due to the oxidation reaction.
  • Interpretation: The effectiveness of an antioxidant is determined by how much it increases the OIT of linoleic acid compared to the control (pure linoleic acid without antioxidants).

Interpretation and Key Findings

  • Potent Derivatives Identified: The data shows that certain lipoconjugates of 10-undecenoic acid, particularly the sinapic acid derivative (3c), exhibit DPPH radical scavenging activity close to that of α-tocopherol [1].
  • Superior Protective Activity in Lipids: In the DSC assay, several derivatives (3c, 3d, 3e) demonstrated even higher antioxidant protection against lipid peroxidation than α-tocopherol, as indicated by their higher Oxidative Induction Temperatures [1].
  • Structure-Activity Relationship: The antioxidant potency is highly dependent on the conjugated phenolic acid. The cinnamic acid derivative (3a), which lacks a phenolic hydroxyl group, showed no activity, underscoring the importance of specific functional groups for radical scavenging [1].

References

4-Undecenoic acid safety profile topical application

Author: Smolecule Technical Support Team. Date: February 2026

Undecylenic Acid: Mechanism and Safety Profile

Undecylenic acid is an 11-carbon monounsaturated fatty acid derived from castor oil that functions primarily as a fungistatic agent [1] [2]. Its safety profile is favorable for topical use, with a low incidence of adverse effects.

Mechanism of Antifungal Action The antifungal activity of undecylenic acid involves several pathways as shown in the diagram below.

G cluster_primary Primary Antifungal Mechanisms cluster_cellular Cellular Effects UA Undecylenic Acid InhibitBiofilm Inhibition of Biofilm Formation UA->InhibitBiofilm DisruptHyphae Disruption of Hyphal Growth UA->DisruptHyphae AlterMetabolism Alteration of Fungal Metabolism UA->AlterMetabolism DownregulateHWP1 Downregulation of HWP1 Gene InhibitBiofilm->DownregulateHWP1 DisruptHyphae->DownregulateHWP1 InhibitEnzyme Inhibition of Metabolic Enzymes AlterMetabolism->InhibitEnzyme AlterpH Alteration of Cytoplasmic pH AlterMetabolism->AlterpH FungalDeath Reduced Virulence & Fungal Cell Death DownregulateHWP1->FungalDeath InhibitEnzyme->FungalDeath AlterpH->FungalDeath

Undecylenic acid inhibits biofilm formation and disrupts the morphological transition from yeast to filamentous hyphae in Candida albicans, which is critical for its virulence [2]. At concentrations above 3-4 mM, it significantly downregulates hyphal wall protein 1 (HWP1) and other genes essential for hyphal development [3] [2]. It may also inhibit fungal enzymes involved in lipid metabolism and disrupt the cytoplasmic pH by transporting protons across the plasma membrane [2].

Toxicological Data

  • Acute Toxicity (Animal Studies): The acute oral LD₅₀ is 2500 mg/kg in rats and 8150 mg/kg in mice. The acute dermal LD₅₀ is 50 mg/kg in guinea pigs and 2000 mg/kg in rats [2].
  • Human Topical Use: No data on carcinogenicity, mutagenicity, or developmental toxicity is available [2]. Case studies report that a novel formulation of undecylenic acid with L-arginine (GS-1) was well-tolerated in Sprague Dawley rats at a subcutaneous dose of 190.5 mg/kg, though higher doses (381 mg/kg and 762 mg/kg) showed some toxic effects [3].
  • Adverse Effects: The most common side effects are local skin irritation, burning, and sensitivity at the application site [4] [1] [5]. These are typically mild and resolve upon discontinuation.

Comparative Efficacy and Safety of Topical Antifungals

Systematic reviews and meta-analyses of randomized controlled trials provide robust data for comparing undecylenic acid with other topical antifungals for skin infections like tinea pedis.

Comparison of Topical Antifungal Failure Rates

Antifungal Class / Agent Pooled Relative Risk (RR) of Failure vs. Placebo [95% CI] Key Safety Considerations
Undecylenic Acid 0.28 [0.11 to 0.74] [6] Local skin irritation, burning, sensitivity [4] [1].
Allylamines (e.g., Terbinafine, Naftifine) 0.30 [0.24 to 0.38] [6] Generally well-tolerated; local itching or burning [6] [7].
Azoles (e.g., Clotrimazole, Miconazole) 0.54 [0.42 to 0.68] [6] Low rate of contact dermatitis; good safety profile [6].
Ciclopiroxolamine 0.27 [0.11 to 0.66] [7] Pruritus, burning sensation, contact dermatitis.
Tolnaftate 0.19 [0.08 to 0.44] [7] Generally very low irritation potential.

Key Insights from Comparative Data:

  • Efficacy: Undecylenic acid, allylamines, and ciclopiroxolamine show strong and statistically significant efficacy over placebo, with similar point estimates for their relative risk of failure [6] [7].
  • Allylamines vs. Azoles: Direct comparisons show allylamines have a modestly superior cure rate compared to azoles (RR of failure 0.63 to 0.88) [6] [7].
  • Cost-Effectiveness: Systematic reviews conclude that due to the high cost of allylamines, the most cost-effective strategy is initial treatment with an azole or undecylenic acid, reserving allylamines for treatment failures [6].

Detailed Experimental Protocols for Reference

For researchers seeking to replicate or build upon existing safety and efficacy studies, the following outlines key methodologies from the literature.

1. Protocol for Assessing Antifungal Efficacy (Clinical Trial) This methodology is based on randomized controlled trials included in systematic reviews [6] [7].

  • Objective: To evaluate the mycological cure rate of a topical antifungal agent compared to a placebo or active control.
  • Participants: Patients with a clinically diagnosed and mycologically confirmed (via microscopy and culture) dermatophyte infection of the skin (e.g., tinea pedis).
  • Intervention: Application of the test product (e.g., 10-25% undecylenic acid formulation) to the affected area twice daily for 4-6 weeks.
  • Primary Outcome: Treatment failure, defined as the absence of mycological cure (positive microscopy and/or culture for dermatophytes) at the end of the treatment period and/or at follow-up (e.g., 2-4 weeks post-treatment).
  • Statistical Analysis: Calculation of relative risk (RR) of failure with 95% confidence intervals using a random-effects model for meta-analysis to account for heterogeneity between trials.

2. Protocol for In Vitro Cytotoxicity and Pro-Apoptotic Assessment This protocol is adapted from a 2022 study investigating a novel formulation of undecylenic acid (GS-1) for anti-cancer properties [3].

  • Test Substance: GS-1 (a solubilized formulation of undecylenic acid compounded with L-arginine in water). Controls: undecylenic acid alone and L-arginine alone.
  • Cell Lines: Human tumor cell lines (e.g., HeLa, A549, Jurkat, U937) and primary cells (e.g., HUVEC).
  • Viability Assay: Cells are treated with a concentration range of GS-1 for 24 hours. Viability is assessed using standard assays like MTT or XTT.
  • Apoptosis Assay (Flow Cytometry): After 24-hour treatment with GS-1, cells are stained with Annexin V and To-Pro-3 to distinguish viable (Annexin V⁻/To-Pro-3low), apoptotic (Annexin V⁺/To-Pro-3intermediate), and necrotic (Annexin V⁺/To-Pro-3high) populations.
  • Mechanistic Studies:
    • Caspase Activation: Use of caspase inhibitors to determine if cell death is caspase-dependent.
    • Mitochondrial Membrane Potential (ΔΨm): Assessed using fluorescent dyes like JC-1 to probe for early apoptotic events.
    • Cellular Localization: Investigation of intracellular localization using fluorescence microscopy.

Research Implications and Conclusion

Summary of Safety and Efficacy

  • Favorable Safety Profile: Topical undecylenic acid presents a strong safety profile characterized by low systemic absorption and only minor local adverse events like skin irritation [4] [1] [5].
  • Proven Efficacy: It is an effective fungistatic agent against common superficial dermatophyte infections, with efficacy confirmed in placebo-controlled trials [6] [7].
  • Cost-Effective Option: Its position as an inexpensive, over-the-counter agent makes it a viable first-line treatment option, particularly in resource-conscious settings [6].

Future Research Directions While the topical safety of undecylenic acid is well-established for antifungal use, recent research into its novel formulations reveals promising new applications. Future work should focus on:

  • Novel Formulations: Investigating new delivery systems to enhance skin penetration or provide sustained release.
  • Repurposing Potential: Exploring the anti-cancer and pro-apoptotic mechanisms of novel solubilized formulations like GS-1, which have shown in vitro efficacy against tumor cell lines [3].
  • Mechanism of Action: Further elucidation of the molecular targets and signaling pathways involved in its antifungal and cytotoxic effects is warranted.

References

Resistance Development: Undecylenic Acid vs. Conventional Treatment

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental findings on resistance development, directly comparing a novel undecylenic acid salt (GS-1) with mupirocin.

Antimicrobial Agent Test Organisms Experimental Method Key Finding on Resistance Citation
GS-1 (Arginine Undecylenate) 5 clinical isolates of MRSA Serial passaging for 20 days with sub-lethal doses No induced resistance; bacteria became more sensitized to GS-1 upon repeated exposure [1]
Mupirocin (Conventional Antibiotic) Staphylococcus aureus & MRSA Clinical and laboratory observations Rapid development of high-level resistance is well-documented [1]

This resistance profile is likely linked to its mechanism of action. Evidence indicates that GS-1, an optimized salt of undecylenic acid, exerts its effect through a multi-targeted approach:

  • Membrane Permeabilization: It rapidly disrupts the bacterial membrane, as shown by uptake of fluorescent dyes like propidium iodide (PI) [1].
  • Induction of Oxidative Stress: It triggers the production of reactive oxygen species (ROS) inside the bacterial cell, causing further damage [1].

This dual mechanism, which physically attacks the cell membrane and induces internal stress, is much harder for bacteria to overcome with single-point mutations compared to antibiotics that target specific proteins [1] [2].

The following diagram illustrates the key experimental workflow used to generate this resistance data and the proposed mechanism of action for GS-1.

G cluster_workflow Serial Passage Resistance Assay Workflow cluster_moa Proposed Mechanism of Action of GS-1 Start Start with 5 clinical MRSA isolates A Expose to sub-lethal dose of GS-1 Start->A B Incubate for 24h A->B C Sub-culture surviving bacteria into fresh medium with GS-1 B->C D Repeat process for 20 days (Serial Passaging) C->D E Determine MIC at intervals D->E Result Result: No increase in MIC (No resistance induced) E->Result MoA GS-1 interacts with bacterial membrane Effect1 Rapid Membrane Permeabilization MoA->Effect1 Effect2 Induces Reactive Oxygen Species (ROS) MoA->Effect2 Outcome Bacterial Cell Death Effect1->Outcome Effect2->Outcome

Comparative Antimicrobial Activity Data

To help you compare its performance, the table below shows the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of GS-1 against various clinical isolates.

Pathogen MIC (mg/mL) MBC (mg/mL)
Methicillin-Sensitive S. aureus (MSSA) 0.60 - 1.26 0.63 - 5.04 [1]
Methicillin-Resistant S. aureus (MRSA) 0.60 - 1.26 0.63 - 5.04 [1]
Vancomycin-Intermediate S. aureus (VISA) 0.60 - 1.26 0.63 - 5.04 [1]
Streptococcus pyogenes 0.60 - 1.26 0.63 - 5.04 [1]
Key Experimental Protocols

For reproducibility, here are the core methodologies from the cited studies:

  • MIC/MBC Determination: Conducted according to Clinical Laboratory Standards Institute (CLSI) M26-A guidelines. Briefly, serial dilutions of GS-1 in a 96-well microplate were inoculated with ~1 x 10⁵ CFU/mL of bacteria. MIC was visually assessed after 24h incubation. MBC was determined by sub-culturing from wells showing no growth and calculating the concentration that resulted in a 99.99% reduction in the original inoculum [1].
  • Mechanism of Action Studies:
    • Membrane Permeabilization: Bacterial suspensions treated with GS-1 were stained with membrane-impermeant dyes like Propidium Iodide (PI) and visualized using fluorescence microscopy.
    • ROS Induction: Treated bacteria were stained with Dihydroethidium (DHE) and ROS production was quantified via fluorescence microscopy [1].
  • Resistance Development Assay: Five MRSA isolates were serially passaged for 20 days in the presence of sub-lethal concentrations of GS-1. The MIC for each isolate was determined at regular intervals throughout the exposure period and compared to the baseline MIC [1].

Interpretation for Research and Development

The data indicates that 4-Undecenoic acid, particularly in its optimized salt form, is a compelling candidate for topical therapeutic development due to two key properties:

  • Low Resistance Potential: Its ability to disrupt the physical integrity of the cell membrane and cause oxidative stress presents a high barrier to resistance, a critical advantage in the era of antimicrobial resistance [1] [2].
  • Broad Activity against Resistant Pathogens: It remains effective against a range of difficult-to-treat Gram-positive bacteria, including MRSA and VISA [1].

References

×

XLogP3

3.7

Wikipedia

(E)-undec-4-enoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Last modified: 02-18-2024

Explore Compound Types